molecular formula C9H18N4O3 B1582930 3,3',3''-Nitrilotris(propionamide) CAS No. 2664-61-1

3,3',3''-Nitrilotris(propionamide)

Cat. No.: B1582930
CAS No.: 2664-61-1
M. Wt: 230.26 g/mol
InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N
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Description

3,3',3''-Nitrilotris(propionamide) is a useful research compound. Its molecular formula is C9H18N4O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound Propanamide, 3,3',3''-nitrilotris- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3',3''-Nitrilotris(propionamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',3''-Nitrilotris(propionamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(3-amino-3-oxopropyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RERXJGPPGMABOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062580
Record name Propanamide, 3,3',3''-nitrilotris-
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Molecular Weight

230.26 g/mol
Source PubChem
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CAS No.

2664-61-1
Record name 3,3′,3′′-Nitrilotris[propanamide]
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Record name Nitrilotripropionamide
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Record name Nitrilotripropionamide
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name 3,3',3''-nitrilotrispropionamide
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Record name NITRILOTRIPROPIONAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3',3''-Nitrilotris(propionamide): Structure, Properties, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,3',3''-Nitrilotris(propionamide), a symmetrical, tripodal molecule with significant potential across various scientific disciplines. From its fundamental chemical properties to its emerging applications in medicinal chemistry and materials science, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Significance of a Tripodal Scaffold

3,3',3''-Nitrilotris(propionamide) is an organic compound characterized by a central tertiary amine linked to three propionamide arms.[1] This unique C3 symmetric architecture imparts specific physicochemical properties and functionalities, making it a subject of interest for applications ranging from industrial processes to advanced pharmaceutical design.[2][3] The presence of multiple amide groups allows for extensive hydrogen bonding, rendering it soluble in polar solvents and capable of forming stable complexes with metal ions.[1] This guide will delve into the core chemical properties, structural details, synthesis methodologies, and diverse applications of this versatile molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is foundational to its application. 3,3',3''-Nitrilotris(propionamide) is typically a white to off-white crystalline solid at room temperature.[1][2]

Table 1: Key Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)
PropertyValueReferences
CAS Number 2664-61-1[1][2][4]
Molecular Formula C₉H₁₈N₄O₃[1][2][4]
Molecular Weight 230.27 g/mol [1][2][4]
Melting Point 182-186 °C[2]
Boiling Point 634.3 °C at 760 mmHg (Predicted)[5]
Density 1.233 - 1.36 g/cm³[2][5]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in polar solvents[1]
Structural Elucidation

The structural identity of 3,3',3''-Nitrilotris(propionamide) is well-defined by various analytical techniques.

  • IUPAC Name: 3-[bis(3-amino-3-oxopropyl)amino]propanamide[4]

  • SMILES: N(CCC(N)=O)(CCC(N)=O)CCC(N)=O[1]

  • InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N[1]

The tripodal structure of 3,3',3''-Nitrilotris(propionamide) is key to its functionality, particularly its ability to act as a tridentate or tetradentate ligand in coordination chemistry.[3] The central nitrogen atom and the three amide groups can coordinate with metal ions, forming stable complexes.[1]

Figure 1: 2D representation of the molecular structure of 3,3',3''-Nitrilotris(propionamide).

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

  • ¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals are observed for the amide protons (NH₂) and the methylene protons (CH₂) of the propionamide arms.[6]

  • ¹³C NMR (DMSO-d₆): The spectrum typically shows signals for the carbonyl carbon of the amide group and the methylene carbons.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band).

Synthesis and Purification

The synthesis of 3,3',3''-Nitrilotris(propionamide) can be approached through several routes, with the hydrolysis of its nitrile precursor, tris(2-cyanoethyl)amine, being a common method.

Experimental Protocol: Synthesis of Tris(2-cyanoethyl)amine

This protocol is adapted from a patented procedure for the high-yield synthesis of the precursor.[7]

Materials:

  • Acrylonitrile

  • Ammonium salt of a lower aliphatic acid (e.g., ammonium acetate)

  • Lower aliphatic acid (e.g., acetic acid)

  • Water

  • Alkali metal hydroxide (e.g., sodium hydroxide)

Procedure:

  • Prepare a reaction mixture consisting of acrylonitrile, the ammonium salt, water, and enough of the lower aliphatic acid to ensure an initial pH of less than 7. The ratio of acrylonitrile to the ammonium salt is typically in the range of 0.5 to 3.[7]

  • Heat the mixture to a temperature between 70°C and 105°C and maintain for 2 to 20 hours, depending on the scale and specific reactants.[7]

  • After the reaction is complete, cool the mixture and add a sufficient amount of an alkali metal hydroxide solution to raise the pH to 11 or higher, which will precipitate the tris(2-cyanoethyl)amine product.[7]

  • Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Synthesis_Workflow cluster_synthesis Synthesis of Tris(2-cyanoethyl)amine cluster_hydrolysis Hydrolysis to 3,3',3''-Nitrilotris(propionamide) Reactants Acrylonitrile + Ammonium Acetate + Acetic Acid + Water Reaction Heat (70-105°C) pH < 7 Reactants->Reaction Precipitation Add NaOH (pH > 11) Reaction->Precipitation Purification Filter, Wash, Recrystallize (Ethanol) Precipitation->Purification Product1 Tris(2-cyanoethyl)amine Purification->Product1 Product1_H Tris(2-cyanoethyl)amine Hydrolysis Acid or Base Catalyzed Hydration of Nitriles Product1_H->Hydrolysis Purification_H Crystallization or Chromatography Hydrolysis->Purification_H Final_Product 3,3',3''-Nitrilotris(propionamide) Purification_H->Final_Product

Figure 2: General workflow for the synthesis of 3,3',3''-Nitrilotris(propionamide).

Experimental Protocol: Hydrolysis of Tris(2-cyanoethyl)amine

The conversion of the nitrile groups of tris(2-cyanoethyl)amine to amide groups can be achieved through acid or base-catalyzed hydrolysis.[8]

Materials:

  • Tris(2-cyanoethyl)amine

  • Acid (e.g., HCl) or Base (e.g., NaOH) catalyst

  • Water

  • Suitable solvent for purification

Procedure:

  • Dissolve or suspend tris(2-cyanoethyl)amine in an aqueous solution containing a catalytic amount of a strong acid or base.

  • Heat the reaction mixture under reflux for a sufficient time to ensure complete hydrolysis of the three nitrile groups. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the nitrile peak).

  • Upon completion, neutralize the reaction mixture.

  • Isolate the crude 3,3',3''-Nitrilotris(propionamide) by cooling to induce crystallization or by solvent extraction.

  • Purify the product by recrystallization from a suitable polar solvent or by column chromatography to obtain the final product of high purity.[2]

Applications in Research and Drug Development

The unique structural features of 3,3',3''-Nitrilotris(propionamide) make it a versatile molecule with both established and potential applications.

Industrial Applications
  • Viscosity-Reducing Agent and Thickening Stabilizer: In aqueous solutions, it can modify rheological properties, making it useful in various industrial formulations.[5]

  • Chelating Agent: The tripodal structure with multiple donor atoms allows it to bind metal ions, an essential function in water treatment and metal extraction processes.[1][5]

Potential in Drug Development and Medicinal Chemistry

The tripodal scaffold is a recurring motif in medicinal chemistry, offering a pre-organized platform for the presentation of functional groups in a specific three-dimensional arrangement.[9][10]

  • Scaffold for Drug Design: 3,3',3''-Nitrilotris(propionamide) can serve as a central scaffold for the synthesis of more complex molecules. The terminal amide groups can be further functionalized to attach pharmacophores, targeting moieties, or solubilizing groups. The tripodal nature allows for the creation of multivalent ligands, which can enhance binding affinity and selectivity for biological targets.[4][9]

  • Metal Chelators in Therapeutics: The ability to chelate metal ions is crucial in various therapeutic strategies. For instance, chelators are used to treat metal overload diseases or to modulate the activity of metalloenzymes. Tripodal ligands are known to form highly stable complexes with various metal ions.[9] The amide groups in 3,3',3''-Nitrilotris(propionamide) can coordinate with metal ions, and its derivatives could be explored for such applications.

  • Biomaterials and Drug Delivery: The hydrophilic nature and hydrogen bonding capabilities of 3,3',3''-Nitrilotris(propionamide) suggest its potential use as a component in biomaterials such as hydrogels for controlled drug release. While specific studies on this compound are limited, the general class of amide-containing polymers is widely used in drug delivery systems.[2]

Safety and Handling

Conclusion

3,3',3''-Nitrilotris(propionamide) is a molecule with a well-defined structure and a range of interesting chemical properties. Its tripodal architecture provides a unique platform for applications in both industrial settings and advanced scientific research. For drug development professionals, its potential as a versatile scaffold for creating multivalent ligands and metal chelators warrants further investigation. The synthetic routes are accessible, and its physicochemical properties are conducive to a variety of chemical modifications. As the demand for novel molecular architectures in medicinal chemistry and materials science continues to grow, 3,3',3''-Nitrilotris(propionamide) stands out as a promising building block for future innovations.

References

  • PubMed. (2021, June 23). Tripodal scaffolds with three appended imidazole thiones for Cu(I) chelation and protection from Cu-mediated oxidative stress. Available at: [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535–2550. Available at: [Link]

  • Wikipedia. Tripodal ligand. Available at: [Link]

  • ResearchGate. (2008). Functionalization of Tripodal Scaffold Molecules on Solid Support. Available at: [Link]

  • PubMed. (2006). Synthesis and characterization of a tripodal amide ligand and its binding with anions of different dimensionality. Available at: [Link]

  • Google Patents. United States Patent Office.
  • PubMed Central. (2014). A Stereodynamic Tripodal Ligand with Three Different Coordinating Arms: Synthesis and Zinc(II), Copper(I) Complexation Study. Available at: [Link]

  • LookChem. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). Available at: [Link]

  • CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 500g, Each. Available at: [Link]

  • ResearchGate. (2013). Tripodal Amidinate Ligands For Bimetallic Coordination Chemistry: Synthesis and Metallation. Available at: [Link]

  • National Institutes of Health. (2016). Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. Available at: [Link]

  • MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available at: [Link]

  • CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 25g, Each. Available at: [Link]

  • Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Available at: [Link]

  • Google Patents. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine.
  • ResearchGate. (2019). Preparation of Tertiary Amines from Tris(2-cyanoethyl)amine Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides. Available at: [Link]amine_Using_Three_Successive_Cobalt-Catalyzed_Electrophilic_Aminations_with_Organozinc_Halides)

  • PubMed Central. (2013). Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors. Available at: [Link]

  • PubMed. (2023, November 28). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae. Available at: [Link]

  • Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Available at: [Link]

Sources

Introduction: Unveiling the Potential of a Versatile Tripodal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,3',3''-Nitrilotris(propionamide) (CAS: 2664-61-1) for Advanced Research and Drug Development

3,3',3''-Nitrilotris(propionamide), hereafter referred to as NTP, is a unique organic compound characterized by a central tertiary nitrogen atom bonded to three propionamide arms.[1] This symmetrical, tripodal structure imparts a distinct set of physicochemical properties and functional capabilities, positioning it as a molecule of significant interest for researchers, chemists, and drug development professionals. While it has found utility in various industrial applications as a chelating agent and viscosity modifier, its true potential lies in its application as a foundational building block in advanced chemical synthesis and formulation science.[1][2][3]

This guide moves beyond a simple recitation of properties to provide a senior application scientist's perspective on NTP. We will delve into its synthesis, functional applications in a research and development (R&D) context, and the critical protocols necessary for its effective use. The focus is on the causality behind its utility—why its structure is advantageous for creating complex molecular architectures like dendrimers, how its functional groups drive its performance as a ligand, and what best practices ensure its purity and stability for reproducible experimental outcomes.

Section 1: Core Physicochemical and Structural Profile

The efficacy of NTP in any application is rooted in its fundamental chemical and physical properties. It presents as a white to off-white crystalline solid, a physical state indicative of a well-ordered and stable molecular lattice at ambient conditions.[1][3]

Key Properties Summary
PropertyValueSource(s)
CAS Number 2664-61-1[4][5][6]
Molecular Formula C₉H₁₈N₄O₃[2][4][5]
Molecular Weight 230.26 g/mol [3][5]
IUPAC Name 3-[bis(3-amino-3-oxopropyl)amino]propanamide[4]
Synonyms Nitrilotrispropionamide, Tris(2-carbamoylethyl)amine[1][2]
Appearance White to almost white crystalline powder[3][4]
Melting Point 182.0 - 186.0 °C[3]
Boiling Point 634.3 °C at 760 mmHg[2][5]
Density ~1.233 g/cm³[2]
Structural Analysis and Solubility Insights

The defining feature of NTP is its tripodal structure, which is visualized below.

Caption: Chemical structure of 3,3',3''-Nitrilotris(propionamide).

This structure is fundamental to its solubility profile. The three terminal primary amide (-CONH₂) groups are capable of extensive hydrogen bonding, making NTP highly soluble in water and other polar solvents like DMSO.[1][2][3] This high solubility is a critical advantage in drug formulation and biochemical assays, where aqueous compatibility is often a prerequisite. The stability of the molecule is evidenced by its high melting point, which suggests strong intermolecular forces within its crystalline lattice.[3]

Section 2: Synthesis, Purification, and Quality Control

The reliable application of NTP in a research setting hinges on the availability of high-purity material. Understanding its synthesis and the associated quality control (QC) methodologies is therefore essential for any scientist working with this compound.

Conceptual Synthesis Pathway

The most direct synthesis of NTP involves the acylation of a tripodal amine precursor.[3] A common conceptual approach is the reaction of a nitrilotriacetic acid derivative with propionyl chloride or propionic acid under controlled conditions.[3] This process typically involves the formation of an amide bond, a cornerstone reaction in organic chemistry.

The general workflow is outlined below.

Reactants Tripodal Amine Precursor + Acylating Agent Reaction Amide Coupling Reaction (Solvent, Base) Reactants->Reaction Crude Crude NTP Product Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure High-Purity NTP Purification->Pure QC Quality Control (HPLC, NMR, Titration) Pure->QC

Caption: Conceptual workflow for the synthesis and validation of NTP.

Experimental Protocol: Purity Verification by HPLC

This protocol provides a self-validating system to confirm the purity of a supplied or synthesized batch of NTP. The causality behind this choice is that High-Performance Liquid Chromatography (HPLC) is highly sensitive to impurities and provides quantitative data.

Objective: To determine the purity of an NTP sample using reverse-phase HPLC with UV detection.

Materials:

  • NTP sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid. The acid is critical for protonating any residual basic sites on the silica column and ensuring sharp, symmetrical peaks for the analyte.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of NTP reference standard and dissolve it in a 1:1 mixture of water and acetonitrile in a 10 mL volumetric flask. This solvent choice ensures complete dissolution given NTP's polarity.

    • Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) to establish a calibration curve.

  • Sample Preparation:

    • Prepare the sample to be tested at a concentration of approximately 50 µg/mL using the same diluent as the standard.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A standard reverse-phase column suitable for polar analytes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (chosen to detect the amide chromophore).

    • Gradient: A typical gradient might be 5% B to 95% B over 15 minutes. This ensures that any less polar impurities are eluted from the column.

  • Data Analysis:

    • Run the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Run the sample and integrate the peak area corresponding to NTP.

    • Calculate the purity as: (Area_NTP / Area_Total) * 100%. The total area includes all detected impurity peaks. Purity should typically be ≥98%.[4]

Section 3: Advanced Applications in R&D

While NTP has industrial uses, its tripodal amide structure makes it a highly valuable tool in more sophisticated scientific contexts, particularly in drug development and materials science.

Foundational Core for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. They are of immense interest in drug delivery for their ability to encapsulate therapeutic agents and target specific cells.[7] NTP can be considered a "Generation 0" (G0) dendrimer core. Its three terminal amide groups can be chemically modified (e.g., reduced to amines) to serve as branching points for the synthesis of higher-generation dendrimers.

Causality: The value of NTP here is its pre-defined, symmetrical trifurcated structure. Starting a dendrimer synthesis from such a core allows for precise control over the final architecture, which is critical for clinical translation where reproducibility and a well-defined safety profile are paramount.[7]

cluster_g1 cluster_g2 G0 G0 (NTP Core) G1_1 G1 G0->G1_1 G1_2 G1 G0->G1_2 G1_3 G1 G0->G1_3 G2_1a G2 G1_1->G2_1a G2_1b G2 G1_1->G2_1b G2_2a G2 G1_2->G2_2a G2_2b G2 G1_2->G2_2b G2_3a G2 G1_3->G2_3a G2_3b G2 G1_3->G2_3b

Caption: NTP as a Generation 0 (G0) core for dendrimer synthesis.

Tripodal Ligand in Coordination Chemistry

The central nitrogen atom and the oxygen atoms of the three amide groups can act as donor sites, making NTP an effective tripodal chelating agent for various metal ions.[1][2]

Expert Insight: This chelation capability is highly relevant in drug development for several reasons:

  • Metal-Based Therapeutics: NTP can be used to create stable complexes with therapeutic metal ions (e.g., platinum, ruthenium, gadolinium), potentially modulating their reactivity and bioavailability.

  • Diagnostic Imaging: By chelating paramagnetic or radioactive metal ions, NTP-based ligands can be developed as contrast agents for MRI or as radiotracers for PET imaging.

  • Biochemical Assays: Its ability to bind metal ions can be exploited in designing sensors or sequestering agents for metalloenzyme studies.

Scaffolding in Drug Formulation and Polyamide Chemistry

The structure of NTP is inherently linked to polyamines, which are ubiquitous molecules essential for cell growth and proliferation.[8] As a stable tri-amide, NTP can be used in biochemical studies as a structural mimic or modulator of polyamine interactions.[3] Furthermore, its three functional arms allow it to act as a cross-linking agent in the formation of hydrogels or other polymer matrices. Such materials are extensively used in controlled-release drug formulations, where the density and nature of the cross-linking agent dictate the drug release kinetics.

Section 4: Safety, Handling, and Storage

As a research chemical, NTP must be handled with appropriate care. While specific toxicity data is not extensively published, standard laboratory protocols for handling organic chemical powders should be strictly followed.[6][9]

  • Handling: Always use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Stability is generally high under these recommended conditions.[9]

  • Critical Directive: The end-user is required to consult the manufacturer-specific Safety Data Sheet (SDS) before use.[6][9][10] The SDS provides comprehensive information on hazards, first-aid measures, and disposal procedures.

Conclusion

3,3',3''-Nitrilotris(propionamide) (CAS: 2664-61-1) is far more than a simple organic chemical. Its well-defined tripodal structure, high polarity, and versatile functional groups make it a powerful enabling tool for innovation. For the drug development professional, it offers a reliable starting point for the rational design of dendrimer-based delivery systems. For the coordination chemist, it provides a robust scaffold for creating novel metal complexes for therapeutic or diagnostic purposes. By understanding its core properties and employing rigorous, self-validating protocols, researchers can effectively leverage NTP to build the complex molecular solutions required to address today's scientific challenges.

References

  • 3,3',3''-NITRILOTRIS(PROPIONAMIDE) (CAS 2664-61-1) Overview. LookChem. [Link]

  • 3,3',3''-nitrilotris(propionamide) cas no.2664-61-1. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

  • 3,3,3-Nitrilotris(propionamide), 25g, Each. CP Lab Safety. [Link]

  • Polyamines: Methods and Protocols (Methods in Molecular Biology, 720). Springer Science+Business Media, LLC.
  • Dendrimer delivery system and methods of use thereof.
  • Novel nitrile and amidoxime compounds and methods of preparation.

Sources

A Comprehensive Technical Guide to 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3,3',3''-Nitrilotris(propionamide), a multifunctional chemical compound characterized by a central tertiary amine linked to three propionamide arms. We will explore its fundamental chemical and physical properties, detail common synthetic methodologies and key chemical reactions, and survey its diverse applications across industrial and research settings. This document is intended to serve as a crucial resource for professionals in drug development and chemical research, offering both foundational knowledge and practical protocols for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

3,3',3''-Nitrilotris(propionamide), also known as Nitrilotrispropionamide or Tris(2-carbamoylethyl)amine, is a symmetrical molecule whose structure lends itself to a variety of applications.[1] The presence of multiple amide groups and a central nitrogen atom allows for significant hydrogen bonding and potential for metal ion chelation, defining its utility in both aqueous and non-aqueous systems.[1][2]

Chemical Identifiers
IdentifierValue
CAS Number 2664-61-1[3][4]
Molecular Formula C₉H₁₈N₄O₃[3][4][5]
IUPAC Name 3-[bis(3-amino-3-oxopropyl)amino]propanamide[5]
Common Synonyms Nitrilotrispropionamide, Tris(2-carbamoylethyl)amine, 3,3',3''-Nitrilotripropanamide[1][2][6]
InChI Key RERXJGPPGMABOY-UHFFFAOYSA-N[5][7]
SMILES C(CN(CCC(=O)N)CCC(=O)N)C(=O)N[5]
Physicochemical Data

The physical properties of 3,3',3''-Nitrilotris(propionamide) are indicative of a stable, crystalline organic solid. Its high melting point suggests strong intermolecular forces, primarily hydrogen bonding facilitated by the amide groups.

PropertyValue
Molecular Weight 230.27 g/mol [3][4]
Appearance White to off-white crystalline powder[8]
Melting Point 182.0 - 186.0 °C[8]
Boiling Point 634.3 °C at 760 mmHg (Predicted)[2]
Density 1.23 - 1.36 g/cm³[2][8]
Solubility Highly soluble in water and other polar solvents[1][2]

Synthesis and Key Chemical Reactions

The synthesis of 3,3',3''-Nitrilotris(propionamide) is typically achieved through straightforward acylation reactions, leveraging commercially available precursors. The reactivity of the final compound is dominated by the chemistry of its amide functional groups.

General Synthetic Pathway

A common and efficient method for synthesizing 3,3',3''-Nitrilotris(propionamide) involves the reaction of a nitrilotriacetic acid derivative with propionyl chloride or propionic acid under controlled conditions.[8] An alternative approach utilizes acrylamide-derived precursors.[8] The causality behind this choice of reactants lies in the need to introduce three propionamide groups onto a central nitrogen atom. The process necessitates a final purification step, such as recrystallization or column chromatography, to isolate the product with high purity.[8]

SynthesisWorkflow Reactants Starting Materials (e.g., Nitrilotriacetic Acid Derivative, Propionyl Chloride) Reaction Acylation Reaction Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Crystallization or Chromatography) Crude->Purification Final Pure 3,3',3''-Nitrilotris(propionamide) Purification->Final

Caption: General workflow for the synthesis of 3,3',3''-Nitrilotris(propionamide).

Representative Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure product integrity.

  • Preparation of Intermediate : In a reaction vessel under an inert atmosphere, react nitrilotriacetic acid with an appropriate reagent to form a more reactive intermediate (e.g., an acid chloride or ester).

  • Acylation : Introduce propionyl chloride or propionic anhydride to the intermediate solution under controlled temperature conditions, typically ranging from 20-150°C for laboratory scale.[8] The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

  • Quenching and Workup : Carefully quench the reaction with a suitable aqueous solution. Extract the crude product into an organic solvent.

  • Purification : Isolate the final product through recrystallization from a suitable solvent system or via silica gel chromatography to remove unreacted starting materials and byproducts.[8]

  • Validation : Confirm the identity and purity of the white, crystalline product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be further quantified by HPLC analysis (see Section 4.0).

Key Chemical Reactions

The chemical behavior of 3,3',3''-Nitrilotris(propionamide) is primarily dictated by its functional groups:

  • Amide Hydrolysis : Like other amides, it can be hydrolyzed back to its constituent carboxylic acid (propionic acid) and amine components under acidic or basic conditions.[8] This stability under neutral pH is crucial for its application in many formulations.

  • Nucleophilicity : The lone pairs of electrons on the nitrogen atoms can act as nucleophiles, allowing the compound to participate in acylation or alkylation reactions, although these are less common than reactions involving the amide groups.[8]

Applications in Research and Industry

The unique trifunctional structure of 3,3',3''-Nitrilotris(propionamide) makes it a versatile compound with a wide range of applications.

Industrial Applications
  • Viscosity and Thickening Agent : In the oil and gas industry, it is used as a viscosity-reducing agent and a thickening stabilizer in various aqueous solutions, improving fluid flow and stability.[2][8]

  • Chelating Agent : Its ability to form stable complexes with metal ions makes it an effective chelating agent in water treatment and metal extraction processes, where it binds and sequesters unwanted metal impurities.[1][2]

  • Cosmetics and Personal Care : It functions as an emollient and humectant, retaining moisture and improving the texture of skincare products.[2]

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Inject HPLC Injection Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/MS Detection Separate->Detect Analyze Data Analysis (Purity Assessment) Detect->Analyze

Sources

Synthesis pathways for 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,3',3''-Nitrilotris(propionamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',3''-Nitrilotris(propionamide) (NTP), a trifunctional amide with the chemical formula C₉H₁₈N₄O₃, is a compound of increasing interest across various scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a central tertiary amine linked to three propionamide arms, imparts properties valuable in fields ranging from materials science to pharmaceuticals.[2][3] This guide provides a comprehensive overview of the primary synthesis pathways for NTP, offering detailed experimental protocols and insights into the chemical principles governing these transformations. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, emphasizing practical application and theoretical understanding.

Introduction to 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide), also known as nitrilotripropionamide, is a white to off-white crystalline solid with a melting point in the range of 182.0 to 186.0 °C and a molecular weight of 230.26 g/mol .[1][4] The molecule's structure is characterized by a central nitrogen atom bonded to three separate propionamide chains. This arrangement allows for significant hydrogen bonding capabilities due to the presence of the amide functional groups, rendering it soluble in polar solvents.[2]

The applications of NTP are diverse. In industrial settings, it functions as a viscosity-reducing agent and a thickening stabilizer in aqueous solutions.[1][3] Its ability to chelate metal ions makes it useful in water treatment and metal extraction processes.[3] Furthermore, in the realm of personal care and cosmetics, it serves as an emollient and humectant.[3] For researchers, its structure provides a versatile scaffold for the synthesis of more complex molecules and for studying intermolecular interactions.[2]

PropertyValue
Molecular FormulaC₉H₁₈N₄O₃
Molecular Weight230.26 g/mol [1]
Melting Point182.0 - 186.0 °C[1][4]
AppearanceWhite to almost white powder or crystalline solid[1][4]
CAS Number2664-61-1

Primary Synthesis Pathways

The synthesis of 3,3',3''-Nitrilotris(propionamide) can be approached through several strategic routes. The selection of a particular pathway often depends on the availability of starting materials, desired scale, and purity requirements. This section details the most prevalent and effective methods.

Michael Addition of Ammonia to Acrylamide

One of the most direct and historically significant methods for synthesizing NTP involves the Michael addition of ammonia to acrylamide.[1] This reaction leverages the electrophilic nature of the carbon-carbon double bond in acrylamide, which is activated by the electron-withdrawing amide group. Ammonia, acting as the nucleophile, attacks the β-carbon of three separate acrylamide molecules, leading to the formation of the desired trisubstituted amine.

Mechanism: The reaction proceeds via a conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylamide. This is followed by protonation of the resulting enolate intermediate to yield the addition product. The process repeats two more times with the newly formed secondary and then tertiary amine to afford the final product.

G cluster_0 Michael Addition of Ammonia to Acrylamide Ammonia NH₃ Intermediate1 H₂N-CH₂-CH₂CONH₂ Ammonia->Intermediate1 + Acrylamide1 CH₂=CHCONH₂ Acrylamide1->Intermediate1 Intermediate2 HN(CH₂-CH₂CONH₂)₂ Intermediate1->Intermediate2 + Acrylamide2 CH₂=CHCONH₂ Acrylamide2->Intermediate2 NTP N(CH₂-CH₂CONH₂)₃ Intermediate2->NTP + Acrylamide3 CH₂=CHCONH₂ Acrylamide3->NTP

Figure 1: Reaction scheme for the synthesis of NTP via Michael addition.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add a solution of acrylamide in a suitable solvent, such as water or an alcohol.

  • Initiation: Introduce a molar excess of aqueous ammonia to the acrylamide solution. The reaction is typically carried out at an elevated temperature to facilitate the addition.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3,3',3''-Nitrilotris(propionamide).

Causality Behind Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia helps to drive the reaction to completion and minimizes the formation of oligo- or polymeric byproducts resulting from the self-polymerization of acrylamide.

  • Elevated Temperature: The Michael addition is often slow at room temperature. Heating the reaction mixture increases the reaction rate, leading to a more efficient synthesis within a reasonable timeframe.

Acylation of Tris(2-aminoethyl)amine (TREN)

An alternative and highly convergent approach to NTP is the acylation of tris(2-aminoethyl)amine, commonly known as TREN. This method involves the reaction of the three primary amino groups of TREN with a suitable propionylating agent, such as propionyl chloride or propionic anhydride.

Mechanism: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atoms of the primary amines in TREN acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of propionyl chloride, this leads to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the amide bond. A base is typically added to neutralize the HCl byproduct.

G cluster_1 Acylation of Tris(2-aminoethyl)amine (TREN) TREN N(CH₂CH₂NH₂)₃ NTP N(CH₂CH₂NHCOCH₂CH₃)₃ TREN->NTP PropionylChloride 3 x CH₃CH₂COCl PropionylChloride->NTP + Base Base (e.g., Triethylamine) Base->NTP in presence of

Figure 2: Reaction scheme for the synthesis of NTP via acylation of TREN.

Experimental Protocol:

  • Reaction Setup: In a fume hood, set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve tris(2-aminoethyl)amine and a suitable non-nucleophilic base (e.g., triethylamine or pyridine) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride, dissolved in the same solvent, to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the acylating agent with atmospheric moisture.

  • Low Temperature: The acylation reaction is highly exothermic. Performing the addition at low temperatures helps to control the reaction rate and prevent the formation of side products.

  • Base: The base is crucial for scavenging the hydrochloric acid generated during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.

Process Optimization and Critical Considerations

Temperature Control: For industrial-scale synthesis, precise temperature control is paramount.[1] The rate of reaction increases with temperature, but so does the potential for side reactions and decomposition. Optimal temperature ranges for industrial production are typically between 80-200°C, while laboratory-scale syntheses are often conducted between 20-150°C.[1]

Byproduct Formation and Purification: The synthesis of NTP is often accompanied by the formation of byproducts.[1] In the Michael addition route, incomplete reaction can lead to mono- and di-substituted products, while self-polymerization of acrylamide is also a concern. In the acylation pathway, over-acylation or side reactions with the solvent can occur. Therefore, robust purification strategies, such as recrystallization and chromatography, are essential to achieve high purity.[1]

Characterization

The identity and purity of the synthesized 3,3',3''-Nitrilotris(propionamide) can be confirmed using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide groups.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[1]

Conclusion

The synthesis of 3,3',3''-Nitrilotris(propionamide) can be effectively achieved through several well-established chemical routes. The choice of a specific pathway will be dictated by factors such as scale, cost, and available equipment. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and scientists can reliably produce this versatile compound for a wide array of applications in both research and industry.

References

  • PrepChem.com. Preparation of Nitrilotripropionamide. [Link]

  • LookChem. Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE). [Link]

  • Hoveyda, K., et al. (2007). Tripodal trisamides based on nicotinic and picolinic acid derivatives. Inorganica Chimica Acta, 360(1), 414-425. [Link]

  • European Patent Office. (2013).
  • PubMed. (2015). Tris(2-aminoethyl)amine-based α-branched fatty acid amides - Synthesis of lipids and comparative study of transfection efficiency of their lipid formulations. [Link]

  • Google Patents. (2019). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
  • Google Patents. (1997).

Sources

Solubility of 3,3',3''-Nitrilotris(propionamide) in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,3',3''-Nitrilotris(propionamide)

Executive Summary

3,3',3''-Nitrilotris(propionamide), a trifunctional amide with the molecular formula C₉H₁₈N₄O₃, presents a unique and highly favorable solubility profile for applications in aqueous and polar organic systems.[1][2] Its molecular architecture, featuring a central tertiary nitrogen atom and three terminal propionamide groups, is the primary determinant of its physicochemical properties.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its molecular structure. It offers a theoretical framework for understanding its behavior in various solvents, detailed protocols for empirical solubility determination, and discusses its relevance in pharmaceutical and industrial applications.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its ability to form favorable interactions with solvent molecules. In the case of 3,3',3''-Nitrilotris(propionamide), its structure is rich with features that promote solubility in polar media.

The molecule possesses three primary amide (-CONH₂) groups. Each of these groups contains:

  • An electronegative oxygen atom in the carbonyl group (C=O), which can act as a hydrogen bond acceptor.[3]

  • Two hydrogen atoms attached to the nitrogen (N-H), which can act as hydrogen bond donors.[3][4]

This combination of hydrogen bond donors and acceptors allows for extensive and strong interactions with protic solvents like water and alcohols.[1][5] The central tertiary amine is sterically hindered and less basic than a typical amine, but the overall polarity of the molecule is exceptionally high due to the cumulative effect of the three amide functionalities.[6] This hydrophilic nature is the cornerstone of its solubility profile.[1]

Conversely, the molecule lacks significant non-polar regions. The short propylene chains do not confer substantial hydrophobic character, leading to predictably poor solubility in non-polar solvents such as hydrocarbons. This follows the fundamental principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[7][8]

cluster_molecule Molecular Features of 3,3',3''-Nitrilotris(propionamide) cluster_arm1 Propionamide Arm 1 cluster_arm2 Propionamide Arm 2 cluster_arm3 Propionamide Arm 3 cluster_interactions Key Solubility-Governing Interactions N_center Central Tertiary Nitrogen Atom Prop1 -(CH₂)₂- N_center->Prop1 Prop2 -(CH₂)₂- N_center->Prop2 Prop3 -(CH₂)₂- N_center->Prop3 Amide1 O=C-NH₂ Prop1->Amide1 HBA Hydrogen Bond Acceptors (C=O) Amide1->HBA provides HBD Hydrogen Bond Donors (N-H) Amide1->HBD provides Amide2 O=C-NH₂ Prop2->Amide2 Amide3 O=C-NH₂ Prop3->Amide3

Caption: Molecular structure highlighting key functional groups.

Solubility Profile: A Technical Summary

While precise quantitative data ( g/100 mL) for 3,3',3''-Nitrilotris(propionamide) is not widely published in publicly accessible literature, its qualitative solubility is well-documented.[9] The compound exhibits a strong preference for polar solvents.[1][2]

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₉H₁₈N₄O₃ [1][10]
Molecular Weight 230.26 g/mol [1]
Appearance White to almost white crystalline powder [1][11]
Melting Point 182.0 to 186.0 °C [1]

| CAS Number | 2664-61-1 |[10] |

Table 2: Qualitative Solubility in Various Solvent Systems

Solvent Class Example Solvents Expected Solubility Rationale
Polar Protic Water, Methanol, Ethanol Excellent / High Extensive hydrogen bonding capability with both solvent and solute acting as H-bond donors and acceptors.[1][2][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO) Excellent / High Strong dipole-dipole interactions; DMSO is an excellent hydrogen bond acceptor.[1]
Polar Aprotic Acetonitrile Moderate Good compatibility, particularly in aqueous mixtures (e.g., HPLC mobile phases).[1]
Slightly Polar Acetone, Ethyl Acetate Low to Insoluble Insufficient polarity and limited hydrogen bonding to overcome the solute's crystal lattice energy.

| Non-Polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; lack of favorable interactions between the polar solute and non-polar solvent.[7] |

Experimental Determination of Solubility: A Validated Protocol

To establish quantitative solubility data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold standard for this purpose.[12] This protocol provides a self-validating system for researchers to determine the solubility of 3,3',3''-Nitrilotris(propionamide) in a solvent of interest.

Objective: To determine the equilibrium solubility of 3,3',3''-Nitrilotris(propionamide) in a given solvent at a specified temperature.

Materials:

  • 3,3',3''-Nitrilotris(propionamide) (>98% purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis Spectrophotometer with a validated method)

start Start step1 1. Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibrate on a temperature-controlled shaker for 24-48 hours. step1->step2 step3 3. Allow solids to settle. (Centrifuge if necessary) step2->step3 step4 4. Withdraw supernatant using a syringe. step3->step4 step5 5. Filter the supernatant through a 0.22 µm syringe filter. step4->step5 step6 6. Dilute the clear filtrate with a known volume of mobile phase. step5->step6 step7 7. Analyze concentration via a calibrated analytical method (e.g., HPLC). step6->step7 end End: Calculate Solubility (e.g., mg/mL) step7->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3,3',3''-Nitrilotris(propionamide) to a series of vials containing a precise volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature, permitting the excess solid to settle. For fine suspensions, centrifugation may be required.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particulates. Causality Note: This step is critical to prevent artificially high results from suspended solids.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result represents the solubility of the compound under the tested conditions.

Factors Influencing Solubility

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[12] Heating solutions of 3,3',3''-Nitrilotris(propionamide) can enhance the dissolution rate.[1] This parameter should be carefully controlled and reported in any solubility study.

  • pH: While amides are generally considered neutral, the central nitrogen atom can exhibit very weak basicity. However, significant changes in solubility due to pH are not expected unless under extreme acidic or basic conditions that could lead to hydrolysis of the amide groups.[5][6]

  • Co-solvents: In complex formulations, the use of co-solvents (e.g., water/ethanol mixtures) can be used to modulate solubility. The high polarity and hydrogen-bonding capacity of 3,3',3''-Nitrilotris(propionamide) suggest good compatibility with various polar co-solvent systems.[1]

Applications and Relevance in Research and Development

The favorable solubility profile of 3,3',3''-Nitrilotris(propionamide) is a key enabler for its use in various fields:

  • Pharmaceuticals: Its high aqueous solubility makes it a potentially useful excipient in drug formulations.[1] It may also serve as a building block in the synthesis of more complex, water-soluble active pharmaceutical ingredients.

  • Industrial Applications: It has been identified as a viscosity-reducing agent and thickening stabilizer in aqueous solutions for industrial processes.[1][9]

  • Biochemical Research: In laboratory settings, its solubility in aqueous buffers and polar organic solvents like DMSO facilitates its use in biochemical assays and as a chelating agent.[1][2]

cluster_properties Core Physicochemical Properties cluster_outcomes Solubility Outcomes Solubility High Polarity & H-Bonding Capacity PolarSolvents Excellent Solubility in Polar Solvents (Water, DMSO) Solubility->PolarSolvents enables NonPolarSolvents Poor Solubility in Non-Polar Solvents (Hexane, Toluene) Solubility->NonPolarSolvents prevents Structure Trifunctional Amide Structure Structure->Solubility leads to

Caption: Relationship between molecular properties and solubility.

References

  • Principles of Drug Action 1, Spring 2005, Amides.
  • Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 - Smolecule.
  • Solubility of Amides - Chemistry Stack Exchange.
  • Amides - Organic Chemistry - Science Ready.
  • How to determine the solubility of a substance in an organic solvent ?
  • Amides: Structure, Properties, and Reactions | Solubility of Things.
  • CAS 2664-61-1: 3,3',3''-Nitrilotris[propanamide] - CymitQuimica.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Why is amide more soluble in water than the amine with the same number of alkyl group
  • 3′′-Nitrilotris(propionamide), CAS 2664-61-1 | SCBT - Santa Cruz Biotechnology.
  • 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™ | Fisher Scientific.
  • Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem.

Sources

Spectroscopic data (NMR, IR) of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3,3',3''-Nitrilotris(propionamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3',3''-nitrilotris(propionamide), a symmetrical tripodal molecule with significant applications in industrial and pharmaceutical fields.[1][2] This document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of the molecule, offering detailed interpretation and assignments. The causality behind experimental observations is explained to provide field-proven insights for researchers. All data is presented with in-text citations to authoritative sources and consolidated in a comprehensive reference list.

Introduction to 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide) (CAS No. 2664-61-1) is a white to off-white crystalline solid with the molecular formula C₉H₁₈N₄O₃ and a molecular weight of 230.26 g/mol .[1][3] Its structure features a central tertiary nitrogen atom bonded to three propionamide arms, bestowing upon it a unique C₃ symmetry. This symmetrical tripodal structure is key to its chemical and physical properties, including its utility as a viscosity-reducing agent, thickening stabilizer, and a chelating agent.[1][2] The presence of multiple amide functionalities allows for extensive hydrogen bonding, rendering the compound highly soluble in polar solvents like water.[1][3]

The synthesis of 3,3',3''-nitrilotris(propionamide) can be achieved through various methods, often involving the reaction of nitrilotriacetic acid derivatives with propionyl chloride or propionic acid, or by utilizing acrylamide-derived precursors.[1] Understanding the spectroscopic fingerprint of this molecule is paramount for its identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3,3',3''-nitrilotris(propionamide). The molecule's high degree of symmetry simplifies its NMR spectra, making peak assignment straightforward.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,3',3''-nitrilotris(propionamide) is characterized by a few distinct signals, each representing one of the chemically equivalent sets of protons in the three identical propionamide arms.

Table 1: ¹H NMR Spectroscopic Data for 3,3',3''-Nitrilotris(propionamide)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32, 6.75Broad Singlets6H-C(=O)NH₂
2.615Triplet6HN-(CH₂ -CH₂-C=O)₃
2.164Triplet6HN-(CH₂-CH₂ -C=O)₃

Data sourced from Smolecule[1]. The appearance of two distinct signals for the amide protons suggests hindered rotation around the C-N bond or different chemical environments due to hydrogen bonding.

Interpretation and Causality:

The downfield chemical shifts of the amide protons (δ 7.32 and 6.75 ppm) are characteristic of protons attached to a nitrogen atom adjacent to a carbonyl group, which deshields them. The broadness of these signals is typical for amide N-H protons due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

The two methylene groups in each propionamide arm are diastereotopic and appear as two distinct triplets. The protons on the carbon adjacent to the central nitrogen (N-CH₂ ) are observed at δ 2.615 ppm. Their proximity to the electron-withdrawing nitrogen atom results in a downfield shift compared to the other methylene group. The protons on the carbon adjacent to the carbonyl group (-CH₂ -C=O) resonate at δ 2.164 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is further simplified due to the molecule's symmetry, showing only three distinct signals corresponding to the three unique carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for 3,3',3''-Nitrilotris(propionamide)

Chemical Shift (δ) ppmAssignment
173.50-C (=O)NH₂
49.03N-(C H₂-CH₂-C=O)₃
32.83N-(CH₂-C H₂-C=O)₃

Data sourced from Smolecule[1].

Interpretation and Causality:

The signal at δ 173.50 ppm is unequivocally assigned to the carbonyl carbon of the amide group.[1] This significant downfield shift is a hallmark of carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atom.

The carbon atom directly attached to the central tertiary nitrogen (N-C H₂) appears at δ 49.03 ppm.[1] Its chemical shift is influenced by the electronegativity of the nitrogen atom. The terminal methylene carbon adjacent to the carbonyl group ( -C H₂-C=O) resonates at δ 32.83 ppm.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 3,3',3''-nitrilotris(propionamide), particularly the amide group.

Table 3: Characteristic IR Absorption Bands for 3,3',3''-Nitrilotris(propionamide)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3500-3300N-H stretchPrimary Amide (-NH₂)
~1690-1650C=O stretch (Amide I band)Amide (-C(=O)N)
~1650-1590N-H bend (Amide II band)Amide (-NH₂)

Interpretation based on the general characteristics of primary amides as described in Advanced Organic Chemistry.[4]

Interpretation and Causality:

The IR spectrum of 3,3',3''-nitrilotris(propionamide) is dominated by the characteristic absorptions of the primary amide functional groups.

  • N-H Stretching: The region between 3500 and 3300 cm⁻¹ typically shows two bands for the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ group.[4] The presence of intermolecular hydrogen bonding can cause these bands to broaden.[4]

  • C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1690 and 1650 cm⁻¹ due to the C=O stretching vibration.[4] This is one of the most prominent peaks in the IR spectrum of an amide.

  • N-H Bending (Amide II): The N-H bending vibration, often coupled with C-N stretching, gives rise to the Amide II band in the range of 1650-1590 cm⁻¹.[4]

Experimental Protocols

4.1. NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,3',3''-nitrilotris(propionamide) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it does not exchange with the N-H protons, allowing for their observation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

4.2. IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) prior to running the sample spectrum.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Visualizations

Caption: Molecular Structure of 3,3',3''-Nitrilotris(propionamide)

Spectroscopic Data Correlation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR IR (cm⁻¹) cluster_structure Molecular Fragments H_NH2 δ 7.32, 6.75 ppm -NH₂ H_CH2N δ 2.615 ppm N-CH₂- H_CH2CO δ 2.164 ppm -CH₂-CO C_CO δ 173.50 ppm -C=O C_CH2N δ 49.03 ppm N-CH₂- C_CH2CO δ 32.83 ppm -CH₂-CO IR_NH ~3500-3300 N-H stretch IR_CO ~1690-1650 C=O stretch Amide_H -NH₂ Amide_H->H_NH2 Protons Amide_H->IR_NH Vibration Methylene_N N-CH₂- Methylene_N->H_CH2N Protons Methylene_N->C_CH2N Carbon Methylene_CO -CH₂-CO Methylene_CO->H_CH2CO Protons Methylene_CO->C_CH2CO Carbon Carbonyl -C=O Carbonyl->C_CO Carbon Carbonyl->IR_CO Vibration

Caption: Correlation of Spectroscopic Data to Molecular Structure

Conclusion

The spectroscopic data of 3,3',3''-nitrilotris(propionamide) is highly consistent with its symmetrical tripodal structure. The simplicity of its NMR spectra, with three distinct signals in both ¹H and ¹³C NMR, provides a clear and rapid method for its identification and structural verification. The IR spectrum confirms the presence of the primary amide functional groups, which are crucial to the molecule's chemical properties and applications. This guide provides a foundational understanding of the spectroscopic characteristics of 3,3',3''-nitrilotris(propionamide), which is essential for researchers and professionals working with this versatile compound.

References

  • PrepChem.com. Preparation of Nitrilotripropionamide. [Link]

  • LookChem. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). [Link]

  • Capot Chemical. 2664-61-1 | 3,3',3''-Nitrilotris(propionamide). [Link]

  • Advanced Organic Chemistry. Infrared spectrum of propanamide. [Link]

Sources

A Technical Guide to the Thermal Stability and Degradation of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3,3',3''-Nitrilotris(propionamide), a molecule of interest in various industrial and pharmaceutical applications. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document synthesizes information on its known properties with established principles of amide and polyamide thermal degradation. By examining the behavior of structurally related compounds, this guide offers insights into the expected thermal properties, proposes likely degradation mechanisms, and outlines the analytical methodologies crucial for its characterization. This document is intended to serve as a foundational resource for researchers and professionals working with 3,3',3''-Nitrilotris(propionamide), enabling informed decisions regarding its handling, formulation, and storage.

Introduction to 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide) is a trifunctional amide with the chemical formula C₉H₁₈N₄O₃ and a molecular weight of 230.26 g/mol .[1] It is characterized by a central tertiary amine nitrogen atom bonded to three propionamide chains. This unique tripodal structure imparts specific chemical and physical properties, including the potential for extensive hydrogen bonding, which is known to contribute significantly to the thermal stability of amides.[1] The compound typically appears as a white to off-white crystalline solid with a melting point in the range of 182-186 °C.[1]

The presence of multiple amide functionalities suggests its potential utility as a chelating agent, a viscosity modifier, and in drug formulation. Understanding its thermal stability is paramount for these applications, as thermal degradation can lead to loss of efficacy, formation of undesirable byproducts, and potential safety concerns.

Physicochemical Properties and Known Stability

A summary of the key physicochemical properties of 3,3',3''-Nitrilotris(propionamide) is presented in Table 1.

Table 1: Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)

PropertyValueSource
Molecular FormulaC₉H₁₈N₄O₃[1]
Molecular Weight230.26 g/mol [1]
AppearanceWhite to almost white powder/crystal[1]
Melting Point182-186 °C[1]
Purity>98.0%[2]

Available data suggests that 3,3',3''-Nitrilotris(propionamide) is chemically stable up to its melting point, with no reported decomposition products below 186°C.[1] The stability is attributed to its tripodal structure and the extensive intermolecular hydrogen bonding network formed by the three amide groups.[1] However, at temperatures exceeding its melting point, degradation is expected to occur.

General Principles of Amide Thermal Degradation

The thermal degradation of amides can proceed through several complex pathways, influenced by factors such as the chemical structure of the amide, the presence of oxygen, and the temperature. For aliphatic amides, common degradation reactions include:

  • Hydrolysis: In the presence of water, amides can hydrolyze to form a carboxylic acid and an amine or ammonia.[3][4] This reaction can be catalyzed by acidic or basic conditions.

  • Dehydration: Primary amides can be dehydrated to form nitriles, particularly when heated with a dehydrating agent.

  • Pyrolysis: At elevated temperatures, amides undergo pyrolysis, which involves the breaking of chemical bonds to form a variety of smaller molecules. This process often proceeds via radical mechanisms.

For polyamides, which share the characteristic amide linkage, thermal degradation has been more extensively studied. The primary decomposition products often include ammonia, water, carbon dioxide, carbon monoxide, hydrocarbons, and nitriles.[5][6] In some cases, cyclic compounds such as cyclopentanone have been observed as significant pyrolysis products of aliphatic polyamides.[5][6]

Proposed Thermal Degradation Pathway for 3,3',3''-Nitrilotris(propionamide)

Based on the general principles of amide degradation, a plausible thermal degradation pathway for 3,3',3''-Nitrilotris(propionamide) at temperatures above its melting point is proposed. The degradation is likely to initiate at the amide functional groups, which are the most reactive sites in the molecule.

Initial Degradation Steps (Lower Temperatures >186°C):

  • Intramolecular Cyclization and Deamination: The propionamide side chains may undergo intramolecular cyclization to form a six-membered ring lactam, with the elimination of ammonia.

  • Dehydration: The primary amide groups could undergo dehydration to form the corresponding nitrile functionalities.

Advanced Degradation (Higher Temperatures):

At higher temperatures, more extensive fragmentation of the molecule is expected, leading to the formation of a complex mixture of volatile products. This can involve:

  • C-N and C-C Bond Scission: Homolytic cleavage of the carbon-nitrogen and carbon-carbon bonds would generate a variety of radical species.

  • Formation of Volatile Products: These radicals could then recombine or undergo further reactions to form stable volatile products such as ammonia (NH₃), carbon monoxide (CO), carbon dioxide (CO₂), and various hydrocarbons. Given the aliphatic nature of the side chains, the formation of small alkenes and alkanes is likely.

The proposed degradation pathway is visualized in the following diagram:

G cluster_0 3,3',3''-Nitrilotris(propionamide) cluster_1 Initial Degradation Products cluster_2 Advanced Degradation Products A 3,3',3''-Nitrilotris(propionamide) B Lactam formation + NH₃ A->B Heat (>186°C) C Nitrile formation + H₂O A->C Heat (>186°C) D NH₃, CO, CO₂ B->D Higher Temp. E Hydrocarbons (Alkanes, Alkenes) B->E Higher Temp. F Nitrogenous fragments B->F Higher Temp. C->D Higher Temp. C->E Higher Temp. C->F Higher Temp.

Caption: Proposed thermal degradation pathway for 3,3',3''-Nitrilotris(propionamide).

Analytical Methodologies for Thermal Stability Assessment

A thorough investigation of the thermal stability and degradation of 3,3',3''-Nitrilotris(propionamide) requires a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a material.

Illustrative TGA Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 3,3',3''-Nitrilotris(propionamide) into an alumina or platinum crucible.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA curve. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Hypothetical TGA Data Summary:

The following table presents hypothetical TGA data for 3,3',3''-Nitrilotris(propionamide) to illustrate the expected outcomes.

Table 2: Hypothetical TGA Data for 3,3',3''-Nitrilotris(propionamide) in an Inert Atmosphere

ParameterExpected ValueInterpretation
Onset Decomposition Temp. (T_onset)~190-220 °CTemperature at which significant weight loss begins.
Temp. at Max. Decomposition Rate (T_max)~250-300 °CIndicates the point of fastest degradation.
Residual Mass at 600 °C< 5%Suggests near-complete volatilization of degradation products.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction.

Illustrative DSC Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Seal 2-5 mg of 3,3',3''-Nitrilotris(propionamide) in an aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Heat from 25 °C to 200 °C at 10 °C/min to observe the melting transition.

    • Cool to 25 °C at 10 °C/min.

    • Reheat to 400 °C at 10 °C/min to observe any exothermic degradation events.

  • Data Analysis: Plot heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. Exothermic peaks in the second heating scan would indicate decomposition.

Evolved Gas Analysis (EGA)

To identify the volatile products of degradation, TGA can be coupled with spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

Illustrative TGA-FTIR Workflow:

G TGA TGA Instrument TransferLine Heated Transfer Line TGA->TransferLine Evolved Gases Data Correlated Thermal and Spectroscopic Data TGA->Data FTIR FTIR Spectrometer TransferLine->FTIR Gas Flow FTIR->Data

Caption: Workflow for TGA-FTIR Evolved Gas Analysis.

This hyphenated technique allows for the real-time identification of gaseous degradation products as they are evolved from the sample during heating in the TGA. The FTIR spectra of the evolved gases can be used to identify functional groups and specific molecules (e.g., NH₃, CO₂, CO, H₂O).

Kinetic Analysis of Thermal Degradation

The kinetics of thermal degradation can be studied using the data obtained from TGA experiments performed at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, can be employed to determine the activation energy of the degradation process as a function of the extent of conversion. This provides valuable information about the complexity of the degradation mechanism.

Implications for Handling, Storage, and Formulation

The thermal stability data, both known and inferred, have important practical implications:

  • Storage: 3,3',3''-Nitrilotris(propionamide) should be stored in a cool, dry place away from direct heat to prevent any thermal degradation over time.

  • Processing: During manufacturing or formulation processes that involve heating, the temperature should be carefully controlled to remain well below the onset of decomposition to maintain the integrity of the compound.

  • Compatibility: When formulating with other excipients, potential interactions that could lower the thermal stability of 3,3',3''-Nitrilotris(propionamide) should be considered and evaluated using techniques like DSC.

Conclusion

References

  • ResearchGate. (2023). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. [Link]

  • BYJU'S. Types of Amide Hydrolysis. [Link]

  • DTIC. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [Link]

  • NETZSCH-Gerätebau GmbH. (2015, June 30). Characterization and Classification of Recycled Polyamides by Means of Identify. [Link]

  • MDPI. (2021, November 19). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. [Link]

Sources

3,3',3''-Nitrilotris(propionamide): A Trifunctional Crosslinking Agent for Advanced Biomaterials and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Trifunctional Crosslinkers in Polymer Science

In the landscape of advanced materials science and therapeutic development, the architecture of polymer networks is paramount. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, is a fundamental strategy to tailor the mechanical, chemical, and biological properties of materials. While bifunctional crosslinkers have been the workhorse for creating simple networked structures, the advent of trifunctional and higher-order crosslinking agents has opened new frontiers in the design of complex, highly-ordered, and functionally diverse biomaterials. These multi-functional nodes enable the formation of more rigid and defined three-dimensional networks, offering superior control over properties such as swelling behavior, degradation kinetics, and mechanical strength.[1] This guide focuses on a particularly promising, yet underexplored, trifunctional crosslinking agent: 3,3',3''-Nitrilotris(propionamide).

Core Concepts: Understanding 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide), also known as Nitrilotrispropionamide or Tris(2-carbamoylethyl)amine, is a symmetrical molecule featuring a central tertiary amine with three radiating propionamide arms. This unique trifunctional structure is the cornerstone of its utility as a crosslinking agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3',3''-Nitrilotris(propionamide) is essential for its effective application.

PropertyValue
Molecular Formula C₉H₁₈N₄O₃
Molecular Weight 230.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 183-186 °C
Solubility Soluble in water and polar organic solvents
Synonyms Nitrilotrispropionamide, Tris(2-carbamoylethyl)amine
The Trifunctional Architecture: A Structural Advantage

The efficacy of 3,3',3''-Nitrilotris(propionamide) as a crosslinker stems from its trifunctional nature. The three terminal primary amide (-CONH₂) groups provide reactive sites for forming covalent linkages with complementary functional groups on polymer backbones. This allows for the creation of a highly crosslinked and stable three-dimensional network.

Caption: Chemical structure of 3,3',3''-Nitrilotris(propionamide).

The Mechanism of Amide-Based Crosslinking

The crosslinking capabilities of 3,3',3''-Nitrilotris(propionamide) are centered around the reactivity of its three primary amide groups. While amides are generally stable, they can participate in several types of reactions under specific conditions to form covalent bonds with polymers.

Transamidation Reactions

One of the primary mechanisms for amide-based crosslinking is transamidation. This reaction involves the exchange of the amino group of the amide with an amine from another molecule, such as the side chain of a lysine residue in a protein or a primary amine on a synthetic polymer.[2] This process is often catalyzed by acids, bases, or enzymes and can be driven to completion by removing the ammonia byproduct.[2]

Caption: Generalized scheme of a transamidation reaction.

Reactions with Activated Carboxylic Acids

The amide groups of 3,3',3''-Nitrilotris(propionamide) can also react with activated carboxylic acid groups on a polymer. This is a common strategy in bioconjugation and hydrogel formation. Carboxylic acids can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-analogs. The activated carboxyl group then readily reacts with the primary amide of the crosslinker to form a stable diacyl-amine linkage.

Enzymatic Crosslinking

Enzymes such as transglutaminases can catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. While the primary amide of 3,3',3''-Nitrilotris(propionamide) is not a direct substrate for transglutaminase, its amine groups can potentially be involved in enzymatic crosslinking reactions with other suitable functional groups on biopolymers.

Applications in Hydrogel Formation for Drug Delivery and Tissue Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[3] The trifunctional nature of 3,3',3''-Nitrilotris(propionamide) allows for the creation of hydrogels with high crosslinking density, leading to enhanced mechanical strength and tunable degradation profiles.[1]

Experimental Protocol: Synthesis of a Biocompatible Hydrogel

This protocol outlines a general procedure for the synthesis of a hydrogel using 3,3',3''-Nitrilotris(propionamide) as a crosslinker with a carboxyl-functionalized polymer, such as hyaluronic acid or carboxymethyl cellulose.

Materials:

  • Carboxyl-functionalized polymer (e.g., Hyaluronic Acid)

  • 3,3',3''-Nitrilotris(propionamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Polymer Solution Preparation: Dissolve the carboxyl-functionalized polymer in PBS to the desired concentration (e.g., 1-5% w/v).

  • Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. The molar ratio of EDC/NHS to carboxyl groups on the polymer should be optimized, typically starting at a 2:1 to 5:1 ratio. Stir the solution at room temperature for 30-60 minutes to activate the carboxyl groups.

  • Crosslinking Reaction: Prepare a stock solution of 3,3',3''-Nitrilotris(propionamide) in PBS. Add the crosslinker solution to the activated polymer solution. The molar ratio of propionamide groups to activated carboxyl groups will determine the crosslinking density and should be systematically varied (e.g., 1:1, 1:2, 1:3).

  • Gelation: Allow the mixture to react at room temperature or 37°C until a stable hydrogel is formed. Gelation time can range from minutes to hours depending on the concentrations and ratios of reactants.

  • Purification: Place the hydrogel in dialysis tubing and dialyze against deionized water for 2-3 days to remove unreacted reagents and byproducts.

  • Lyophilization (Optional): For characterization or long-term storage, the purified hydrogel can be lyophilized to obtain a porous scaffold.

Caption: Workflow for hydrogel synthesis.

Characterization of Crosslinked Hydrogels

The resulting hydrogels should be thoroughly characterized to assess their properties for specific applications.

Characterization TechniqueProperty Assessed
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of amide bond formation and disappearance of reactive groups.[4]
Rheometry Mechanical properties such as storage modulus (G'), loss modulus (G''), and complex viscosity.
Swelling Studies Determination of the equilibrium swelling ratio and water uptake capacity.
Scanning Electron Microscopy (SEM) Visualization of the porous microstructure of the hydrogel.
In Vitro Degradation Studies Assessment of the hydrogel's stability in physiological conditions (e.g., PBS at 37°C).
Drug Release Studies Quantification of the release profile of an encapsulated therapeutic agent.

Role in Dendrimer Synthesis: A Trifunctional Core

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[5] Their unique architecture makes them promising candidates for drug delivery, gene therapy, and diagnostics. 3,3',3''-Nitrilotris(propionamide) can serve as a trifunctional core molecule in the divergent synthesis of dendrimers.[6]

Divergent Synthesis Approach

In the divergent synthesis of dendrimers, successive layers, or "generations," of monomer units are built outwards from a central core. The three propionamide groups of 3,3',3''-Nitrilotris(propionamide) provide the initial branching points for the growth of the dendrimer.

Generalized Synthetic Steps:

  • Activation of the Core: The terminal amide groups of 3,3',3''-Nitrilotris(propionamide) can be modified or activated to react with the chosen monomer.

  • First Generation Synthesis: The activated core is reacted with an excess of a monomer containing at least two reactive functional groups. This results in the formation of the first-generation dendrimer with a new set of terminal functional groups.

  • Activation of Terminal Groups: The terminal groups of the first-generation dendrimer are then activated for the next reaction.

  • Iterative Growth: Steps 2 and 3 are repeated to build subsequent generations of the dendrimer.

Caption: Divergent synthesis of a dendrimer.

Advantages and Future Perspectives

The use of 3,3',3''-Nitrilotris(propionamide) as a trifunctional crosslinking agent offers several advantages:

  • Defined Trifunctionality: Leads to the formation of well-defined and highly crosslinked networks.

  • Biocompatibility: The amide linkages formed are generally stable and biocompatible, making it suitable for biomedical applications.

  • Versatility: Can be used with a variety of polymers containing complementary functional groups.

  • Tunable Properties: The degree of crosslinking and, consequently, the material properties can be precisely controlled by adjusting the stoichiometry of the reactants.

Future research should focus on exploring the full potential of this crosslinker in various applications, including the development of stimuli-responsive hydrogels, targeted drug delivery systems, and advanced tissue engineering scaffolds. Further investigation into the enzymatic crosslinking of 3,3',3''-Nitrilotris(propionamide) and its derivatives could also open up new avenues for in situ gelation and biofabrication.

References

  • Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine - PMC - NIH. (2024, July 26). Retrieved from [Link]

  • Developing and Characterizing a Biocompatible Hydrogel Obtained by Cross-Linking Gelatin with Oxidized Sodium Alginate for Potential Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]

  • AU2018365250B2 - Dendrimer delivery system and methods of use thereof - Google Patents. (n.d.).
  • Cross-linking reaction through a transamidation reaction[7] - ResearchGate. (n.d.). Retrieved from [Link]

  • Dendrimers: synthesis, applications, and properties - PMC - NIH. (n.d.). Retrieved from [Link]

  • Covalently functionalized amide cross-linked hydrogels from primary amines and polyethylene glycol acyltrifluoroborates (PEG-KATs) - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine - MDPI. (n.d.). Retrieved from [Link]

  • Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PubMed. (2024, September 23). Retrieved from [Link]

  • Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. (n.d.). Retrieved from [Link]

  • Commercial hydrogel product for drug delivery based on route of administration - PMC - NIH. (2024, February 27). Retrieved from [Link]

  • What Is The Process Of Polyamide Crosslinking? - Chemistry For Everyone - YouTube. (2025, September 6). Retrieved from [Link]

  • Recent Patents on Stimuli Responsive Hydrogel Drug Delivery System - ResearchGate. (2015, August 24). Retrieved from [Link]

  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC. (2017, September 6). Retrieved from [Link]

  • Chemical crosslinking in 'reactive' multicomponent gels - RSC Publishing. (2022, April 12). Retrieved from [Link]

  • Hydrogels and Their Applications in Targeted Drug Delivery - MDPI. (n.d.). Retrieved from [Link]

  • US4755623A - Polyfunctional amine crosslinker, process for making same, and compositions containing same - Google Patents. (n.d.).
  • polyamides - nylon and Kevlar - Chemguide. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC - PubMed Central. (2020, June 17). Retrieved from [Link]

  • Dual-Functional Ion-Conductive γ-PGA-GMA Hydrogels for Wearable Strain Sensing and Thermal Energy Harvesting | ACS Applied Polymer Materials - ACS Publications. (2026, January 20). Retrieved from [Link]

  • Divergent synthesis of ammonia core PAMAM dendrimers via the iterative... - ResearchGate. (n.d.). Retrieved from [Link]

  • Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes - MDPI. (2026, January 19). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Novel Approach to Thermoresponsive Hydrogel Synthesis Using 3,3',3''-Nitrilotris(propionamide) as a Trifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Crosslinker Repertoire for Smart Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their unique properties, including high water content, softness, and biocompatibility, make them resemble living tissues, leading to widespread use in biomedical fields such as drug delivery, tissue engineering, and regenerative medicine.[2] Among the most studied "smart" hydrogels are those based on poly(N-isopropylacrylamide) (PNIPAm), which exhibit a sharp volume phase transition in response to temperature changes.[3] This thermoresponsive behavior is governed by a lower critical solution temperature (LCST) of approximately 32°C, making PNIPAm-based hydrogels particularly attractive for physiological applications.[3]

The formation of a stable hydrogel network relies on the presence of a crosslinking agent that connects the linear polymer chains.[4] While N,N'-methylenebisacrylamide (NBis) is the conventional crosslinker for acrylamide-based hydrogels, the exploration of novel crosslinking agents is crucial for tuning the mechanical properties, degradation kinetics, and overall functionality of the resulting biomaterials.

This application note presents a novel, scientifically-grounded protocol for the synthesis of a PNIPAm-based hydrogel utilizing 3,3',3''-Nitrilotris(propionamide) as a trifunctional crosslinking agent. This molecule, with its three primary amide groups extending from a central nitrogen atom, offers a unique three-dimensional crosslinking potential.[1] We will detail the proposed reaction mechanism, provide a step-by-step synthesis protocol, and outline methods for characterization, offering researchers a new tool to create bespoke hydrogel architectures.

Scientific Rationale and Proposed Crosslinking Mechanism

The central hypothesis of this protocol is that 3,3',3''-Nitrilotris(propionamide) can function as an effective crosslinker in a free-radical polymerization system. The polymerization of NIPAm is typically initiated by thermally decomposing an initiator, such as ammonium persulfate (APS), to generate highly reactive sulfate anion-radicals (SO₄⁻•).[5][6]

Our proposed mechanism involves a chain transfer-like event, where the initiator radical abstracts a hydrogen atom from one of the primary amide (-CONH₂) groups on the 3,3',3''-Nitrilotris(propionamide) molecule. This abstraction event generates a nitrogen-centered amidyl radical.

Key Mechanistic Steps:

  • Initiation: Thermal decomposition of APS generates sulfate anion-radicals.

    • S₂O₈²⁻ → 2 SO₄⁻•

  • Hydrogen Abstraction (Crosslinker Activation): The sulfate radical abstracts a hydrogen atom from an N-H bond of 3,3',3''-Nitrilotris(propionamide), creating an amidyl radical on the crosslinker. This step is supported by the known ability of sulfate radicals to abstract hydrogen from various functional groups, including amines.[7]

  • Chain Propagation & Crosslinking: The newly formed amidyl radical on the 3,3',3''-Nitrilotris(propionamide) molecule acts as an initiation site, attacking the vinyl bond of a NIPAm monomer. This incorporates the crosslinker into a growing polymer chain. As the molecule possesses three such reactive sites, it can become covalently bonded to three distinct polymer chains, forming a stable, three-dimensional network junction.

  • Termination: Polymerization is terminated through standard radical combination or disproportionation reactions.

This mechanism deviates from the standard vinyl-group-based crosslinking seen with NBis and instead relies on a "grafting-from" approach, where polymer chains grow from the activated crosslinker molecule.[8]

G cluster_0 Step 1: Initiation cluster_1 Step 2: Crosslinker Activation cluster_2 Step 3: Propagation & Crosslinking A Ammonium Persulfate (APS) (S₂O₈²⁻) B Sulfate Radicals (2 SO₄⁻•) A->B Heat (e.g., 70°C) C 3,3',3''-Nitrilotris(propionamide) (NTP) B->C H Abstraction D Activated NTP Radical C->D E NIPAm Monomer D->E Radical Attack F Growing Polymer Chain E->F Chain Growth G Crosslinked Hydrogel Network F->G Network Formation

Caption: Proposed workflow for hydrogel synthesis.

Materials and Equipment

Reagents Supplier Grade Purpose
N-isopropylacrylamide (NIPAm)Major Supplier (e.g., Sigma-Aldrich)≥98%Monomer
3,3',3''-Nitrilotris(propionamide) (NTP)TCI, Santa Cruz Biotech≥98%Novel Crosslinking Agent
Ammonium persulfate (APS)Major SupplierACS Reagent, ≥98%Initiator
N,N,N',N'-Tetramethylethylenediamine (TEMED)Major Supplier≥99%Accelerator
Deionized (DI) WaterIn-house18.2 MΩ·cmSolvent
Nitrogen Gas (N₂)Local SupplierHigh PurityInerting the reaction mixture
EthanolMajor SupplierACS GradePurification Solvent
Equipment Purpose
Magnetic stirrer with heating plateDissolving reagents and controlling reaction temp.
Reaction vessel (e.g., 50 mL three-neck flask)Containing the reaction mixture
CondenserTo prevent solvent evaporation
Nitrogen gas inlet/outletFor purging and maintaining an inert atmosphere
Syringes and needlesFor reagent addition and purging
Glass molds or strawsTo shape the hydrogel during polymerization
Vacuum ovenFor drying the purified hydrogel
Analytical balanceFor precise weighing of reagents
pH meterFor solution preparation (if needed)

Detailed Experimental Protocol

4.1. Reagent Preparation (Example Formulation: 5% w/v Polymer, 2 mol% Crosslinker)

Causality: The monomer and crosslinker concentrations are critical parameters that dictate the network density and, consequently, the mechanical strength and swelling properties of the hydrogel.[4] A 2 mol% crosslinker ratio (relative to the monomer) is a common starting point for creating robust, yet flexible, hydrogels.

  • Monomer Solution: In a 50 mL beaker, dissolve 0.5 g of N-isopropylacrylamide (NIPAm) in 9.0 mL of deionized water. Stir gently until fully dissolved.

  • Crosslinker Solution: Calculate the required mass of 3,3',3''-Nitrilotris(propionamide) (NTP).

    • Moles of NIPAm = 0.5 g / 113.16 g/mol = 0.00442 mol

    • Moles of NTP (2 mol%) = 0.00442 mol * 0.02 = 0.0000884 mol

    • Mass of NTP = 0.0000884 mol * 230.27 g/mol = 0.0204 g (20.4 mg)

    • Weigh 20.4 mg of NTP and add it to the NIPAm solution. Stir until fully dissolved. The solubility of NTP is aided by the amide groups which can engage in hydrogen bonding.[1]

  • Initiator Solution: In a separate small vial, dissolve 0.01 g (10 mg) of ammonium persulfate (APS) in 1.0 mL of deionized water. This solution should be prepared fresh just before use, as APS can degrade over time.

4.2. Polymerization Procedure

  • Setup: Assemble the reaction vessel with a magnetic stir bar, condenser, and nitrogen inlet/outlet.

  • Inerting: Transfer the combined NIPAm/NTP solution into the reaction vessel. Purge the solution with nitrogen gas for 20-30 minutes while stirring gently. This step is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: While maintaining a positive nitrogen atmosphere, add 50 µL of TEMED to the reaction mixture using a syringe. TEMED acts as an accelerator, catalyzing the decomposition of APS to form radicals at a lower temperature.

  • Polymerization: Immediately after adding TEMED, inject the freshly prepared APS solution into the vessel.

  • Gelling: Within minutes, the solution should become more viscous. To ensure complete polymerization, raise the temperature to 70°C and allow the reaction to proceed for 4-6 hours under gentle stirring.

  • Molding: If a specific shape is desired, the solution can be quickly poured into molds (e.g., glass tubes or straws) immediately after adding the initiator, before significant gelation occurs. The molds are then placed in a 70°C water bath or oven for the reaction duration.

4.3. Purification

Causality: Purification is essential to remove unreacted monomers, crosslinkers, initiator fragments, and other small molecules that could be cytotoxic or interfere with the hydrogel's properties.

  • Extraction: Carefully remove the synthesized hydrogel from the reaction vessel or mold.

  • Washing: Place the hydrogel in a large beaker containing deionized water. The water will swell the hydrogel, and unreacted components will diffuse out.

  • Soaking Cycles: Let the hydrogel soak for 24 hours, then replace the water. Repeat this process for 3-5 days to ensure thorough purification. A mixture of water and ethanol (e.g., 50:50 v/v) can be used in the initial washes to help remove more hydrophobic unreacted species.

  • Drying: After purification, the hydrogel can be dried to a constant weight. Freeze-drying is the preferred method to create a porous xerogel structure. Alternatively, drying in a vacuum oven at 60°C until a constant weight is achieved can be performed.

Characterization of the NTP-Crosslinked Hydrogel

5.1. Confirmation of Crosslinking (FTIR Spectroscopy)

  • Objective: To confirm the incorporation of NIPAm and NTP into the polymer network.

  • Method: Acquire FTIR spectra of the pure NIPAm monomer, pure NTP crosslinker, and the dried, purified hydrogel.

  • Expected Results: The hydrogel spectrum should show characteristic peaks from both precursors. Key peaks to observe include the C=O stretch (amide I band) around 1650 cm⁻¹, the N-H bend (amide II band) around 1540 cm⁻¹, and the C-H stretches from the isopropyl groups of PNIPAm. The disappearance of the vinyl C=C peak (around 1620 cm⁻¹) from the NIPAm monomer confirms successful polymerization.

5.2. Morphological Analysis (Scanning Electron Microscopy - SEM)

  • Objective: To visualize the three-dimensional porous structure of the hydrogel network.

  • Method: A freeze-dried sample of the hydrogel is sputter-coated with a conductive material (e.g., gold) and imaged under a scanning electron microscope.

  • Expected Results: SEM images will reveal an interconnected porous network. The pore size can be quantified, which is a critical parameter for applications like drug delivery and cell scaffolding.

5.3. Swelling Behavior and Thermoresponse

  • Objective: To quantify the hydrogel's ability to absorb water and to determine its LCST.

  • Method:

    • Immerse a pre-weighed dried hydrogel sample (W_d) in deionized water.

    • At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).

    • Calculate the swelling ratio (SR) as: SR = (W_s - W_d) / W_d.

    • To determine the LCST, perform the swelling experiment at various temperatures (e.g., from 20°C to 45°C in 2-3°C increments), allowing the hydrogel to reach equilibrium at each temperature.

  • Expected Results: The swelling ratio will be high at temperatures below the LCST and will decrease sharply as the temperature rises above the LCST, demonstrating the characteristic thermoresponsive collapse of the PNIPAm network.

Caption: Proposed structure of the hydrogel network junction.

Troubleshooting

Problem Potential Cause Suggested Solution
Reaction mixture does not gel 1. Oxygen inhibition.2. Inactive initiator (APS).3. Insufficient accelerator (TEMED).1. Ensure thorough and prolonged purging with N₂.2. Use freshly prepared APS solution.3. Increase TEMED concentration slightly.
Hydrogel is too brittle or weak 1. Crosslinker concentration is too high (brittle).2. Crosslinker concentration is too low (weak).1. Decrease the mol% of NTP.2. Increase the mol% of NTP. Titrate to find the optimal concentration.
Hydrogel forms prematurely/too quickly 1. Accelerator (TEMED) concentration is too high.2. Reaction temperature is too high initially.1. Reduce the amount of TEMED.2. Initiate the reaction at room temperature before heating to 70°C.
Low swelling ratio High crosslinking density.Reduce the mol% of NTP in the formulation to create a looser network with more space for water.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the synthesis of a novel thermoresponsive hydrogel using 3,3',3''-Nitrilotris(propionamide) as a trifunctional crosslinking agent. By leveraging a proposed hydrogen abstraction mechanism, this method opens up new avenues for creating hydrogels with unique network architectures and potentially tailored mechanical and biological properties. The detailed steps for synthesis, purification, and characterization provide researchers with a robust framework to explore this new class of biomaterials for advanced applications in drug delivery and tissue engineering.

References

  • MDPI. (n.d.). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. MDPI. Retrieved from [Link]

  • Lee, H., et al. (2020). Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. Environmental Science & Technology, 54(6), 3064-3081. Available at: [Link]

  • Mishra, R. K., et al. (2023). Polymer Grafting and its chemical reactions. Frontiers in Chemical Engineering, 5. Available at: [Link]

  • ResearchGate. (n.d.). Polymerization of acrylamide in the presence of chain transfer agents.... ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Chemistry Steps. Retrieved from [Link]

  • ACS Publications. (n.d.). The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. Macromolecules. Retrieved from [Link]

  • Molina, M. A., et al. (2023). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Polymers, 15(10), 2289. Available at: [Link]

  • ResearchGate. (n.d.). Grafting on polyamides. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis. Polymer Chemistry. Retrieved from [Link]

  • Huie, R. E., & Clifton, C. L. (1990). Rate constants for hydrogen abstraction reactions of the sulfate radical, SO4−. Alcohols. The Journal of Physical Chemistry, 94(22), 8561-8567. Available at: [Link]

  • Zhu, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers, 15(6), 1428. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of smart hydrogels. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancements on Single-Atom Catalysts-Mediated Persulfate Activation: Generating Reactive Species for Contaminants Elimination in Water. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Free Radical-Mediated Grafting of Natural Polysaccharides Such as Chitosan, Starch, Inulin, and Pectin with Some Polyphenols: Synthesis, Structural Characterization, Bioactivities, and Applications—A Review. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design and Applications of Hydrogels in Regenerative Medicine. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible-light-driven net-1,2-hydrogen atom transfer of amidyl radicals to access β-amido ketone derivatives. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (n.d.). Absolute Kinetics of Amidyl Radical Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015032314A1 - Cross-linking agent of amine compound and application thereof in hydrogel preparation method. Google Patents.
  • Oriental Journal of Chemistry. (n.d.). Graftig Copolymerization of Hydrophilic Monomers Onto Alginate for Modification it,s Structure. Oriental Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles an. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Comparison of radical and non-radical activated persulfate systems for the degradation of imidacloprid in water. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Free Radical-Mediated Grafting of Natural Polysaccharides Such as Chitosan, Starch, Inulin, and Pectin with Some Polyphenols: Synthesis, Structural Characterization, Bioactivities, and Applications—A Review. MDPI. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Fisher Scientific. Retrieved from [Link]

Sources

Investigational Application Notes: 3,3',3''-Nitrilotris(propionamide) as a Novel Hydrolyzable Crosslinker for Enhanced Protein Recovery in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents an investigational guide for the potential use of 3,3',3''-Nitrilotris(propionamide) as a hydrolyzable crosslinking agent in polyacrylamide gel electrophoresis (PAGE). To date, there is no established body of peer-reviewed literature validating this specific application. The protocols and mechanistic discussions herein are theoretical, based on the known chemical properties of the compound and analogies to other cleavable crosslinker systems. Researchers should treat this guide as a starting point for methodology development, which will require rigorous validation and optimization.

Introduction: The Quest for Reversible Polyacrylamide Gels

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins.[1] The resolving power of PAGE is largely dependent on the porous matrix created by the polymerization of acrylamide and a crosslinking agent, most commonly N,N'-methylene-bis-acrylamide ("bis-acrylamide").[1] While effective for separation, the resulting polyacrylamide matrix is chemically robust, making the extraction of intact proteins for downstream applications such as mass spectrometry or functional assays challenging.[2]

To overcome this limitation, researchers have explored various "cleavable" or "hydrolyzable" crosslinkers that can be broken under specific chemical conditions, allowing for the dissolution of the gel matrix and improved recovery of separated proteins.[2][3] These reagents typically contain ester or disulfide bonds. This investigational note proposes the evaluation of 3,3',3''-Nitrilotris(propionamide) as a novel, alternative hydrolyzable crosslinker for PAGE.

Based on its chemical structure, 3,3',3''-Nitrilotris(propionamide) presents a unique opportunity for creating a new class of reversible polyacrylamide gels. Its three propionamide functional groups attached to a central nitrogen atom are susceptible to hydrolysis under acidic or basic conditions.[4] This property suggests that a polyacrylamide gel crosslinked with this compound could be dissolved post-electrophoresis to facilitate protein elution.

Chemical Properties and Proposed Mechanism of Action

Chemical Profile of 3,3',3''-Nitrilotris(propionamide):

PropertyValueSource
Molecular Formula C₉H₁₈N₄O₃[4][5][6]
Molecular Weight 230.26 g/mol [4][5]
Appearance White to off-white crystalline powder[4][6]
Melting Point 182-186 °C[4]
Solubility Soluble in water and other polar solvents[5][6]
CAS Number 2664-61-1[7][8]

Proposed Crosslinking and Cleavage Mechanism:

While 3,3',3''-Nitrilotris(propionamide) lacks the vinyl groups of a traditional crosslinker like bis-acrylamide, its synthesis can be derived from acrylamide precursors.[4] For the purpose of this investigational protocol, we will consider a chemically analogous compound that contains polymerizable groups, or explore its potential to be incorporated into the polyacrylamide matrix through other means. The key feature of interest is the potential for hydrolysis of the amide bonds.

The proposed utility of 3,3',3''-Nitrilotris(propionamide) as a cleavable crosslinker hinges on the hydrolysis of its amide linkages. This reaction, which can be catalyzed by either acid or base, would break the crosslinks within the polyacrylamide gel, leading to its dissolution.[4]

G cluster_0 Crosslinked Gel Matrix cluster_1 Gel Dissolution Acrylamide_Chain_1 Polyacrylamide Chain Crosslinker 3,3',3''-Nitrilotris(propionamide) (Crosslink) Acrylamide_Chain_1->Crosslinker covalent bond Acrylamide_Chain_2 Polyacrylamide Chain Crosslinker->Acrylamide_Chain_2 covalent bond Cleaved_Crosslinker Hydrolyzed Crosslinker Fragments Crosslinker->Cleaved_Crosslinker Acid or Base Hydrolysis Solubilized_Chains Solubilized Polyacrylamide Chains Released_Protein Released Protein G start Start: Run SDS-PAGE with Nitrilotris(propionamide) Crosslinker stain Stain Gel (Reversible or MS-compatible) start->stain excise Excise Protein Band of Interest stain->excise dissolve Dissolve Gel Slice in Acidic or Basic Buffer excise->dissolve acid Acid Hydrolysis (e.g., 5% Formic Acid) dissolve->acid Option 1 base Base Hydrolysis (e.g., 0.1 M NaOH) dissolve->base Option 2 incubate Incubate with Agitation (e.g., 37-50°C) acid->incubate base->incubate protein_solution Protein is now in Solution incubate->protein_solution downstream Proceed to Downstream Analysis (e.g., Mass Spectrometry, Western Blot) protein_solution->downstream

Caption: Investigational workflow for protein recovery.

Potential Advantages and Challenges

Potential Advantages:

  • High Protein Recovery: Complete dissolution of the gel matrix could lead to significantly higher protein recovery yields compared to passive diffusion or electroelution methods.

  • Compatibility with Downstream Analysis: The ability to fully solubilize the protein could improve sample preparation for mass spectrometry and other sensitive techniques.

  • Novel Chemistry: Provides a new avenue for the development of reversible hydrogels.

Challenges and Considerations:

  • Synthesis of a Polymerizable Derivative: 3,3',3''-Nitrilotris(propionamide) in its commercially available form is not a direct replacement for bis-acrylamide. A derivative containing vinyl groups would need to be synthesized and characterized.

  • Optimization of Polymerization: The kinetics of polymerization with a novel crosslinker would need to be thoroughly investigated to ensure the formation of a uniform gel with appropriate mechanical strength.

  • Harsh Cleavage Conditions: The conditions required for amide bond hydrolysis (strong acid or base, heat) may lead to protein degradation, denaturation, or modification. This would need to be carefully evaluated for the protein of interest.

  • Buffer Compatibility: The cleavage conditions must be compatible with downstream applications. For example, high salt concentrations from neutralization may interfere with mass spectrometry.

Conclusion

The use of 3,3',3''-Nitrilotris(propionamide) as a hydrolyzable crosslinker in PAGE is a novel and unexplored concept. While theoretically promising due to the susceptibility of its amide bonds to hydrolysis, significant research and development are required to validate its feasibility. This document provides a theoretical framework and a starting point for researchers interested in exploring new frontiers in protein electrophoresis and recovery. Success in this area would represent a significant advancement in the tools available for proteomics and protein characterization.

References

  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]

  • Alternative to Polyacrylamide Gels Improves the Electrophoretic Mobility Shift Assay. BioTechniques. [Link]

  • New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Current Opinion in Chemical Biology. [Link]

  • Which cross-linker can be used to replace N,N-Methylenebisacrylamide? ResearchGate. [Link]

  • Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. BioImpacts. [Link]

  • Efficient and robust proteome-wide approaches for cross-linking mass spectrometry. Nature Protocols. [Link]

  • Identification of proteins from two-dimensional polyacrylamide gels using a novel acid-labile surfactant. Journal of Proteome Research. [Link]

  • Alternative to polyacrylamide gels improves the electrophoretic mobility shift assay. BioTechniques. [Link]

  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ACS Publications. [Link]

  • 3,3',3''-NITRILOTRIS(PROPIONAMIDE) CAS 2664-61-1. LookChem. [Link]

  • Acid-labile surfactant improves in-sodium dodecyl sulfate polyacrylamide gel protein digestion for matrix-assisted laser desorption/ionization mass spectrometric peptide mapping. Journal of Mass Spectrometry. [Link]

  • Polyacrylamide Gel Reagents. Bio-Rad. [Link]

  • Identification of proteins from two-dimensional polyacrylamide gels using a novel acid-labile surfactant. ResearchGate. [Link]

  • Novel cross-linked homogeneous polyacrylamide gels with improved separation properties: investigation of the cross-linker functionality. Electrophoresis. [Link]

  • Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Analytical Chemistry. [Link]

  • Crosslinked polyacrylamide gels with high monomer.
  • Hydrogels in Drug Delivery: Past Developments, Current Innovations, and Future Directions. Journal of Biomedical Science and Engineering. [Link]

  • Protein Cross-Linkers. G-Biosciences. [Link]

Sources

3,3',3''-Nitrilotris(propionamide) for controlled drug release studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 3,3',3''-Nitrilotris(propionamide) as a Novel Crosslinking Agent for Polyacrylamide Hydrogels in Controlled Drug Release Studies

Audience: Researchers, scientists, and drug development professionals in pharmaceutics, biomaterials, and polymer chemistry.

Senior Application Scientist's Foreword:

The field of controlled drug delivery is in constant pursuit of novel biomaterials that offer enhanced biocompatibility, tunable drug release profiles, and straightforward synthesis. This document outlines a scientifically grounded, albeit presently hypothetical, framework for the application of 3,3',3''-Nitrilotris(propionamide) as a novel crosslinking agent in the synthesis of polyacrylamide-based hydrogels. While direct literature on this specific application is nascent, the chemical structure of 3,3',3''-Nitrilotris(propionamide), featuring three propionamide functional groups, presents a compelling case for its use in creating a three-dimensional, biocompatible polymer network suitable for entrapping and releasing therapeutic agents in a controlled manner. The amide linkages formed are known for their stability and presence in biological systems, suggesting a favorable biocompatibility profile for the resulting hydrogel. This guide provides detailed protocols based on established principles of free-radical polymerization and hydrogel characterization, offering a robust starting point for researchers to explore this promising new avenue in drug delivery.

Introduction to 3,3',3''-Nitrilotris(propionamide) in Hydrogel Scaffolds

3,3',3''-Nitrilotris(propionamide) is an organic compound with the molecular formula C₉H₁₈N₄O₃.[1][2][3] Traditionally, it has found applications as a viscosity-reducing agent and a thickening stabilizer in aqueous solutions.[1][3] Its structure, characterized by a central nitrogen atom bonded to three propionamide arms, makes it a unique candidate for polymer chemistry.

We propose its use as a trifunctional crosslinking agent in the free-radical polymerization of acrylamide to form a hydrogel. In this proposed system, the double bonds of a suitable monomer, such as acrylamide, would polymerize to form linear chains, while 3,3',3''-Nitrilotris(propionamide), if appropriately functionalized (e.g., by introducing polymerizable groups on its arms), or through a chain transfer mechanism, would covalently link these chains, creating a robust, three-dimensional network. This network can absorb and retain significant amounts of water or biological fluids, forming a hydrogel.[4] The porous and hydrophilic nature of this hydrogel would make it an ideal matrix for encapsulating and controlling the release of therapeutic drugs.[5]

The key advantages of a hydrogel system based on this novel crosslinker are hypothesized to be:

  • Enhanced Biocompatibility: The predominance of amide bonds mimics aspects of protein structures, potentially leading to favorable interactions with biological tissues.[6]

  • Tunable Properties: The mechanical strength, swelling behavior, and drug release kinetics of the hydrogel could be precisely controlled by varying the concentration of 3,3',3''-Nitrilotris(propionamide) and the monomer.[7]

  • Versatility: The synthesis method is based on the well-established free-radical polymerization, which is versatile and can be adapted for various drugs and applications.[8]

Proposed Mechanism of Hydrogel Formation

The hydrogel is proposed to be synthesized via free-radical polymerization. In this reaction, a water-soluble monomer (e.g., Acrylamide, AAm) is polymerized in the presence of 3,3',3''-Nitrilotris(propionamide) as the crosslinking agent, an initiator (e.g., Ammonium Persulfate, APS), and a catalyst (e.g., Tetramethylethylenediamine, TEMED). The initiator generates free radicals, which attack the vinyl group of the acrylamide monomers, initiating the growth of linear polymer chains. The 3,3',3''-Nitrilotris(propionamide) molecules are incorporated into the growing chains, creating covalent crosslinks between them and forming a 3D network.

DrugReleaseMechanism cluster_hydrogel Hydrogel Matrix cluster_medium Release Medium D1 Drug R1 Drug D1->R1 Diffusion D2 Drug R2 Drug D2->R2 Swelling-Facilitated Diffusion D3 Drug

Sources

Application Notes and Protocols: The Emerging Role of 3,3',3''-Nitrilotris(propionamide) in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Crosslinking Agent for Biomimetic Hydrogels

In the pursuit of advanced biomaterials for tissue engineering, the design and fabrication of scaffolds that accurately mimic the native extracellular matrix (ECM) are paramount. Hydrogels have emerged as a leading class of materials for this purpose, owing to their high water content, biocompatibility, and tunable properties.[1][2] The key to a hydrogel's function lies in its crosslinked polymeric network, which dictates its mechanical strength, degradation rate, and ability to support cellular functions.[3][4]

This document introduces 3,3',3''-Nitrilotris(propionamide) , a small molecule traditionally used as a viscosity modifier and chelating agent, as a novel trifunctional crosslinking agent for the fabrication of tissue engineering scaffolds.[5][6][7] Its unique molecular architecture, featuring a central tertiary amine and three terminal propionamide groups, presents a compelling opportunity for creating highly organized and robust hydrogel networks. The amide groups can participate in extensive hydrogen bonding, contributing to the mechanical integrity and water retention of the scaffold, while the central nitrogen and terminal functionalities offer potential sites for covalent integration into a polymer matrix.[7]

This guide provides a comprehensive overview, from the fundamental properties of 3,3',3''-Nitrilotris(propionamide) to detailed protocols for its application in fabricating and evaluating hydrogel scaffolds for researchers, scientists, and drug development professionals. We will explore its use in creating a biomimetic environment conducive to cell adhesion, proliferation, and differentiation.[2]

Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)

A thorough understanding of the crosslinking agent's properties is essential for reproducible scaffold fabrication.

PropertyValueSource
CAS Number 2664-61-1[5][8]
Molecular Formula C₉H₁₈N₄O₃[6][9]
Molecular Weight 230.27 g/mol [6][8][9]
Appearance White to almost white crystalline powder[6]
Melting Point 182.0 to 186.0 °C[6]
Solubility Soluble in polar solvents[7]
Purity ≥98.0%[8]

Proposed Mechanism of Action: A Trifunctional Crosslinking Strategy

We hypothesize that 3,3',3''-Nitrilotris(propionamide) can be integrated into a polymer network through its three reactive arms. This trifunctional nature allows for the formation of a well-defined and stable 3D network architecture. For this protocol, we will utilize a well-established biopolymer, Hyaluronic Acid (HA), which has been chemically modified to present methacrylate groups (MeHA). The terminal amide/amine groups of 3,3',3''-Nitrilotris(propionamide) can be reacted with the methacrylate groups on the HA backbone via a Michael addition reaction, a biocompatible conjugation chemistry that proceeds efficiently under physiological conditions. This approach avoids the use of cytotoxic initiators often required for other crosslinking methods.

Protocol 1: Fabrication of a 3,3',3''-Nitrilotris(propionamide)-Crosslinked Hydrogel Scaffold

This protocol details the fabrication of a porous hydrogel scaffold using a salt-leaching technique to create an interconnected pore network, which is crucial for nutrient transport and cell migration.[1][10][11]

Rationale for Experimental Choices:
  • Polymer Backbone (MeHA): Methacrylated Hyaluronic Acid is chosen for its excellent biocompatibility, biodegradability, and intrinsic signaling motifs that promote cell adhesion and proliferation.

  • Crosslinking Chemistry (Michael Addition): This reaction is cytocompatible and occurs at a physiological pH, allowing for the encapsulation of cells during the crosslinking process if desired.

  • Porogen (Sodium Chloride): NaCl is an inexpensive, biocompatible, and easily removable porogen (pore-forming agent) that allows for precise control over the scaffold's porosity and pore size.[10]

Workflow for Scaffold Fabrication

G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing A Dissolve MeHA in PBS C Add NaCl Porogen to MeHA A->C B Dissolve NTP in PBS D Mix NTP Solution with MeHA/NaCl Slurry B->D C->D E Cast into Mold D->E F Incubate at 37°C for Crosslinking E->F G Leach NaCl with DI Water F->G H Lyophilize (Freeze-Dry) G->H I Sterilize Scaffold (e.g., Ethylene Oxide) H->I

Caption: Workflow for hydrogel scaffold fabrication.

Materials and Equipment:
  • 3,3',3''-Nitrilotris(propionamide) (NTP)

  • Methacrylated Hyaluronic Acid (MeHA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sodium Chloride (NaCl), sieved to desired particle size (e.g., 200-300 µm)

  • Deionized (DI) water, sterile

  • Teflon or Polydimethylsiloxane (PDMS) molds

  • Lyophilizer (Freeze-dryer)

  • Ethylene oxide or UV sterilizer

Step-by-Step Methodology:
  • Prepare Polymer Solution: Dissolve MeHA in sterile PBS to a final concentration of 5% (w/v). Stir gently at room temperature until fully dissolved.

  • Prepare Crosslinker Solution: Dissolve NTP in sterile PBS to achieve a 10% (w/v) stock solution. The final concentration used will depend on the desired crosslinking density. A starting point is a 2:1 molar ratio of methacrylate groups (on MeHA) to NTP.

  • Incorporate Porogen: Weigh an amount of sieved NaCl particles to achieve a final porogen content of 80% by weight. Add the NaCl to the MeHA solution and mix thoroughly to create a homogenous slurry.

  • Initiate Crosslinking: Add the NTP crosslinker solution to the MeHA/NaCl slurry. Mix quickly and thoroughly for 30 seconds.

  • Casting: Immediately cast the mixture into a Teflon or PDMS mold of the desired shape and size.

  • Curing: Place the mold in an incubator at 37°C for 24 hours to allow the crosslinking reaction to complete.

  • Leaching: Carefully remove the crosslinked scaffold from the mold and immerse it in a large volume of sterile DI water. Change the water every 4-6 hours for 3 days to ensure all NaCl is leached out.[10]

  • Lyophilization: Freeze the purified scaffold at -80°C for at least 4 hours, then lyophilize (freeze-dry) for 48 hours to remove all water, resulting in a stable, porous scaffold.

  • Sterilization: Sterilize the final scaffold using an appropriate method such as ethylene oxide gas or UV irradiation prior to cell culture experiments.[10]

Protocol 2: Physicochemical Characterization of the Scaffold

Characterizing the physical properties of the scaffold is a critical step to ensure it meets the requirements for the target tissue application.[12]

A. Swelling Behavior

The swelling ratio indicates the scaffold's capacity to absorb and retain water, which is crucial for nutrient diffusion and mimicking the hydrated environment of the ECM.

  • Measure the dry weight of the lyophilized scaffold (W_d).

  • Immerse the scaffold in PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the scaffold, gently blot the surface with filter paper to remove excess water, and measure its wet weight (W_w).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_w - W_d) / W_d] x 100 .

B. Mechanical Compression Testing

Mechanical properties determine the scaffold's ability to withstand physiological loads, which is especially important for applications like bone or cartilage regeneration.[2]

  • Hydrate the scaffold in PBS until equilibrium swelling is reached.

  • Cut the scaffold into uniform cylindrical or cubic shapes.

  • Perform unconfined compression testing using a universal mechanical tester with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min) and record the stress-strain curve.

  • Calculate the compressive modulus from the linear region of the stress-strain curve (typically 5-15% strain).

C. Morphological Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the scaffold's microstructure, including pore size, interconnectivity, and surface topography, which all influence cell behavior.[1][12]

  • Fracture a lyophilized scaffold in liquid nitrogen to expose its internal cross-section.

  • Mount the fractured scaffold onto an SEM stub using carbon tape.

  • Sputter-coat the scaffold with a thin layer of gold or palladium to make it conductive.

  • Image the scaffold's surface and cross-section using an SEM.

  • Use image analysis software (e.g., ImageJ) to quantify the average pore diameter and porosity. An ideal pore size for many tissue engineering applications is between 200–300 µm.[10]

Protocol 3: In Vitro Biocompatibility and Cell Culture

In vitro testing is essential to validate that the scaffold provides a suitable environment for cell attachment, survival, and growth.[13]

Workflow for In Vitro Evaluation

G cluster_assays Assays at Day 1, 3, 7 A Sterilize Scaffold B Place in Culture Plate & Pre-wet with Medium A->B D Seed Cells onto Scaffold B->D C Prepare Cell Suspension (e.g., hMSCs, Fibroblasts) C->D E Incubate (37°C, 5% CO2) D->E F Live/Dead Staining (Viability) E->F G MTT/AlamarBlue Assay (Proliferation) E->G H Fluorescence Microscopy (Morphology & Distribution) E->H

Caption: General workflow for in vitro cell culture and analysis.

Materials and Equipment:
  • Sterilized NTP-crosslinked scaffolds

  • Target cell line (e.g., Human Mesenchymal Stem Cells - hMSCs, NIH/3T3 Fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • MTT or AlamarBlue® reagent

  • Fluorescence microscope

Step-by-Step Methodology:
  • Scaffold Preparation: Place the sterile, lyophilized scaffolds into wells of a sterile, non-treated cell culture plate. Pre-wet the scaffolds by adding complete cell culture medium and incubating for 2 hours at 37°C to allow the medium to fully penetrate the pores.

  • Cell Seeding: Aspirate the pre-wetting medium. Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL in fresh medium. Slowly and carefully pipette the cell suspension onto the top of each scaffold. A typical seeding volume is 50-100 µL per scaffold.

  • Cell Attachment: Allow the cells to attach for 2-4 hours in the incubator before adding additional medium to cover the scaffold completely.

  • Culture and Maintenance: Culture the cell-seeded scaffolds at 37°C and 5% CO₂. Change the culture medium every 2-3 days.

  • Cell Viability Assessment (Live/Dead Assay): At desired time points (e.g., day 1, 3, and 7), wash the scaffolds with PBS and incubate with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). Visualize using a fluorescence microscope.

  • Cell Proliferation Assessment (MTT Assay): At the same time points, transfer scaffolds to a new plate and incubate with MTT reagent according to the manufacturer's protocol. The resulting formazan product can be solubilized and its absorbance measured to quantify metabolic activity, which correlates with cell number.

Conceptual Framework for In Vivo Evaluation

Following successful in vitro validation, the logical progression is to evaluate the scaffold's biocompatibility and regenerative potential in an animal model.[14][15]

  • Biocompatibility Study: Subcutaneous implantation of the scaffold in a rodent model (e.g., mouse or rat) for periods ranging from 1 to 12 weeks. Histological analysis of the explanted tissue would assess the inflammatory response, cell infiltration, and scaffold degradation. A minimal immune response would indicate good biocompatibility.[10]

  • Tissue Regeneration Study: Utilize a critical-size defect model relevant to the target application (e.g., a calvarial bone defect or a full-thickness skin wound). The scaffold would be implanted into the defect site. The extent of tissue regeneration, integration with host tissue, and vascularization would be assessed over time using techniques like micro-CT (for bone) and histology.

Conclusion

3,3',3''-Nitrilotris(propionamide) presents a promising, previously unexplored potential as a trifunctional crosslinking agent in the field of tissue engineering. Its well-defined chemical structure offers the potential for creating hydrogel scaffolds with controlled mechanical properties and a stable 3D architecture. The protocols outlined in this document provide a comprehensive framework for fabricating, characterizing, and validating these novel scaffolds. By leveraging the unique properties of 3,3',3''-Nitrilotris(propionamide), researchers can develop next-generation biomaterials designed to promote cellular growth and guide functional tissue regeneration.

References

  • LookChem. (n.d.). Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE).
  • Smolecule. (2023, August 16). Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1.
  • National Institutes of Health. (n.d.). In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration.
  • PubMed Central. (n.d.). Advancements in the Use of Hydrogels for Regenerative Medicine: Properties and Biomedical Applications.
  • Capot Chemical. (n.d.). 2664-61-1 | 3,3',3''-Nitrilotris(propionamide).
  • Sigma-Aldrich. (n.d.). Hydrogels for 3D Cell Culture.
  • Fisher Scientific. (n.d.). 3,3',3''-Nitrilotris(propionamide) 98.0+%, TCI America™.
  • TCI Chemicals. (n.d.). 3,3',3''-Nitrilotris(propionamide) 2664-61-1 | TCI EUROPE N.V..
  • CymitQuimica. (n.d.). CAS 2664-61-1: 3,3 - Nitrilotris[propanamide].
  • PubMed Central. (n.d.). Hydrogel scaffolds for tissue engineering: Progress and challenges.
  • Santa Cruz Biotechnology. (n.d.). 3,3',3''-Nitrilotris(propionamide), CAS 2664-61-1 | SCBT.
  • PubMed Central. (n.d.). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation.
  • PubMed Central. (n.d.). A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications.
  • ResearchGate. (2025, August 8). Hydrogel Scaffolds in Tissue Engineering: Advancing Design, Applications, and Clinical Translation.
  • ACS Publications. (2021, January 4). In Vitro and In Vivo Evaluation of Carboxymethyl Cellulose Scaffolds for Bone Tissue Engineering Applications | ACS Omega.
  • Screening Models for Tissue Engineering. (n.d.).
  • YouTube. (2019, September 5). #10 Scaffold Fabrication Strategies | Introduction to Tissue Engineering.
  • RSC Publishing. (2020, February 5). Mechanical and physicochemical behavior of a 3D hydrogel scaffold during cell growth and proliferation.
  • MDPI. (n.d.). In Vivo Bone Tissue Engineering Strategies: Advances and Prospects.
  • MDPI. (n.d.). Tuning the Properties of PNIPAm-Based Hydrogel Scaffolds for Cartilage Tissue Engineering.

Sources

Application Notes and Protocols for Heavy Metal Ion Removal from Wastewater using 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: A Novel Chelating Agent for Environmental Remediation

The escalating issue of heavy metal contamination in industrial wastewater represents a significant threat to ecological balance and public health. Conventional treatment methods, such as chemical precipitation, ion exchange, and membrane filtration, often face challenges related to high operational costs, incomplete removal, and the generation of secondary pollutants.[1][2] The exploration of novel, efficient, and cost-effective materials for heavy metal sequestration is therefore a paramount objective in environmental science and engineering.

This document introduces 3,3',3''-Nitrilotris(propionamide) (NTP) , a promising chelating agent for the removal of heavy metal ions from aqueous solutions. NTP is a water-soluble, non-toxic organic compound characterized by a central nitrogen atom bonded to three propionamide arms.[3] The presence of multiple nitrogen and oxygen atoms with lone pair electrons endows NTP with a high affinity for heavy metal ions, forming stable chelate complexes.[3] This application note provides a comprehensive overview of the theoretical basis for NTP's chelating properties, detailed protocols for its application in wastewater treatment, and methodologies for performance evaluation.

Chemical and Physical Properties of 3,3',3''-Nitrilotris(propionamide)

PropertyValue
Molecular Formula C₉H₁₈N₄O₃
Molecular Weight 230.26 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 182-186 °C[5]
Solubility Highly soluble in water
CAS Number 2664-61-1[4]

Mechanism of Chelation: The Role of Amide Functional Groups

The efficacy of 3,3',3''-Nitrilotris(propionamide) as a heavy metal chelator stems from its unique molecular architecture. The central tertiary amine nitrogen and the three carbonyl oxygen atoms of the propionamide groups act as Lewis bases, donating their lone pair electrons to form coordinate covalent bonds with a positively charged metal ion (a Lewis acid). This multi-dentate coordination results in the formation of a stable, five- or six-membered ring structure known as a chelate.[6] The chelation process effectively sequesters the metal ion from the solution, rendering it less bioavailable and facilitating its removal.

The chelation mechanism is significantly influenced by the pH of the solution. At lower pH values, the nitrogen atoms can become protonated, reducing their ability to coordinate with metal ions.[7] Conversely, at higher pH, deprotonation of the amide groups can enhance the chelating capacity. However, excessively high pH can lead to the precipitation of metal hydroxides, a competing removal mechanism.[8] Therefore, optimization of pH is a critical step in the application of NTP for heavy metal removal.

Caption: Proposed chelation of a divalent metal ion (M²⁺) by 3,3',3''-Nitrilotris(propionamide).

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for evaluating the efficacy of NTP in removing heavy metal ions from synthetic wastewater. It is imperative to note that these are generalized procedures, and optimization of specific parameters is crucial for achieving maximum removal efficiency for a particular wastewater matrix.

Protocol 1: Preparation of Stock Solutions
  • NTP Stock Solution (1 g/L): Accurately weigh 1.000 g of 3,3',3''-Nitrilotris(propionamide) (purity ≥98%) and dissolve it in 1 liter of deionized water in a volumetric flask. Stir until completely dissolved.

  • Heavy Metal Stock Solution (1000 mg/L): Prepare a stock solution of the target heavy metal ion (e.g., Pb(II), Cd(II), Cu(II)) by dissolving the corresponding salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O) in deionized water. For example, to prepare a 1000 mg/L Pb(II) solution, dissolve 1.598 g of Pb(NO₃)₂ in 1 liter of deionized water.

Protocol 2: Batch Adsorption Experiments

This protocol is designed to determine the removal efficiency of NTP under varying experimental conditions.

Sources

Application Note: A Framework for Biocompatibility Assessment of 3,3',3''-Nitrilotris(propionamide)-Based Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Biocompatibility for Novel Hydrogels

Hydrogels, with their high water content and tunable mechanical properties, are at the forefront of biomedical innovation, serving as scaffolds for tissue engineering, vehicles for drug delivery, and matrices for 3D cell culture.[1][2] A promising but less explored class of hydrogels can be formulated using 3,3',3''-Nitrilotris(propionamide) (NTP), a molecule featuring three propionamide groups attached to a central nitrogen atom.[3][4] The unique chemical structure of NTP suggests its potential as a versatile crosslinker or monomer in creating hydrogel networks with tailored degradation profiles and functional characteristics.

However, for any biomaterial to transition from the laboratory to clinical application, a rigorous evaluation of its interaction with biological systems is paramount. This process, known as biocompatibility assessment, ensures that a material performs its intended function without eliciting any undesirable local or systemic effects in the host.[5] The International Organization for Standardization (ISO) provides a foundational series of standards, ISO 10993, for the biological evaluation of medical devices and materials.[6]

This application note provides a comprehensive framework and detailed protocols for assessing the biocompatibility of novel NTP-based hydrogels. It is designed to guide researchers through a logical, multi-stage evaluation process, from initial in vitro screening to subsequent in vivo validation, grounding every step in established scientific principles and regulatory standards.

Part I: Foundational Material Characterization

Before embarking on biological evaluation, the fundamental physical and chemical properties of the NTP-based hydrogel must be thoroughly characterized. This is a prerequisite for ensuring batch-to-batch consistency and understanding how material properties correlate with biological responses.[7] The ASTM F2900 standard guide provides an excellent framework for this initial phase.[1][2] Key characterization steps (not detailed here) should include:

  • Synthesis and Purity: Confirmation of NTP monomer synthesis and purity.[3]

  • Gelation Kinetics: Time to gel formation.

  • Swelling Ratio: Water absorption capacity.

  • Mechanical Properties: Compressive modulus and viscoelasticity.

  • Degradation Profile: Rate and byproducts of degradation in vitro.

Part II: In Vitro Biocompatibility Assessment

In vitro assays are the cornerstone of biocompatibility screening. They are rapid, cost-effective, and provide the first indication of a material's potential toxicity by assessing its effects on isolated cells in a controlled environment.

Logical Framework for Biocompatibility Assessment

The assessment follows a tiered approach, starting with fundamental cytotoxicity and progressing to more specific tests based on the hydrogel's intended application.

cluster_0 Biocompatibility Assessment Workflow A NTP-based Hydrogel (Physicochemically Characterized) B In Vitro Screening (ISO 10993-5) A->B C Cytotoxicity Assays (MTT, LDH) B->C D Hemocompatibility Assays (ISO 10993-4) *For blood-contacting applications B->D E Pass / Fail Decision Point C->E D->E F In Vivo Evaluation (ISO 10993-6) E->F Pass I Material Fails (Redesign/Reformulate) E->I Fail G Subcutaneous Implantation (Histopathology) F->G H Biocompatible Declaration G->H

Caption: High-level workflow for NTP-hydrogel biocompatibility testing.

Cytotoxicity Assessment (ISO 10993-5)

The initial step is to determine if the hydrogel or its leachable components cause cell death or inhibit cell growth.[6] The most common method involves preparing an extract of the material according to ISO 10993-12 and exposing a sensitive cell line (e.g., L929 mouse fibroblasts) to this extract.[8][9] A material is generally considered non-cytotoxic if cell viability remains above 70%.[8][10]

The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cell viability.[11][12]

cluster_1 MTT Cytotoxicity Assay Workflow prep 1. Prepare Hydrogel Extract (ISO 10993-12) Incubate hydrogel in media (37°C, 24h) expose 4. Expose Cells to Extract (Replace media with hydrogel extract) prep->expose seed 2. Seed L929 Cells (1x10^4 cells/well in 96-well plate) incubate1 3. Incubate Cells (24h) Allow cells to adhere seed->incubate1 incubate1->expose incubate2 5. Incubate (24h) expose->incubate2 add_mtt 6. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 7. Incubate (2-4h) Allow formazan formation add_mtt->incubate3 solubilize 8. Solubilize Crystals (Add 100 µL DMSO or Solubilizer) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Materials & Equipment:

    • NTP-based hydrogel (sterilized)

    • L929 mouse fibroblast cell line (or other relevant cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

    • Phosphate-Buffered Saline (PBS)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO or other formazan solubilizing agent

    • Positive control (e.g., dilute phenol or organotin-stabilized PVC)

    • Negative control (e.g., high-density polyethylene)

    • Sterile 96-well plates, incubator (37°C, 5% CO₂), microplate reader

  • Procedure:

    • Extract Preparation (ISO 10993-12): Prepare extracts by incubating the sterilized NTP-hydrogel in culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.[9] Prepare extracts for positive and negative controls similarly.

    • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Exposure: Carefully aspirate the medium from the wells. Replace it with 100 µL of the prepared hydrogel extract. Include wells for positive, negative, and untreated (medium only) controls.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Observe for the formation of purple formazan crystals.

    • Solubilization: Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • % Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100

The Lactate Dehydrogenase (LDH) assay complements the MTT test by measuring cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][13]

  • Rationale: This assay detects acute cytotoxic events that lead to membrane rupture, which might be missed by metabolic assays if the event is rapid.

  • Procedure: The procedure is similar to the MTT assay regarding extract preparation and cell exposure. However, instead of adding MTT, a sample of the cell culture supernatant is collected after the 24-hour exposure period. The amount of LDH released is then quantified using a commercially available LDH assay kit, which typically involves an enzymatic reaction that produces a colored product measured by a spectrophotometer.

ParameterMTT AssayLDH Assay
Principle Measures mitochondrial metabolic activityMeasures lactate dehydrogenase release from damaged cell membranes
Endpoint Cell viabilityCell lysis / membrane rupture
Indication Inhibition of cell proliferation or metabolic functionAcute cytotoxicity, loss of membrane integrity
Typical Control Untreated cells (100% viable)Lysed cells (100% LDH release)
Hemocompatibility Assessment (ISO 10993-4)

If the NTP-based hydrogel is intended for applications involving direct or indirect blood contact (e.g., vascular grafts, injectable drug delivery systems, wound dressings), hemocompatibility testing is mandatory.[14][15] This evaluates adverse effects on blood components.[6][16]

This is the most fundamental hemocompatibility test, quantifying the destruction of red blood cells (hemolysis) caused by the material.[17]

  • Materials & Equipment:

    • NTP-based hydrogel (sterilized)

    • Fresh human or rabbit blood with anticoagulant (e.g., citrate, heparin)

    • PBS (pH 7.4)

    • Positive control (Triton™ X-100 or deionized water)

    • Negative control (PBS)

    • Centrifuge, spectrophotometer

  • Procedure:

    • Blood Preparation: Collect fresh blood and dilute it with PBS (e.g., 4 parts blood to 5 parts PBS).

    • Incubation: Place samples of the NTP-hydrogel into test tubes. Add the diluted blood.

    • Controls: Prepare a positive control by adding blood to deionized water (to cause 100% hemolysis) and a negative control by adding blood to PBS alone.

    • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

    • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

    • Data Acquisition: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 545 nm using a spectrophotometer.

    • Calculation:

      • % Hemolysis = [(Abs_Sample - Abs_Neg_Control) / (Abs_Pos_Control - Abs_Neg_Control)] * 100

  • Interpretation: Hemolysis percentages are typically categorized as follows:

    • < 2%: Non-hemolytic

    • 2% - 5%: Slightly hemolytic

    • > 5%: Hemolytic

Part III: In Vivo Biocompatibility Assessment

If the NTP-hydrogel passes in vitro screening, in vivo studies are required to evaluate its interaction with a complex biological system, including the immune response and tissue healing processes.

Subcutaneous Implantation Study (ISO 10993-6)

This study assesses the local tissue response to the hydrogel after implantation.[6] It is a widely used method for evaluating the in vivo biocompatibility of biomaterials.[18][19]

  • Rationale: This model allows for the evaluation of the acute and chronic inflammatory response, fibrous capsule formation, tissue integration, and material degradation over time.[20][21]

  • Materials & Equipment:

    • Sterilized, pre-formed NTP-based hydrogel implants

    • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

    • Surgical tools, anesthetics, and post-operative care supplies

    • Histology supplies: Formalin, ethanol series, paraffin, microtome, glass slides

    • Stains: Hematoxylin and Eosin (H&E), Masson's Trichrome

  • Procedure:

    • Implantation: Under anesthesia, create small subcutaneous pockets on the dorsum of the animal.[20] Insert the sterile hydrogel implants. Suture the incisions.

    • Post-Operative Care: Monitor the animals for signs of distress and provide appropriate care.

    • Explantation: At predetermined time points (e.g., 7, 30, and 90 days), euthanize a subset of animals. Carefully excise the hydrogel implant along with the surrounding tissue.

    • Histological Processing:

      • Fix the tissue samples in 10% neutral buffered formalin.

      • Dehydrate the samples through a graded ethanol series.

      • Embed the samples in paraffin wax and section them using a microtome.

      • Mount the thin sections on glass slides.

    • Staining and Analysis:

      • H&E Staining: Stain slides with H&E to visualize general tissue morphology and identify inflammatory cells (e.g., neutrophils, macrophages, lymphocytes).[21]

      • Masson's Trichrome Staining: Use this stain to visualize the collagen fibers of the fibrous capsule that forms around the implant.

    • Microscopic Evaluation: A pathologist should evaluate the slides, scoring the inflammatory response, the thickness of the fibrous capsule, the presence of necrosis, and the degree of tissue integration and vascularization at the implant site.[22]

Time PointExpected Observation for a Biocompatible Hydrogel
Short-term (e.g., 7 days) An initial acute inflammatory response with neutrophils and macrophages is normal. The response should be mild to moderate.
Mid-term (e.g., 30 days) The acute inflammation should resolve, transitioning to a chronic response with macrophages and lymphocytes. A thin, organized fibrous capsule may form.[18]
Long-term (e.g., 90 days) Minimal inflammation should be present. The fibrous capsule should be thin and mature, indicating tissue tolerance. Evidence of hydrogel degradation and tissue integration may be visible.

Conclusion

The successful development of 3,3',3''-Nitrilotris(propionamide)-based hydrogels for biomedical applications is critically dependent on a thorough and systematic biocompatibility assessment. The framework presented here, rooted in the ISO 10993 standards, provides a robust pathway for this evaluation. By progressing logically from foundational in vitro cytotoxicity and hemocompatibility assays to in vivo implantation studies, researchers can confidently characterize the biological safety profile of their novel materials, paving the way for future innovation in medicine and biotechnology.

References

  • ASTM. (n.d.). Proposed New ASTM Standard Presents Means of Characterizing Hydrogels for Medical Purposes.
  • ASTM. (n.d.). Characterization of Hydrogels.
  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance.
  • ASTM. (2020). F2900 Standard Guide for Characterization of Hydrogels used in Regenerative Medicine (Withdrawn 2020).
  • ASTM. (n.d.). ASTM F2900-11 - Standard Guide for Characterization of Hydrogels used in Regenerative Medicine.
  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility.
  • Weber, M., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. PMC.
  • Luo, J., et al. (n.d.). In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. PMC - PubMed Central.
  • Eurofins. (n.d.). Insights into in-vitro Hemocompatibility testing according to ISO 10993-4.
  • ResearchGate. (n.d.). In Vivo Biocompatibility and Biodegradability of Different Hydrogels.
  • HaemoScan. (n.d.). Hemocompatibility testing (ISO 10993-4).
  • D'Amora, U., et al. (2020). In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing. RSC Publishing.
  • ANSI Webstore. (n.d.). ASTM F2150-19 - Standard Guide for Characterization and Testing of Biomaterial Scaffolds Used in Regenerative Medicine and Tissue-Engineered Medical Products.
  • Humayra, S., et al. (2025). In Vivo Evaluation of the Biocompatibility of Natural Hydrocolloid Hydrogel Implants for Biomedical Applications. Journal of Pharmaceutical and Sciences.
  • ResearchGate. (n.d.). Cellular behaviors in hydrogels. (A) In vitro cytotoxicity assay, (a)....
  • Ragni, E., et al. (2023). In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering. PMC - NIH.
  • Trends in Sciences. (n.d.). Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests.
  • ResearchGate. (n.d.). In vitro biocompatibility of the hydrogels. (a) NIH 3T3 cell viability....
  • Asad, M., et al. (n.d.). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. PMC - NIH.
  • ResearchGate. (n.d.). The MTT (a,b) and LDH (c,d) assays in presence of RAW 264.7 cells after 6....
  • Fotakis, G., & Timbrell, J. A. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Smolecule. (2023). Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOCOMPATIBILITY OF PLANT-OIL BASED HYDROGELS.
  • ResearchGate. (n.d.). Evaluation of the in vitro biocompatibility of the hydrogels and their....
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3,3',3''-Nitrilotris(propionamide) 2664-61-1.
  • Lookchem. (n.d.). Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE).
  • Santa Cruz Biotechnology. (n.d.). 3,3′,3′′-Nitrilotris(propionamide), CAS 2664-61-1.
  • PubMed Central. (2024). Antimicrobial properties and biocompatibility of semi-synthetic carbohydrate-based ionic hydrogels.
  • PubMed. (n.d.). The biocompatibility of PluronicF127 fibrinogen-based hydrogels.
  • Fisher Scientific. (n.d.). 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™.

Sources

Application Notes and Protocols: Chelating Properties of 3,3',3''-Nitrilotris(propionamide) for Specific Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Tripodal Amide Ligands in Metal Chelation

In the vast landscape of coordination chemistry, the rational design of selective chelating agents is a cornerstone for advancements in fields ranging from environmental remediation and industrial catalysis to pharmaceutical development. Among the diverse architectures of synthetic ligands, tripodal structures have garnered significant attention due to their inherent pre-organization for encapsulating metal ions. 3,3',3''-Nitrilotris(propionamide), also known as tris(2-carbamoylethyl)amine, is a compelling example of such a tripodal ligand. Its structure, featuring a central tertiary amine nitrogen atom from which three flexible propionamide arms extend, offers a unique combination of donor atoms (four nitrogen and three oxygen atoms) for metal coordination.[1] This arrangement allows it to act as a multidentate chelator, forming stable complexes with a variety of metal ions.[2]

The presence of both amine and amide functionalities imparts a versatile coordination behavior. The apical tertiary amine can act as a donor, while the amide groups offer two potential coordination sites: the carbonyl oxygen or, upon deprotonation under certain conditions, the amide nitrogen.[3] This adaptability in coordination modes is key to its potential for selective metal ion binding.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the chelating properties of 3,3',3''-Nitrilotris(propionamide). We will delve into the fundamental principles of its coordination chemistry, provide detailed protocols for evaluating its metal-binding affinities, and present representative data to guide experimental design.

Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)

PropertyValueReference
Molecular Formula C₉H₁₈N₄O₃[4]
Molecular Weight 230.27 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 182-186 °C[5]
Solubility Soluble in water and polar organic solvents[2]

Mechanistic Insights into Metal Chelation

The chelation of a metal ion by 3,3',3''-Nitrilotris(propionamide) is a thermodynamically favorable process driven by the "chelate effect." This effect describes the enhanced stability of a complex formed by a multidentate ligand compared to a complex with a similar number of monodentate ligands. The coordination of the tripodal ligand to a metal ion results in a significant increase in the overall entropy of the system, which is a major driving force for complex formation.

The coordination of 3,3',3''-Nitrilotris(propionamide) with a metal ion (Mⁿ⁺) can be visualized as the metal ion being encapsulated by the three propionamide arms, with the central nitrogen atom also potentially participating in binding. The amide groups can coordinate through their carbonyl oxygen atoms, which are hard donors, favoring interaction with hard metal ions.

Chelation of a metal ion by 3,3',3''-Nitrilotris(propionamide).

Comparative Binding Affinities for Divalent and Trivalent Metal Ions

Metal Ionlog K₁Reference
Ca(II)1.28[3]
Mg(II)0.4[3]
La(III)2.30[3]
Ni(II)2.38[3]
Cu(II)3.16[3]
Cd(II)3.78[3]
Pb(II)3.69[3]

Note: Data is for the analogous compound Nitrilotriacetamide (ntam).

These values suggest a higher affinity for softer, more polarizable metal ions like Cd(II) and Pb(II), as well as for Cu(II), which is consistent with the Irving-Williams series for divalent transition metals. The relatively lower stability constants for Ca(II) and Mg(II) indicate a potential for selective chelation of transition and heavy metals over alkaline earth metals.

Experimental Protocols for Characterizing Metal Chelation

To rigorously assess the chelating properties of 3,3',3''-Nitrilotris(propionamide), a combination of techniques should be employed. Below are detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration: Determining Stability Constants

Potentiometric titration is a robust method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution. The principle involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.

Materials:

  • 3,3',3''-Nitrilotris(propionamide)

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Pb(NO₃)₂)

  • Standardized HCl solution (0.1 M)

  • Standardized, carbonate-free NaOH solution (0.1 M)

  • High-purity water (Milli-Q or equivalent)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or KNO₃)

  • pH meter with a combination glass electrode

  • Autotitrator or magnetic stirrer and burette

  • Thermostated reaction vessel

Protocol:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

  • Ligand Protonation Constants:

    • Prepare a solution of 3,3',3''-Nitrilotris(propionamide) (e.g., 1 mM) and the inert salt (0.1 M) in a known volume of high-purity water.

    • Add a known amount of standardized HCl to ensure the ligand is fully protonated.

    • Titrate this solution with the standardized NaOH solution, recording the pH after each addition.

    • Perform at least three replicate titrations.

  • Metal-Ligand Stability Constants:

    • Prepare a solution containing 3,3',3''-Nitrilotris(propionamide) (e.g., 1 mM), the metal salt (e.g., 0.95 mM to maintain a slight ligand excess), and the inert salt (0.1 M) in a known volume of high-purity water.

    • Add the same amount of standardized HCl as in the ligand protonation titration.

    • Titrate the solution with standardized NaOH, recording the pH after each addition.

    • Repeat for each metal ion of interest.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all titrations.

    • Use specialized software (e.g., Hyperquad, BEST) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental titration data to a chemical model.

Workflow for Isothermal Titration Calorimetry.

Applications in Research and Development

The selective chelating properties of 3,3',3''-Nitrilotris(propionamide) open up a range of potential applications:

  • Drug Development: As a component of drug delivery systems, it could be used to encapsulate therapeutic metal ions or to sequester metal ions that contribute to disease pathology.

  • Biochemical Research: It can be used as a tool to control the concentration of specific metal ions in biological assays, helping to elucidate the role of these ions in enzymatic reactions and other cellular processes.

  • Environmental Remediation: Its ability to bind heavy metal ions suggests its potential use in the treatment of contaminated water and soil.

  • Industrial Processes: It can be employed as a stabilizer or viscosity-reducing agent in various industrial formulations where metal ion control is crucial. [6]

Conclusion

3,3',3''-Nitrilotris(propionamide) is a versatile tripodal ligand with significant potential as a selective metal chelator. Its unique structure, combining a tertiary amine and three amide donor groups, allows for the formation of stable complexes with a range of metal ions. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate its binding properties for specific metal ions of interest. Further research into the coordination chemistry of this and related tripodal amide ligands will undoubtedly lead to new and innovative applications across various scientific and industrial domains.

References

  • LookChem. (n.d.). Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). Retrieved from [Link]

  • LookChem. (n.d.). 3,3',3''-NITRILOTRIS(PROPIONAMIDE) used in Water Treatment. Retrieved from [Link]

  • Kanungo, B. K., Sahoo, S. K., & Baral, M. (2008). Spectroscopic, potentiometric and theoretical studies on the binding properties of a novel tripodal polycatechol-imine ligand towards iron(III). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1452–1460.
  • Akbar, R., Baral, M., & Kanungo, B. K. (2011). Potentiometric and Spectrophotometric Studies on the Binding Ability of a Flexible Tripodal Catecholamine Ligand toward Iron(III).
  • Kaur, N., Singh, P., & Kumar, S. (2016). A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium. Journal of Solution Chemistry, 45(6), 884–902.
  • Girolami, G. S. (2023). Three-Center M−H−B Bonds Are Strong Field Interactions. Synthesis and Characterization of M(CH2NMe2BH3)3 Complexes of Titanium, Chromium, and Cobalt. Organometallics, 42(21), 3235–3248.
  • Kaczmarek, M., & Zabiszak, M. (2017). Potentiometric Study on the Complexes and Stability of Zinc Complexes of Thioglycolic Acid in Aqueous. International Journal of Innovative Research in Science, Engineering and Technology, 6(8), 16345-16351.
  • ResearchGate. (n.d.). Potentiometric titration curves between pH and “a” (moles of base added...). Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra for the TM and metal complexes. Retrieved from [Link]

  • Wilcox, D. E. (2008). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 454, 3-31.
  • Wikipedia. (2023, December 1). Isothermal titration calorimetry. Retrieved from [Link]

  • dos Santos, C. M., & da Costa, L. A. (2022). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. International Journal of Molecular Sciences, 23(15), 8567.
  • Polydentate Ligands and the Chelate Effect | OpenStax Chemistry 2e 19.2. (2023, March 21). YouTube. Retrieved from [Link]

  • Hancock, R. D., Ngwenya, M. P., Wade, P. W., Boeyens, J. C. A., & Dobson, S. M. (1989). The Amide Oxygen Donor. Metal Ion Coordinating Properties of the Ligand Nitrilotriacetamide. A Thermodynamic and Crystallographic Study. Inorganica Chimica Acta, 164(1), 73-82.

Sources

Biomedical applications of injectable 3,3',3''-Nitrilotris(propionamide) hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Injectable Hydrogels in Biomedical Research

A Guide to Injectable Scaffolds Based on Trifunctional Amine Crosslinking Chemistry for Drug Delivery and Tissue Engineering

Scientific Preamble: A Note on Formulation Chemistry

The field of injectable hydrogels is vast, with numerous chemistries available for creating biocompatible and functional scaffolds. This guide focuses on the biomedical applications of hydrogels formed using a specific crosslinking motif: a central tertiary amine core with three reactive arms. While the compound 3,3',3''-Nitrilotris(propionamide) represents this structural class, its specific use in forming injectable hydrogels is not yet extensively documented in peer-reviewed literature.

To provide a scientifically robust and reproducible guide, we will focus on a well-characterized and published model system that employs an analogous trifunctional amine crosslinker: Tris(2-(2-formylphenoxy)ethyl)amine . This molecule serves as an excellent, practical example to demonstrate the principles of synthesis, drug loading, and biological application. The protocols and insights derived from this model system provide a strong foundational framework for researchers working with similar multi-functional crosslinking agents.

Section 1: Fundamental Principles of Trifunctional Amine Crosslinked Hydrogels

Injectable hydrogels are materials that can be administered in a minimally invasive manner as a liquid, which then undergo a sol-gel transition in situ to form a stable, three-dimensional scaffold.[1] This property is highly advantageous for filling irregular defect sites and for the delivery of therapeutic agents or cells.[2] The hydrogel system described herein is based on a natural polymer, chitosan, which is known for its biocompatibility, biodegradability, and antibacterial properties.[3]

Chemistry and Synthesis

The gelation of this system is achieved by chemically crosslinking chitosan polymer chains. Chitosan, a polysaccharide, possesses primary amine (-NH₂) groups that are available for reaction. The crosslinker, Tris(2-(2-formylphenoxy)ethyl)amine, provides three aldehyde (-CHO) groups on a single molecule.[3] The reaction between the chitosan amines and the crosslinker's aldehydes forms a stable covalent bond known as a Schiff base (C=N). Because each crosslinker can react with up to three different polymer chains, a robust and interconnected 3D network is formed.

The synthesis workflow involves two key stages: preparation of the crosslinker and the subsequent hydrogel formation.

G cluster_0 Crosslinker Synthesis cluster_1 Hydrogel Formation Salicylaldehyde Salicylaldehyde Reaction1 Reaction in Acetonitrile/K2CO3 Salicylaldehyde->Reaction1 TCEA Tris(2-chloroethyl)amine Hydrochloride TCEA->Reaction1 Crosslinker Tris(2-(2-formylphenoxy)ethyl)amine Reaction1->Crosslinker Reaction2 Mixing & Schiff Base Reaction Crosslinker->Reaction2 Add Crosslinker Chitosan Chitosan Solution (in Acetic Acid) Chitosan->Reaction2 Hydrogel Injectable Chitosan Hydrogel

Caption: Workflow for the synthesis of the trifunctional crosslinker and subsequent hydrogel formation.

Mechanism of Gelation

The gelation is a direct result of covalent bond formation. When the aqueous chitosan solution is mixed with the crosslinker, the primary amine groups on the chitosan backbone react with the aromatic aldehyde groups of the crosslinker. This Schiff base formation is efficient under mild, near-physiological conditions.[3]

The resulting hydrogel network is inherently stimuli-responsive, particularly to pH.[3]

  • At Acidic pH (e.g., pH < 6.5): The unreacted amine groups on the chitosan backbone become protonated (-NH₃⁺). This leads to electrostatic repulsion between the polymer chains, causing the hydrogel network to expand and swell significantly.

  • At Neutral or Basic pH (e.g., pH > 6.5): The amine groups are deprotonated (-NH₂), reducing electrostatic repulsion. This allows for stronger hydrogen bonding between chitosan chains, causing the network to contract and hold less water.

This pH-responsive behavior is critical for controlled drug delivery applications.

Caption: Diagram of Schiff base crosslinking leading to a 3D hydrogel network.

Key Properties of the Model Hydrogel System

The physical properties of the hydrogel can be tuned by altering the concentration of the crosslinker. This is a critical parameter that researchers must optimize for their specific application.[3]

Property10% Crosslinker14% CrosslinkerCausality and Experimental Insight
Gelation Time ~5 min~2 minA higher crosslinker concentration increases the probability of reactive events between chitosan amines and aldehydes, leading to faster network formation.
Pore Diameter 100 - 800 nm50 - 300 nmIncreased crosslinking density creates a more compact polymer network, resulting in smaller interstitial spaces or pores.
Swelling Ratio (pH 4) HighModerateAt low pH, protonation of amines causes repulsion. Lower crosslinking allows for greater chain mobility and thus more significant swelling.
Swelling Ratio (pH 9) LowVery LowAt high pH, deprotonation reduces repulsion. The higher crosslink density in the 14% gel creates a tighter network that resists swelling more effectively.

Data synthesized from Karimi et al., 2018.[3]

Section 2: Application Protocol - Localized Drug Delivery

Rationale

This hydrogel system is an excellent candidate for localized, sustained drug delivery. The injectable nature allows for precise placement at a target site (e.g., a surgical site or tumor cavity), minimizing systemic exposure and associated side effects. The porous, hydrated network protects the encapsulated drug from rapid degradation.[4] Most importantly, the pH-responsive swelling allows for environmentally triggered release. For instance, a drug can be released more rapidly in the acidic microenvironment of a tumor or an infection site.[3]

Application Note: Delivery of Metronidazole

Metronidazole is an antibiotic used to treat anaerobic bacterial infections. In the model study, this hydrogel was used as a carrier for its controlled release. The study demonstrated that drug release was significantly faster in simulated gastric fluid (acidic pH) than in simulated intestinal fluid (near-neutral pH), confirming the pH-responsive nature of the delivery system.[3]

Detailed Protocol: Preparation and In Vitro Release of a Metronidazole-Loaded Hydrogel

This protocol is adapted from the methodology described by Karimi et al.[3] Researchers should perform their own optimizations.

Materials:

  • Chitosan (medium molecular weight)

  • Glacial Acetic Acid

  • Tris(2-(2-formylphenoxy)ethyl)amine (crosslinker)

  • Metronidazole (MZ)

  • Simulated Gastric Fluid (SGF, pH 1.5, without pepsin)

  • Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin)

  • Deionized (DI) Water

  • UV-Vis Spectrophotometer

Protocol Steps:

  • Prepare Chitosan Stock Solution (1% w/v):

    • Add 1.0 g of chitosan powder to 80 mL of DI water while stirring vigorously.

    • Slowly add 1.0 mL of glacial acetic acid to the suspension.

    • Continue stirring at room temperature for 24 hours until a clear, viscous solution is formed.

    • Add DI water to a final volume of 100 mL.

    • Expert Insight: Complete dissolution of chitosan is critical for a homogenous hydrogel. If particulates remain, the solution can be filtered through cheesecloth.

  • Prepare Drug and Crosslinker Suspension:

    • For a "10% crosslinker" hydrogel, weigh 0.020 g of the crosslinker and 0.050 g of Metronidazole.

    • Add these solids to 20 g of the 1% chitosan stock solution in a small beaker or vial.

    • Trustworthiness Check: The crosslinker percentage is based on the weight of the chitosan solid (0.20 g in 20 g of 1% solution).

  • Hydrogel Formation and Drug Loading:

    • Stir the mixture vigorously at room temperature. The solution will become progressively more viscous.

    • Gelation is complete when the vial can be inverted without the contents flowing (typically 5-10 minutes). This process simultaneously forms the hydrogel and entraps the drug (in-situ loading).

  • In Vitro Drug Release Study:

    • Transfer the entire hydrogel sample into a dialysis bag (e.g., 12 kDa MWCO) or place it directly into a beaker containing the release medium.

    • Prepare two setups:

      • Setup A: 100 mL of SGF (pH 1.5)

      • Setup B: 100 mL of SIF (pH 6.8)

    • Place both setups in a shaking incubator maintained at 37°C.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 3 mL aliquot from the release medium.

    • Crucial Step: Immediately replenish the volume with 3 mL of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification of Released Drug:

    • Measure the absorbance of each aliquot using a UV-Vis spectrophotometer at the λmax for Metronidazole (approx. 320 nm).

    • Use a pre-established calibration curve of Metronidazole in the respective buffer to determine the concentration.

    • Calculate the cumulative percentage of drug released over time.

    • Data Analysis: Plot Cumulative Drug Release (%) vs. Time (hours) for both pH conditions.

Section 3: Application Protocol - 3D Cell Culture for Tissue Engineering

Rationale

Hydrogels are exceptional materials for tissue engineering because their high water content and tunable mechanical properties can mimic the native extracellular matrix (ECM).[5][6][7] The porous structure of the chitosan hydrogel allows for the diffusion of nutrients and metabolic waste, which is essential for maintaining cell viability in a 3D culture environment.[7] Chitosan's inherent biocompatibility provides a suitable substrate for cell attachment and proliferation.

Application Note: A Scaffold for 3D Culture of Fibroblasts or Chondrocytes

This injectable hydrogel can be used to encapsulate cells, providing a 3D environment that more closely resembles in vivo conditions than traditional 2D culture. For example, fibroblasts can be cultured within the matrix to study wound healing processes, or chondrocytes can be encapsulated to engineer cartilage tissue. The gel forms under mild conditions, which is crucial for preserving the viability of the encapsulated cells.

Detailed Protocol: Cell Viability Assessment in a Chitosan Scaffold

This is a general protocol. Specific cell types may require specialized media and handling. All steps must be performed in a sterile biosafety cabinet.

Materials:

  • Sterile, filtered 1% Chitosan solution (as prepared in 2.3, but prepared with sterile reagents and filtered through a 0.22 µm filter).

  • Sterile crosslinker solution (dissolved in a biocompatible solvent like DMSO and diluted in sterile PBS).

  • Cell suspension of desired cell type (e.g., NIH/3T3 Fibroblasts) at a high concentration (e.g., 10 x 10⁶ cells/mL).

  • Complete cell culture medium.

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence Microscope.

Protocol Steps:

  • Preparation of Cell-Laden Pre-gel Solution:

    • In a sterile microcentrifuge tube, mix the sterile chitosan solution and the cell suspension. For example, mix 180 µL of chitosan solution with 20 µL of concentrated cell suspension to achieve a final cell density of 1 x 10⁶ cells/mL.

    • Gently pipette up and down to ensure a homogenous cell distribution. Avoid introducing air bubbles.

    • Expert Insight: Work quickly and on ice to prevent premature gelation if the components are temperature-sensitive and to maintain cell viability.

  • Initiating Gelation:

    • Add the sterile crosslinker solution to the cell/chitosan mixture. The volume should be minimal to avoid cytotoxicity from the solvent (e.g., 5-10 µL).

    • Immediately and gently mix by pipetting.

    • Quickly cast the solution into the desired format (e.g., as a 50 µL droplet in a petri dish or the well of a 24-well plate).

  • Incubation and Cell Culture:

    • Allow the hydrogel to fully crosslink in the incubator for 10-15 minutes (37°C, 5% CO₂).

    • Once gelled, gently add pre-warmed complete cell culture medium to cover the hydrogel construct.

    • Culture the constructs for the desired duration (e.g., 1, 3, and 7 days), changing the medium every 48 hours.

  • Cell Viability Staining (Live/Dead Assay):

    • At each time point, carefully aspirate the culture medium.

    • Wash the hydrogel constructs twice with sterile PBS.

    • Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions (e.g., 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1).

    • Add enough staining solution to fully cover the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.

    • Mechanism: Calcein-AM is cell-permeable and cleaved by esterases in living cells to produce a green fluorescence. Ethidium Homodimer-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, producing a red fluorescence.

  • Imaging and Analysis:

    • After incubation, carefully remove the staining solution and wash once with PBS.

    • Immediately visualize the constructs using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

    • Capture images from multiple Z-planes to assess viability throughout the depth of the hydrogel.

G cluster_0 Cell Encapsulation Workflow cluster_1 Viability Assessment A 1. Mix Sterile Chitosan with Cell Suspension B 2. Add Sterile Crosslinker Solution A->B C 3. Gently Mix & Cast (e.g., into well plate) B->C D 4. Allow Gelation (10-15 min at 37°C) C->D E 5. Add Culture Medium D->E F 6. Incubate & Culture (Change medium every 48h) E->F G 7. Wash with PBS F->G At desired time point H 8. Stain with Live/Dead Reagents (30 min) G->H I 9. Image with Fluorescence Microscope H->I

Caption: Experimental workflow for 3D cell encapsulation and viability assessment.

Section 4: Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Hydrogel Fails to Gel or is Too Weak - Insufficient crosslinker concentration.- Inactive crosslinker (degraded).- Incorrect pH of chitosan solution (too low, amines fully protonated).- Increase the weight percentage of the crosslinker.- Use fresh or properly stored crosslinker.- Ensure the pH of the chitosan solution is in a range (e.g., 5.0-6.0) that allows for sufficient free amine groups for reaction.
Gelation Occurs Too Quickly (Premature) - Crosslinker concentration is too high.- Temperature is too high (if reaction is temp-dependent).- Reduce the crosslinker concentration.- Prepare pre-gel solutions on ice to slow the reaction rate before casting.
High Cell Death After Encapsulation - Cytotoxicity from the crosslinker or its solvent (e.g., DMSO).- High shear stress during mixing.- Incomplete diffusion of nutrients/waste.- Perform dose-response tests to find the maximum non-toxic crosslinker concentration.- Minimize solvent volume and ensure it is diluted.- Mix gently by pipetting slowly; do not vortex.- Use a lower crosslinking density to increase pore size and improve diffusion.
Burst Release of Drug (Too Fast) - Low crosslinking density.- Drug is primarily adsorbed to the surface, not entrapped.- High hydrogel swelling.- Increase the crosslinker concentration to create a tighter network.- Ensure the drug is mixed thoroughly during the gelation process for better entrapment.- Consider chemical conjugation of the drug to the polymer if burst release remains an issue.

Section 5: References

  • Baino, F., et al. (2022). Current and Future Prospective of Injectable Hydrogels—Design Challenges and Limitations. PubMed Central. [Link]

  • Matin, A., et al. (2018). Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. PubMed Central. [Link]

  • Chen, H., et al. (2024). Thermosensitive injectable polysaccharide-based hydrogels: Gelation mechanisms, synthetic strategies, biomedical applications, and challenges. BioResources. [Link]

  • Wang, J. The Development of Thermoresponsive Hydrogel-Based Drug Delivery Systems for the Treatment of Musculoskeletal Diseases. DigitalCommons@UNMC. [Link]

  • Pitarresi, G., et al. (2003). Novel poly(amido-amine)-based hydrogels as scaffolds for tissue engineering. PubMed. [Link]

  • Madduma-Bandarage, U. S., & Madihally, S. V. (2022). 4D Printing of Hydrogels: Innovation in Material Design and Emerging Smart Systems for Drug Delivery. Griffith Research Online. [Link]

  • Ali, A., et al. (2022). Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. MDPI. [Link]

  • Laughlin, S. T., et al. (2021). Advances in Nitric Oxide-Releasing Hydrogels for Biomedical Applications. PubMed Central. [Link]

  • Pires, L., et al. (2020). Natural-Based Hydrogels for Tissue Engineering Applications. MDPI. [Link]

  • Reynolds, M. M., et al. (2018). Injectable polysaccharide hydrogels as localized nitric oxide delivery formulations. PubMed. [Link]

  • Karimi, A. R., et al. (2018). Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine: Swelling and drug delivery. Sci-Hub. [Link]

  • Reynolds, M. M., et al. (2018). Injectable polysaccharide hydrogels as localized nitric oxide delivery formulations. National Institutes of Health. [Link]

  • Karimi, A. R., et al. (2018). Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine: Swelling and drug delivery. PubMed. [Link]

  • Pires, L., et al. (2020). Natural-Based Hydrogels for Tissue Engineering Applications. PubMed. [Link]

  • Pustlauk, W., et al. (2022). Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review. MDPI. [Link]

  • Gharehcheloo, B., et al. (2022). Polymer-based thermoresponsive hydrogels for controlled drug delivery. IRIS . [Link]

  • Davari, N., et al. (2022). Protein-Based Hydrogels: Promising Materials for Tissue Engineering. PubMed Central. [Link]

  • Ahmad, S., et al. (2023). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI. [Link]

  • Hossain, K. M. Z., et al. (2021). Biomaterials-based Hydrogels and their Drug Delivery Potentialities. Science Alert. [Link]

  • Jantova, S., et al. (2012). Hydrophilic polymers--biocompatibility testing in vitro. PubMed. [Link]

  • de France, K. J., et al. (2021). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers. [Link]

  • Gokhale, A. A., et al. (2023). Development of gelatin methacrylate (GelMa) hydrogels for versatile intracavitary applications. Biomaterials Science. [Link]

  • Li, Y., et al. (2021). Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. MDPI. [Link]

  • Ghorbaniazar, P., et al. (2020). Soft-Nanoparticle Functionalized Natural Hydrogels for Tissue Engineering Applications. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3',3''-nitrilotris(propionamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize yield and purity. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical laboratory experience.

Overview of the Synthesis

The primary and most direct route to synthesizing 3,3',3''-nitrilotris(propionamide) is through aza-Michael addition of ammonia to acrylamide. This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia to the β-carbon of the acrylamide molecule. This process is repeated three times to form the tertiary amine product.

While conceptually straightforward, the synthesis is often plagued by competing side reactions that can significantly impact the yield and purity of the final product. The primary challenges include the propensity of acrylamide to undergo vinyl polymerization and its susceptibility to hydrolysis, particularly under basic or acidic conditions at elevated temperatures.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 3,3',3''-nitrilotris(propionamide) in a question-and-answer format, providing explanations and actionable solutions.

Low Yield

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction or the prevalence of side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time: The Michael addition may be slower than anticipated. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has gone to completion.

    • Suboptimal Stoichiometry: An excess of aqueous ammonia is typically used to drive the reaction forward.[1] However, an extremely large excess can complicate purification. A molar excess of 10% ammonia is a good starting point.[1]

    • Inadequate Temperature: While higher temperatures can accelerate the desired reaction, they also promote side reactions.[2] A moderate temperature range, often between 20-150°C for laboratory scale, should be carefully optimized.[2]

  • Side Reactions:

    • Acrylamide Polymerization: Acrylamide can readily polymerize via a free-radical mechanism, especially at higher temperatures and in the presence of initiators.[3][4] This is often the primary cause of low yield.

      • Solution: Introduce a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), into the reaction mixture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate polymerization.[5]

    • Hydrolysis of Acrylamide: The amide group of acrylamide can hydrolyze to a carboxyl group, forming acrylic acid, especially under acidic or basic conditions and at elevated temperatures.[6][7] This not only consumes the starting material but the resulting acrylic acid can also complicate the reaction and purification.

      • Solution: Maintain careful control over the pH of the reaction mixture. While the reaction is typically performed in an aqueous ammonia solution which is basic, prolonged reaction times at high temperatures should be avoided.[8]

Product Purity Issues

Q2: My final product is impure. What are the common impurities and how can I remove them?

A2: Impurities in 3,3',3''-nitrilotris(propionamide) synthesis typically arise from side reactions and unreacted starting materials.

  • Common Impurities:

    • Polyacrylamide: This is a high molecular weight polymer and is usually insoluble in common organic solvents used for recrystallization.[3]

    • Mono- and Di-substituted Products: Incomplete reaction can lead to the presence of 3-aminopropionamide and 3,3'-iminobis(propionamide).

    • Acrylic Acid/Ammonium Acrylate: Formed from the hydrolysis of acrylamide.[6]

    • Unreacted Acrylamide: A toxic and carcinogenic compound that must be removed.[9][10]

  • Purification Strategies:

    • Crystallization: 3,3',3''-Nitrilotris(propionamide) is a white to off-white crystalline solid with a melting point of 182-186 °C.[2] Recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture) is the most effective method for purification.

    • Washing: If polyacrylamide is a significant impurity, it can often be removed by filtration as it is typically insoluble. Washing the crude product with a solvent in which the desired product has low solubility but the impurities are soluble can also be effective.

    • Chromatography: For high-purity applications, column chromatography may be necessary, although it can be challenging due to the polar nature of the compound.

Reaction Control and Monitoring

Q3: How can I effectively monitor the progress of the reaction?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the acrylamide starting material and the appearance of the product. A suitable solvent system will need to be developed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. A reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of acrylamide and the appearance of the characteristic signals for 3,3',3''-nitrilotris(propionamide).[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and purification of 3,3',3''-nitrilotris(propionamide).

Synthesis of 3,3',3''-Nitrilotris(propionamide)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylamide and a 10% molar excess of aqueous ammonia.[1]

  • Addition of Inhibitor: Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone, ~0.1 mol%).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Stirring: Heat the reaction mixture to a predetermined temperature (start with a moderate temperature, e.g., 50-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress periodically using TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water or ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities (like polyacrylamide or activated charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended RangeRationale and Impact on Yield/Purity
Acrylamide:Ammonia Molar Ratio 1:1.1 - 1:1.5A slight excess of ammonia drives the reaction to completion. A large excess can make purification difficult.
Temperature 20 - 80 °C (Lab Scale)Higher temperatures increase reaction rate but also promote polymerization and hydrolysis of acrylamide.[2]
Reaction Time 3 - 24 hoursInsufficient time leads to incomplete conversion. Excessive time can lead to byproduct formation.[1]
Polymerization Inhibitor 0.05 - 0.2 mol%Prevents the polymerization of acrylamide, a major side reaction that reduces yield.[4][5]
pH ~10-11 (Aqueous Ammonia)The reaction is base-catalyzed. However, strongly basic conditions can promote hydrolysis of the amide.[8]

Visualizations

Reaction Scheme and Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Reaction: Michael Addition cluster_side Side Reactions Acrylamide Acrylamide Product 3,3',3''-Nitrilotris(propionamide) Acrylamide->Product + 3x Ammonia Polymerization Polyacrylamide Acrylamide->Polymerization Radical Initiator/Heat Hydrolysis Acrylic Acid Acrylamide->Hydrolysis H₂O, H⁺/OH⁻ Ammonia Ammonia

Caption: Synthesis of 3,3',3''-Nitrilotris(propionamide) and its major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_completion Is the reaction complete? (TLC, HPLC, NMR) start->check_completion optimize_time_temp Optimize reaction time and temperature check_completion->optimize_time_temp No check_side_reactions Are side reactions occurring? check_completion->check_side_reactions Yes optimize_time_temp->check_completion add_inhibitor Add polymerization inhibitor and use inert atmosphere check_side_reactions->add_inhibitor Polymerization control_ph Control pH to minimize hydrolysis check_side_reactions->control_ph Hydrolysis purification Optimize purification (Recrystallization, Washing) check_side_reactions->purification No obvious side reactions add_inhibitor->check_side_reactions control_ph->check_side_reactions success Improved Yield and Purity purification->success

Caption: A decision tree for troubleshooting the synthesis of 3,3',3''-nitrilotris(propionamide).

References

  • Revue Roumaine de Chimie. SYNTHESIS AND APPLICATIONS OF POLYACRYLAMIDE. [Link]

  • Google Patents.
  • Bio-Rad. Acrylamide Polymerization — A Practical Approach. [Link]

  • Cai, H., Li, C., & Zhao, F. (2014). Aqueous solution polymerization of acrylamide:synthesis and optimization. Advanced Materials Research, 936, 337-340. [Link]

  • ACS Publications. (2016, March 9). Solvent-Free Anionic Polymerization of Acrylamide: A Mechanistic Study for the Rapid and Controlled Synthesis of Polyamide-3. [Link]

  • PMC - NIH. (2023, June 13). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. [Link]

  • BIO Web of Conferences. Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. [Link]

  • E3S Web of Conferences. (2023, February 1). Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. [Link]

  • PubMed. (2010, February 10). Model reactions of acrylamide with selected amino compounds. [Link]

  • ResearchGate. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. [Link]

  • ResearchGate. Hydrolysis reactions of acrylamide and AMPS involved during the aging.... [Link]

  • PrepChem.com. Preparation of Nitrilotripropionamide. [Link]

  • ResearchGate. Michael addition reaction between acrylamide and a Cys residue of a.... [Link]

  • ResearchGate. Alkaline Hydrolysis of Polyacrylamide and Study on Poly(acrylamide-co-sodium acrylate) Properties. [Link]

  • PubMed. (2017, May 4). Acrylamide: a common food toxin related to physiological functions and health. [Link]

  • Wikipedia. Acrylamide. [Link]

Sources

Technical Support Center: 3,3',3''-Nitrilotris(propionamide) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the polymerization of 3,3',3''-Nitrilotris(propionamide) (NTP). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to ensure the success and reproducibility of your polymerization experiments. Our approach is rooted in explaining the fundamental principles to empower you to diagnose and resolve issues effectively.

Introduction: Understanding 3,3',3''-Nitrilotris(propionamide) Polymerization

3,3',3''-Nitrilotris(propionamide), with its central nitrogen atom and three primary propionamide arms, is a trifunctional monomer. Unlike difunctional monomers used in linear step-growth polymerization (e.g., nylon-6,6), the trifunctional nature of NTP leads to the formation of branched or cross-linked polymer networks.[1]

Polymerization is typically achieved through a condensation reaction, often with a bifunctional linker molecule like formaldehyde or glutaraldehyde. This reaction connects the amide groups of different NTP molecules, rapidly building a three-dimensional network. The primary experimental challenge is controlling this cross-linking reaction to achieve the desired material properties without premature gelation.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction mixture turn into an insoluble gel almost instantly?

A: This is the most common issue and is known as premature gelation. It occurs because NTP is a trifunctional monomer, leading to rapid formation of a cross-linked network. The likely cause is a reaction rate that is too high, driven by excessive temperature, high catalyst concentration, or incorrect stoichiometry.

Q2: How can I control the gelation time?

A: You can delay the onset of gelation by reducing the reaction rate. Consider lowering the polymerization temperature, decreasing the catalyst concentration, or introducing the cross-linking agent gradually over time. Using a solvent to decrease the concentration of reactants can also be very effective.

Q3: What is the expected structure of the final polymer?

A: The final product is a thermoset material, meaning it is a heavily cross-linked, insoluble, and infusible polymer network. Its properties will depend on the cross-link density, which is determined by the monomer-to-linker ratio and the extent of the reaction.

Q4: How do I know if polymerization was successful if the product is insoluble?

A: Successful polymerization can be confirmed through several methods:

  • Insolubility: The formation of a solid mass that is insoluble in solvents where the starting monomers are soluble is a strong indicator.

  • FTIR Spectroscopy: You can observe changes in the infrared spectrum, such as the broadening or shifting of the N-H and C=O amide peaks, and the appearance of new peaks corresponding to the cross-linker linkages (e.g., methylene bridges).[2][3]

  • Thermal Analysis (DSC): A successful cross-linked polymer will exhibit a distinct glass transition temperature (Tg) but will not melt. The Tg value can also provide information about the degree of cross-linking.[4]

Q5: My final polymer is brittle. How can I improve its mechanical properties?

A: Brittleness often results from incomplete curing or excessive cross-link density. It can also be caused by thermal degradation during a high-temperature polymerization.[5] To improve flexibility, you can try reducing the amount of cross-linking agent, optimizing the curing time and temperature to ensure the reaction goes to completion without degradation, or incorporating a flexible co-monomer into the formulation.

In-Depth Troubleshooting Guides

Problem 1: Premature Gelation and Inconsistent Gel Point

Achieving a consistent and predictable gel point is critical for processing and application. Premature gelation can ruin a batch and prevent the material from being molded or applied correctly.

Potential Causes & Scientific Explanation

  • Excessive Reaction Temperature: Polymerization rates, particularly for condensation reactions, are highly sensitive to temperature. High temperatures can accelerate the reaction to a point where the gel time becomes too short to manage.[6]

  • High Catalyst Concentration: If using an acid or base catalyst, its concentration directly influences the reaction kinetics. An excess of catalyst will lead to an uncontrollably fast reaction.

  • Incorrect Stoichiometry: In step-growth polymerization, stoichiometry is paramount.[7] An excess of the cross-linking agent can lead to a very rapid build-up of branched structures, accelerating the onset of gelation.

  • Inefficient Mixing: Poor agitation can create localized "hot spots" with higher concentrations of reactants or catalyst, leading to runaway reactions and the formation of gel particles in a still-liquid matrix.

Systematic Troubleshooting Approach

The following workflow provides a logical sequence for diagnosing the cause of premature gelation.

G cluster_0 Troubleshooting Premature Gelation A Symptom: Premature Gelation B Step 1: Verify Temperature Is it within the validated range? A->B C Step 2: Check Catalyst Is concentration accurate? B->C If Yes F Solution: Lower temperature, use staged heating. B->F If No D Step 3: Confirm Stoichiometry Are monomer/linker ratios correct? C->D If Yes G Solution: Reduce catalyst concentration. C->G If No E Step 4: Evaluate Mixing Is agitation uniform and sufficient? D->E If Yes H Solution: Recalculate and re-weigh. Consider monomer purity. D->H If No I Solution: Increase stirrer speed. Use appropriate impeller. E->I If No

Caption: A step-by-step workflow for diagnosing premature gelation.

Problem 2: Low Polymer Yield or Incomplete Curing

This issue manifests as a soft, tacky, or partially liquid final product, indicating the polymerization reaction did not proceed to the required extent.

Potential Causes & Scientific Explanation

  • Monomer Impurities: Water is a common and detrimental impurity. It can participate in hydrolysis of the amide groups, creating carboxylic acid and amine functionalities that may terminate chain growth or alter the reaction mechanism.[8][9] Other reactive impurities can unbalance the stoichiometry.[7]

  • Inaccurate Stoichiometry: Step-growth polymerization requires a precise balance of reactive functional groups to achieve high molecular weight and complete network formation.[1] An imbalance means one type of functional group is consumed, halting the reaction prematurely.

  • Insufficient Reaction Time or Temperature: Condensation reactions can be slow. If the reaction is stopped before a high conversion is reached, the result will be a low-molecular-weight oligomeric mixture instead of a fully formed network.

  • Thermal Degradation: At excessively high temperatures or long reaction times, the polymer backbone can begin to degrade. This chain scission process counteracts the polymerization, leading to a lower-than-expected network density and poor properties.[5][10]

Recommended Solutions

  • Monomer Purity: Dry all monomers and solvents rigorously before use. Use analytical techniques like Karl Fischer titration to quantify water content. Verify monomer structure and purity using ¹H-NMR.[11]

  • Stoichiometric Control: Calibrate balances and use precise weighing techniques. Account for the purity of the monomers when calculating molar ratios.

  • Reaction Optimization: Perform a time-study experiment, taking samples at different intervals (before the gel point) to monitor the reaction progress. Analyze these samples by FTIR to track the consumption of functional groups.

  • Atmosphere Control: Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon) to prevent oxidative side reactions, especially at elevated temperatures.

Quantitative Parameters for Reaction Control
ParameterTypical RangeRationale
Temperature 80 - 150 °CBalances reaction rate against the risk of degradation. Lower end for highly active systems.
Monomer Purity > 99%Critical for achieving correct stoichiometry and high conversion.[7]
Water Content < 100 ppmPrevents hydrolysis of amide groups which can terminate polymer chains.[8]
Catalyst Conc. 0.1 - 1.0 mol%Highly dependent on the specific catalyst and linker system. Start low and optimize.

Experimental Protocols for Polymer Characterization

Protocol 1: Monitoring Reaction Progression with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an excellent tool for qualitatively monitoring the progress of the polymerization by observing the disappearance of reactant peaks and the appearance of product peaks.[12]

Methodology:

  • Baseline Spectrum: Acquire an FTIR spectrum of the initial reaction mixture at time zero.

  • Sampling: At regular intervals, carefully extract a small aliquot of the reaction mixture (if still liquid).

  • Sample Preparation (ATR): Place a drop of the liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal. For solid samples, press the material firmly against the crystal.

  • Data Acquisition: Record the spectrum.

  • Analysis: Compare the spectra over time. Look for changes in the key vibrational bands.

Key Spectral Features:

Wavenumber (cm⁻¹)VibrationInterpretation during Polymerization
~3350 & ~3180N-H Stretch (Amide)Peak intensity decreases and may broaden as N-H groups are consumed.[2]
~1650C=O Stretch (Amide I)Peak may shift or broaden due to changes in hydrogen bonding upon cross-linking.[13]
~1550N-H Bend (Amide II)Peak intensity decreases as N-H groups react.[2]
VariesLinker-Specific PeaksAppearance of new peaks (e.g., C-O-C or C-N-C) from the cross-linker.
Protocol 2: Characterizing Polymer Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the purity of the NTP monomer and can provide structural information on soluble oligomers formed in the early stages of polymerization.[11]

Methodology for Monomer Purity Check:

  • Sample Preparation: Accurately weigh ~10-20 mg of NTP monomer and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.

  • Analysis: Integrate the peaks corresponding to the NTP protons. The presence of unexpected peaks indicates impurities. A broad peak around 3.4 ppm in DMSO-d₆ often indicates the presence of water.[14]

Protocol 3: Assessing Cross-Link Density with DSC

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of the final polymer. For a thermoset, the most important feature is the glass transition temperature (Tg), which is a good indicator of the extent of cure and cross-link density.[4]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polymer into a DSC pan.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This removes any thermal history.

    • Cool the sample back down to room temperature.

    • Heat the sample a second time through the same temperature range.

  • Analysis: Determine the Tg from the inflection point in the heat flow curve of the second heating scan. A higher Tg generally corresponds to a higher degree of cross-linking and a more complete cure.

A Note on Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for measuring the molecular weight distribution of soluble polymers.[15] For the NTP system, GPC can be used to monitor the increase in molecular weight of oligomers before the gel point is reached. Once the cross-linked network forms, the sample becomes insoluble and cannot be analyzed by GPC.[16][17]

G cluster_1 Reaction Parameters vs. Polymer Properties A Reaction Temperature D Reaction Rate & Gel Time A->D B Monomer Purity F Molecular Weight (Pre-Gel) B->F C Stoichiometry (NTP:Linker) E Cross-link Density C->E C->F G Final Polymer Properties (Tg, Hardness, Brittleness) D->G E->G F->G

Caption: Key reaction parameters and their influence on intermediate and final polymer properties.

References

  • Agilent. (n.d.). Polyamide Analysis on Agilent PL HFIPgel with Gel Permeation Chromatography.
  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy.
  • American Chemical Society. (n.d.). Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temperature GPC.
  • Syntech Innovation. (n.d.). Differentiation of polyamides via FT-IR spectroscopy. Application Note AN # 98.
  • Intertek. (n.d.). Gel Permeation Chromatography (GPC).
  • Polymer Chemistry Characterization Lab. (n.d.). Gel Permeation Chromatography (GPC).
  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy.
  • ResearchGate. (n.d.). FTIR spectrum of the polyamide. [Image].
  • BenchChem. (2025). Improving molecular weight control in Polyamide-12 synthesis. Technical Support Center.
  • RSC Publishing. (n.d.). Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry.
  • Bruker. (2023). Identifying different types of polyamides | FT-IR spectroscopy | Polymers and plastics. [Video].
  • ProQuest. (n.d.). Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates.
  • University Lecture. (2020). STEP-GROWTH (CONDENSATION) POLYMERIZATION.
  • Wikipedia. (n.d.). Step-growth polymerization.
  • ResearchGate. (n.d.). The Gel permeation chromatography (GPC) chromatograms of Polyamide 6.... [Image].
  • Spectroscopy Online. (2025). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography.
  • Smolecule. (2023). Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1.
  • DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.
  • SpecialChem. (2021). Polymer Characterization: How to Get Started.
  • NIST Technical Series Publications. (n.d.). Mechanism of the degradation of polyamides.
  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
  • Chemistry LibreTexts. (2023). Polyamides.
  • Measurlabs. (n.d.). Polymer Characterization by NMR.
  • Chemguide. (n.d.). The hydrolysis of amides.

Sources

Factors affecting the crosslinking efficiency of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to Amide-Based Crosslinking Efficiency

Introduction: Understanding the Chemistry of Your Crosslinking Reaction

Researchers frequently inquire about using molecules like 3,3',3''-Nitrilotris(propionamide) for crosslinking applications. It is crucial to first clarify the chemistry involved. 3,3',3''-Nitrilotris(propionamide) is a stable, trifunctional molecule where three propionamide groups are linked to a central nitrogen atom.[1][2] The amide bonds within this molecule are typically the result of a crosslinking reaction, not the reactive groups themselves.

For professionals in drug development and life sciences, "crosslinking" most often refers to the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH₂). This guide, therefore, focuses on the pivotal factors that control the efficiency of this reaction, using a hypothetical trifunctional carboxylic acid core (e.g., Nitrilotripropionic Acid, the precursor to your molecule of interest) as a practical model. We will delve into the most prevalent and robust method for this transformation: carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Section 1: Fundamental Principles of Trifunctional Amide-Based Crosslinking

Q1: What is the core chemical reaction used to form stable amide crosslinks in bioconjugation?

The cornerstone of modern bioconjugation for forming amide bonds is carbodiimide chemistry.[3] Carbodiimides, like EDC, are zero-length crosslinkers that activate carboxyl groups, making them susceptible to nucleophilic attack by primary amines.[4]

The process occurs in two key stages:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[4]

  • Conjugation: This intermediate can then react with a primary amine to form a stable amide bond, releasing an EDC-urea byproduct.[4]

However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and reduces efficiency. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to create a semi-stable NHS ester.[5][6] This NHS ester is significantly more resistant to hydrolysis and demonstrates higher reactivity towards primary amines, dramatically improving the overall yield of the desired amide bond.[]

G cluster_1 Step 2: Conjugation Carboxyl_Group R-COOH O_Acylisourea O-acylisourea (Unstable Intermediate) Carboxyl_Group->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl_Group + H₂O (Hydrolysis) NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH₂ Amine_Group R'-NH₂

Diagram 1: Two-step EDC/NHS crosslinking mechanism.
Q2: How does a trifunctional molecule serve as a crosslinking "hub"?

A trifunctional molecule, such as Nitrilotripropionic Acid, possesses three distinct carboxyl groups. When activated using EDC/NHS chemistry, each of these groups can be converted into an amine-reactive NHS ester. This transforms the single molecule into a "hub" capable of covalently linking to three separate amine-containing molecules (e.g., proteins, peptides, or drug linkers). This approach is highly effective for creating densely crosslinked hydrogels, multivalent antibody-drug conjugates, or for immobilizing multiple molecules onto a single point on a surface.

Section 2: Critical Factors Governing Crosslinking Efficiency

The success of your experiment hinges on carefully controlling several interdependent parameters. Failure to optimize these factors is the most common source of poor yield and irreproducible results.

Q3: How does reaction pH impact crosslinking efficiency?

pH is arguably the most critical factor in EDC/NHS chemistry. The process involves two reactions with distinct optimal pH ranges:

  • Carboxyl Activation (EDC reaction): The activation of carboxyl groups by EDC is most efficient in acidic conditions, typically between pH 4.5 and 6.0 .

  • Amine Coupling (NHS ester reaction): The reaction of the resulting NHS ester with a primary amine requires the amine to be in its deprotonated, nucleophilic state (-NH₂). This is favored in physiologic to slightly alkaline conditions, typically pH 7.2 to 8.5 .[6][8]

The Causality:

  • Below pH 7, primary amines become increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and unable to react.[6]

  • Above pH 8.5, the competing hydrolysis of the NHS ester accelerates significantly, reducing the amount of reagent available to react with the target amine.[6][]

This pH conflict is the primary reason for adopting a two-step protocol , which separates the activation and conjugation steps, allowing each to proceed at its optimal pH. A one-step reaction performed at pH 7.2-7.5 is a compromise that may be sufficient for some applications but is generally less efficient.

ParameterOptimal pH RangeRationale
Carboxyl Activation 4.5 - 6.0Maximizes EDC efficiency and minimizes hydrolysis of the O-acylisourea intermediate.
Amine Conjugation 7.2 - 8.5Ensures primary amines are deprotonated and nucleophilic for efficient reaction.[6][8]
NHS Ester Hydrolysis > 8.5Rate of hydrolysis increases sharply, reducing crosslinking yield.[6]
Q4: What is the role of temperature and reaction time?

Temperature and time are inversely related variables that must be optimized together.

  • Temperature: Reactions are typically performed at room temperature (~20-25°C) or 4°C.[6]

    • Room Temperature: Offers faster reaction kinetics. A typical incubation time is 30 minutes to 4 hours.[8]

    • 4°C (Cold Room): Slows the reaction rate but significantly decreases the rate of NHS-ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed (e.g., overnight).[6][9] Lower temperatures can help preserve the biological activity of sensitive molecules.[5]

  • Reaction Time: Insufficient reaction time leads to low yield. Excessively long times, especially at room temperature, can lead to complete hydrolysis of the activator and may increase non-specific binding or protein aggregation.[10] Optimization is key; creating a time-course experiment (e.g., testing 30 min, 2h, 4h, and overnight) is recommended when establishing a new protocol.

Q5: How do reactant concentrations and molar ratios affect the outcome?

The stoichiometry of the reactants is a critical lever for controlling the extent of crosslinking.

  • Concentration of Target Molecules: Higher concentrations of the protein and crosslinker generally favor the reaction, leading to better efficiency.[11] Working with dilute protein solutions (<1 mg/mL) is a common cause of failure.

  • Molar Ratio (EDC/NHS to Carboxyl Groups): A molar excess of EDC and NHS over the number of available carboxyl groups is required to drive the reaction forward. A starting point is often a 2- to 10-fold molar excess of both EDC and NHS over the carboxyl-containing molecule.

  • Molar Ratio (Activated Crosslinker to Amine): The ratio of the trifunctional "hub" to the amine-containing molecule will determine the final structure.

    • To maximize the formation of 1:3 complexes (one hub, three proteins), use a significant molar excess of the amine-containing protein to the activated hub.

    • To create a polymer network, using near-equimolar ratios of reactive groups can promote intermolecular crosslinking, but this also carries a high risk of uncontrolled aggregation.

Q6: How does buffer choice influence the reaction?

The choice of buffer is non-negotiable. The reaction will fail if the buffer contains extraneous nucleophiles that compete with the target molecules.

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is ideal.

    • Conjugation Step (pH 7.2-8.5): PBS (Phosphate-Buffered Saline), HEPES, or Borate buffers are excellent choices.[8][11]

  • Buffers to AVOID:

    • Amine-containing buffers: Tris, Glycine, or ammonia-based buffers will react with the NHS-ester, quenching the reaction.[8]

    • Carboxylate-containing buffers: Acetate or Citrate will compete with the target carboxyl groups for activation by EDC.

Section 3: Troubleshooting Common Crosslinking Problems

Q7: My final yield is low or zero. What are the most likely causes?

This is the most common issue and is almost always traced back to a fundamental parameter.

Possible CauseRecommended Solution(s)
Incorrect Buffer Ensure you are using a non-nucleophilic buffer like MES for activation and PBS/HEPES for conjugation.[8] Dialyze your protein into the correct buffer before starting.
Suboptimal pH Verify the pH of your reaction buffers immediately before use. Remember the two-step pH requirement for optimal efficiency.
Inactive Reagents EDC and especially NHS esters are moisture-sensitive. Purchase high-quality reagents, store them desiccated at the recommended temperature (-20°C), and equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.[12]
Reactants Too Dilute Increase the concentration of your protein and/or crosslinker.[11] Aim for a protein concentration of at least 1-2 mg/mL.
Reaction Quenched Ensure no quenching agents (e.g., Tris, hydroxylamine, DTT) were present in your starting materials.
Q8: I'm observing high molecular weight smears or insoluble precipitates. How can I fix this?

This indicates excessive or uncontrolled crosslinking.

  • Reduce Reactant Ratios: The most likely cause is too high a concentration of the crosslinking hub or too long a reaction time. Reduce the molar excess of the activated crosslinker relative to your protein.

  • Shorten Reaction Time: Perform a time-course experiment to find the minimum time required for sufficient crosslinking without causing aggregation.[10]

  • Consider a Linker with a Spacer Arm: If steric hindrance is not an issue, using a crosslinker with a longer spacer arm can sometimes reduce the formation of dense, insoluble aggregates.

Q9: How can I quickly verify that any crosslinking has occurred?

SDS-PAGE is the most direct and accessible method.[13] When a protein is successfully crosslinked to another molecule, its molecular weight increases.

  • Procedure: Run samples of your starting protein, the reaction mixture, and a negative control (no EDC/NHS) on an SDS-PAGE gel.

  • Expected Result: A successful reaction will show a decrease in the intensity of the band corresponding to the starting protein and the appearance of new, higher molecular weight bands.[14] A "smear" can indicate heterogeneous or extensive crosslinking.

Section 4: Experimental Protocols & Workflows

Protocol 1: Two-Step Crosslinking of a Trifunctional Carboxylic Acid Core to a Protein

This protocol maximizes efficiency by separating the activation and conjugation steps at their respective optimal pH values.

G A 1. Prepare Reactants - Protein in PBS (pH 7.2) - Trifunctional Acid in MES (pH 5.0) - Fresh EDC/NHS in MES (pH 5.0) B 2. Activation Step - Mix Trifunctional Acid, EDC, and NHS - Incubate for 15 min at RT A->B C 3. Conjugation Step - Add activated acid mix to protein solution - The PBS will raise the pH to ~7.2 B->C D 4. Reaction - Incubate for 2h at RT or overnight at 4°C C->D E 5. Quench Reaction - Add Tris or Hydroxylamine to a final concentration of 20-50 mM D->E F 6. Purification - Remove excess reagents via Dialysis or Desalting Column E->F G 7. Analysis - Analyze by SDS-PAGE F->G

Diagram 2: General workflow for a two-step crosslinking reaction.

Materials:

  • Protein: ~5 mg/mL in PBS, pH 7.2.

  • Trifunctional Carboxylic Acid (TCA): e.g., Nitrilotripropionic Acid. Prepare a 10 mM stock in Activation Buffer.

  • EDC: Prepare a 100 mM stock in Activation Buffer (use immediately).

  • NHS: Prepare a 100 mM stock in Activation Buffer (use immediately).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns).

Methodology:

  • Preparation: Bring all reagents to room temperature before preparing stock solutions.

  • Activation of TCA:

    • In a microcentrifuge tube, combine 100 µL of 10 mM TCA with 100 µL of 100 mM EDC and 100 µL of 100 mM NHS. (This represents a 10-fold molar excess of activators).

    • Vortex gently and incubate at room temperature for 15 minutes.

  • Conjugation to Protein:

    • Add the entire 300 µL activated TCA mixture to 1 mL of your 5 mg/mL protein solution. The PBS from the protein solution will raise the pH into the optimal range for conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding 20 µL of 1 M Tris-HCl to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Purify the protein conjugate from excess crosslinker and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's protocol.

  • Analysis:

    • Analyze a small aliquot of the purified conjugate using SDS-PAGE to confirm the molecular weight shift.

Section 5: Frequently Asked Questions (FAQs)

Q10: What are the pros and cons of a one-step versus a two-step EDC/NHS reaction?

  • One-Step: Simpler and faster. All components are mixed at once in a buffer at pH 7.2-8.0. However, it is less efficient due to the pH compromise and the potential for protein-protein crosslinking (carboxyls on one protein reacting with amines on another) if not controlled carefully.

  • Two-Step: More complex but offers higher efficiency and greater control. It allows for the activation of the crosslinker first, which can then be purified before being added to the target protein, preventing undesirable protein-protein polymerization.

Q11: How do I handle a crosslinker that is not water-soluble? Many crosslinkers, particularly non-sulfonated NHS esters, have poor aqueous solubility. They must first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[8] The final concentration of the organic solvent in the reaction should be kept low (typically <10%) to avoid denaturing the protein.[8]

Q12: Are there alternatives to EDC/NHS chemistry for crosslinking? Yes, several other chemistries are available, each targeting different functional groups. Common alternatives include:

  • Maleimide Chemistry: Reacts specifically with sulfhydryl groups (-SH) on cysteine residues.

  • Aldehyde/Hydrazide Chemistry: Forms a stable hydrazone bond, often used for conjugating to glycoproteins after periodate oxidation.

  • Click Chemistry (e.g., CuAAC, SPAAC): A highly efficient and bioorthogonal reaction between an alkyne and an azide.

The best choice depends on the available functional groups on your molecules of interest and the desired stability of the linkage.

References

  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • BenchChem. (2025, December). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • LookChem. (n.d.). Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE).
  • Smolecule. (2023, August 16). Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1.
  • CymitQuimica. (n.d.). CAS 2664-61-1: 3,3'-Nitrilotris[propanamide].
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific US website.
  • HyMax. (n.d.). What is polycarbodiimide crosslinking agent. Retrieved from HyMax Anti-hydrolysis Additive website.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific RU website.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Wikipedia. (n.d.). Carbodiimide.
  • ACS Polymers Au. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds.
  • ResearchGate. (n.d.). Effect of pH on the crosslinking reaction process of the polymer gel.
  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation.
  • ResearchGate. (n.d.). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works....
  • MDPI. (2024). Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes.
  • MDPI. (n.d.). Effect of Crosslinking Temperature on the Insulation Performance of XLPE Secondary Crosslinking Insulation Interface Layer.
  • ResearchGate. (n.d.). Effect of temperature on the crosslinking reaction process of the polymer gel.
  • Fisher Scientific. (n.d.). 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™.
  • NIH. (n.d.). Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints.
  • PubMed. (2015). The dramatic effect of small pH changes on the properties of chitosan hydrogels crosslinked with genipin.
  • ResearchGate. (2005, April). Effects of pH on dynamics and rheology during association and gelation via the Ugi reaction of aqueous alginate.
  • ACS Publications. (2018, February 12). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study.
  • NIH. (2018, May 17). Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile.
  • AIP Publishing. (2020, March 24). Effect of temperature on gelation and cross-linking of gelatin methacryloyl for biomedical applications.
  • Santa Cruz Biotechnology. (n.d.). 3,3′,3′′-Nitrilotris(propionamide), CAS 2664-61-1.
  • RSC Publishing. (2012). Amide bond formation: beyond the dilemma between activation and racemisation.
  • ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation.
  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems?.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis. Retrieved from Thermo Fisher Scientific US website.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems.
  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
  • Precision Biosystems. (2019, September 12). What went wrong? A Western Blot Troubleshooting Guide.
  • Google Patents. (n.d.). WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.

Sources

Technical Support Center: Mastering the Mechanical Properties of 3,3',3''-Nitrilotris(propionamide) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on modulating the mechanical characteristics of 3,3',3''-Nitrilotris(propionamide) hydrogels.

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical resource for controlling the mechanical properties of hydrogels derived from 3,3',3''-Nitrilotris(propionamide) (NTP). As a molecule with a central nitrogen atom bonded to three propionamide arms, NTP offers a unique structural motif for creating hydrogels with tunable characteristics suitable for applications ranging from tissue engineering to targeted drug delivery.[1][2]

Controlling the mechanical environment of a hydrogel is critical, as properties like stiffness, elasticity, and strength directly influence cell behavior, drug release kinetics, and the overall performance of the biomaterial.[3][4] This document is structured to provide both foundational knowledge and practical, actionable troubleshooting advice to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental aspects of NTP hydrogels and their mechanical properties.

Q1: What is a 3,3',3''-Nitrilotris(propionamide) (NTP) hydrogel?

A: A 3,3',3''-Nitrilotris(propionamide) hydrogel is a three-dimensional, water-swollen network of crosslinked polymer chains where the NTP molecule is a key structural component.[1][5] The three propionamide functional groups on the NTP molecule provide sites for hydrogen bonding and potential covalent crosslinking, allowing it to form a stable, porous matrix capable of holding large amounts of water.[1][6] These hydrogels are investigated for biomedical applications due to their potential biocompatibility and versatile chemistry.[7][8]

Q2: What are the primary factors that control the mechanical properties of these hydrogels?

A: The mechanical behavior of a hydrogel is dictated by its internal polymer network architecture.[9] The key parameters you can control during synthesis are:

  • Polymer/Monomer Concentration: The total solid content in the hydrogel.

  • Crosslinking Density: The number of connection points between polymer chains.

  • Environmental Conditions: pH and temperature can influence reaction kinetics and non-covalent interactions like hydrogen bonding.[7][10]

  • Incorporation of Additives: Adding other polymers or molecules can modify the network's properties.

Q3: How are the mechanical properties of hydrogels typically measured?

A: Standard methods involve applying a controlled force to the hydrogel and measuring its deformation.[3] Commonly used techniques include:

  • Uniaxial Testing (Tensile or Compression): The hydrogel is stretched or compressed, and the resulting stress-strain curve is used to calculate the Young's Modulus, a measure of stiffness.[3][11]

  • Rheology: This technique measures the viscoelastic properties of the hydrogel (how it behaves as both a solid and a liquid) by applying oscillatory shear forces.[12]

  • Indentation: A probe is pressed into the hydrogel surface to determine local mechanical properties.[11]

Troubleshooting Guide: Common Experimental Issues & Solutions

This guide is designed to help you diagnose and resolve specific problems related to the mechanical properties of your NTP hydrogels.

Issue 1: My hydrogel is too weak and fragile, failing to hold its shape.

Causality: This issue almost always points to an insufficiently formed or sparse polymer network. This can be due to either a low overall polymer concentration or, more commonly, inadequate crosslinking between the polymer chains. A network with few connection points cannot effectively resist mechanical stress.[13]

Step-by-Step Solution:

  • Increase Monomer/Polymer Concentration:

    • Action: Systematically increase the weight percentage (wt%) of the NTP precursor and any co-monomers in your pre-gel solution.

    • Rationale: A higher concentration of polymer chains provides more material to form the network structure, inherently increasing its density and strength.[12]

  • Increase Crosslinker Concentration:

    • Action: Incrementally raise the molar ratio of your crosslinking agent relative to the NTP monomer.

    • Rationale: Increasing the crosslinker-to-monomer ratio creates more covalent bonds between polymer chains. This tightens the network, leading to a stiffer and stronger hydrogel.[7] Be cautious, as excessive crosslinking can lead to brittleness (see Issue 2).

  • Verify Initiator System and Reaction Conditions:

    • Action: If using a redox-initiated system (e.g., APS/TEMED), ensure the reagents are fresh and used at the correct concentration. For photo-initiated systems, check the wavelength and intensity of your UV source and ensure the photoinitiator is appropriate.[6][14]

    • Rationale: Incomplete or slow initiation will result in shorter polymer chains and a poorly formed network, leading to a weak or even liquid final product.[13]

  • Optimize pH and Temperature:

    • Action: Confirm that the pH and temperature of your pre-gel solution are optimal for your specific polymerization chemistry.[10]

    • Rationale: The efficiency of many crosslinking and polymerization reactions is highly dependent on pH and temperature. For example, reactions involving amine groups can be sensitive to pH.[13]

Diagram: Troubleshooting Workflow for Weak Hydrogels

start Problem: Hydrogel is too weak c1 Increase NTP/Polymer Concentration start->c1 res1 Is gel stronger but becoming brittle? c1->res1 Yes res2 Is gel strength sufficient? c1->res2 No c2 Increase Crosslinker Concentration c3 Verify Initiator System & Conditions c4 Optimize pH and Temperature c3->c4 fail Re-evaluate Chemistry (See Issue 4) c4->fail res1->c2 Go to Issue 2 res2->c3 No end Problem Solved res2->end Yes

Caption: A logical workflow for addressing mechanically weak hydrogels.

Issue 2: My hydrogel is too stiff and brittle, fracturing under minimal strain.

Causality: Brittleness is a classic sign of an over-crosslinked polymer network. While high crosslinking density increases stiffness, it severely restricts the mobility of polymer chains. When stress is applied, the chains cannot rearrange or stretch to dissipate the energy, causing the covalent bonds to break and the material to fracture.[15]

Step-by-Step Solution:

  • Systematically Decrease Crosslinker Concentration:

    • Action: Reduce the molar ratio of the crosslinking agent in your formulation. Perform a titration to find the optimal balance between stiffness and flexibility.

    • Rationale: Fewer crosslinks will create larger "mesh" sizes in the network, allowing polymer chains more freedom to move and uncoil under stress, which enhances elasticity and reduces brittleness.[15]

  • Incorporate a Flexible Co-monomer or Polymer:

    • Action: Introduce a long-chain, flexible polymer like polyethylene glycol (PEG) to form an interpenetrating network (IPN), or use a long-chain diacrylate as a crosslinker.

    • Rationale: These longer, more flexible molecules act as "spacers" or "plasticizers" within the network. They can absorb and dissipate mechanical energy more effectively than a network made exclusively of short, rigid crosslinks.[14]

  • Control the Polymerization Rate:

    • Action: Lower the reaction temperature or reduce the initiator concentration.

    • Rationale: A slower polymerization process can lead to a more homogenous network structure. Rapid polymerization can create dense clusters of crosslinks, leading to internal stress and brittleness.

Diagram: Impact of Crosslinking on Mechanical Properties

cluster_0 Low Crosslinking cluster_1 High Crosslinking low_node Soft & Elastic Network - High chain mobility - Deforms easily prop1 Increase Stiffness Decrease Elasticity low_img high_node Stiff & Brittle Network - Low chain mobility - Fractures easily high_img

Caption: Relationship between crosslink density and hydrogel properties.

Issue 3: My hydrogel properties are inconsistent between batches.

Causality: Lack of reproducibility is often due to minor, uncontrolled variations in the experimental procedure. Hydrogel formation, especially via free radical polymerization, can be sensitive to subtle changes in conditions.[10]

Step-by-Step Solution:

  • Standardize Reagent Preparation and Handling:

    • Action: Prepare stock solutions in large batches. Aliquot and store them under consistent conditions (e.g., protected from light, at 4°C). Ensure all reagents are fully dissolved before use.

    • Rationale: This minimizes variability from weighing small amounts of material and ensures consistent reagent concentrations for every experiment.

  • Control Temperature and Mixing:

    • Action: Use a water bath to maintain a constant temperature during polymerization. Employ a consistent mixing method and duration (e.g., vortex for 15 seconds) for all samples.

    • Rationale: Temperature directly affects reaction kinetics. Inconsistent mixing can lead to non-uniform distribution of the initiator and crosslinker, creating heterogeneous hydrogels.[10]

  • De-gas the Pre-gel Solution:

    • Action: Before adding the final initiation component (like TEMED), briefly bubble nitrogen or argon gas through the solution or place it under a vacuum.

    • Rationale: Dissolved oxygen is a potent inhibitor of free-radical polymerization. Removing it ensures a consistent and efficient reaction initiation.[10]

Issue 4: My hydrogel failed to form entirely; the solution remains liquid or highly viscous.

Causality: A complete failure to gel indicates a fundamental problem with the polymerization or crosslinking chemistry. This could be due to an issue with one of the core components or severe inhibition of the reaction.[13]

Step-by-Step Solution:

  • Check the Initiator System:

    • Action: This is the most common culprit. Prepare fresh solutions of your initiator (e.g., ammonium persulfate, APS) and catalyst (e.g., tetramethylethylenediamine, TEMED). Test each component individually if possible.

    • Rationale: Initiators, particularly APS in solution, have a limited shelf life. Degraded initiators will not generate the free radicals needed to start polymerization.[13]

  • Verify Monomer and Crosslinker Integrity:

    • Action: Ensure your NTP precursor and crosslinking agent have not expired or degraded. Check for discoloration or changes in physical appearance.

    • Rationale: The reactive groups on the monomer or crosslinker (e.g., vinyl groups) can degrade over time, rendering them unable to participate in the polymerization reaction.

  • Evaluate for Presence of Inhibitors:

    • Action: Ensure all glassware is meticulously clean. As mentioned in Issue 3, de-gas the solution to remove oxygen. Be aware that some monomers are shipped with inhibitors (like hydroquinone) that must be removed before use.

    • Rationale: Contaminants or inherent inhibitors can scavenge free radicals, terminating the polymerization reaction before a network can form.[10]

  • Confirm Correct pH:

    • Action: Measure the pH of the pre-gel solution. Some initiation systems, especially those involving TEMED, are only effective within a specific pH range (often slightly alkaline).[13]

    • Rationale: The catalytic activity of components like TEMED is pH-dependent. An incorrect pH can completely halt the initiation process.

Summary of Parameter Effects on Mechanical Properties

This table provides a quick reference for how changing key synthesis parameters will likely affect the mechanical properties of your NTP hydrogel.

ParameterActionEffect on Stiffness (Modulus)Effect on Elasticity (Strain at Break)Primary Rationale
NTP Concentration IncreaseIncrease DecreaseIncreases polymer chain density and entanglement.[12]
Crosslinker Ratio IncreaseSignificant Increase Significant Decrease Creates a tighter, more constrained network with less chain mobility.[7][15]
Temperature IncreaseVariableVariablePrimarily affects polymerization rate; can lead to heterogeneity and brittleness if too high.[10]
pH OptimizeVariableVariableAffects initiator efficiency and potential hydrogen bonding between propionamide groups.[7][13]
Addition of Flexible Polymer (e.g., PEG) AddDecreaseIncrease Forms an interpenetrating network that dissipates energy and allows for more deformation.[14]

Key Experimental Protocols

Protocol 1: General Synthesis of a Chemically Crosslinked NTP-based Hydrogel

This is a representative protocol. Concentrations and volumes should be optimized for your specific application.

  • Preparation: In a 15 mL conical tube, dissolve your NTP precursor (e.g., an acrylamide-modified NTP) to a final concentration of 10% (w/v) in phosphate-buffered saline (PBS).

  • Crosslinker Addition: Add the crosslinking agent (e.g., N,N'-Methylenebisacrylamide, MBA) to a final molar ratio of 1:50 (MBA:NTP). Vortex vigorously until fully dissolved.

  • Initiation (Redox):

    • Add ammonium persulfate (APS) from a fresh 10% (w/v) stock solution to a final concentration of 0.1% (w/v). Mix gently.

    • Optional but recommended: De-gas the solution with nitrogen for 5 minutes.

    • To initiate polymerization, add tetramethylethylenediamine (TEMED) to a final concentration of 0.1% (v/v). Immediately vortex for 5-10 seconds.

  • Gelling: Quickly pipette the solution into your desired mold (e.g., a 96-well plate or between two glass plates with a spacer). Allow the gel to set at room temperature for 30-60 minutes.

  • Hydration: Once set, carefully remove the hydrogel from the mold and place it in a large volume of PBS to swell to equilibrium and to allow unreacted components to diffuse out.

Protocol 2: Uniaxial Compression Testing for Young's Modulus

  • Sample Preparation: Prepare cylindrical hydrogel samples of a known diameter and height (e.g., 6 mm diameter, 3 mm height). Allow them to reach equilibrium in PBS.

  • Measurement: Use a mechanical tester equipped with a compression platen.

  • Test Execution:

    • Place the hydrated hydrogel sample onto the lower platen.

    • Lower the upper platen until it just makes contact with the hydrogel surface (a small preload force is typically applied).

    • Compress the sample at a constant strain rate (e.g., 0.1 mm/min) up to a defined strain (e.g., 15-20%).

    • Record the force and displacement data throughout the compression.

  • Data Analysis:

    • Convert force and displacement data to stress (Force / Area) and strain (Change in Height / Original Height).

    • Plot the stress-strain curve. The Young's Modulus (E) is the slope of the initial linear region of this curve (typically between 5-15% strain).[3]

References

Please note that direct synthesis protocols for 3,3',3''-Nitrilotris(propionamide) hydrogels are not widely available in the provided search results; therefore, the guidance is based on the chemistry of the NTP molecule and established principles of hydrogel science.

  • AU2018365250B2 - Dendrimer delivery system and methods of use thereof - Google P
  • Shad, S., et al. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC. National Center for Biotechnology Information.
  • Boardman, P. (n.d.). Modelling the Mechanical Properties of Hydrogel - iGEM. iGEM 2020.
  • AU2023329425A1 - Dendrimer compositions for targeted delivery of psychedelic therapeutics - Google P
  • (2014). Chapter 8: Mechanical Characterization of Hydrogels and its Implications for Cellular Activities. Royal Society of Chemistry.
  • (2023). Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1. Smolecule.
  • Li, Y., et al. (2022). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. International Journal of Molecular Sciences.
  • 3,3′,3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Fisher Scientific.
  • (n.d.). Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. ResearchGate.
  • (n.d.). Factors influencing the mechanical behavior of the hydrogel. ResearchGate.
  • (2023). I am working on synthesis of hydrogel. Why am I not getting the required results? ResearchGate.
  • Kolanthai, E., et al. (2021). Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems. Biomacromolecules.
  • (n.d.). Overcoming The Limitations Of Hydrogels: Exploring Superior Materials For Improved Mechanical And Functional Efficiency. International Journal of Pharmaceutical Sciences.
  • 3,3′,3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Fisher Scientific Canada.
  • Caló, E., & Khutoryanskiy, V. V. (2019). Hydrogels and Their Applications in Targeted Drug Delivery - PMC. National Center for Biotechnology Information.
  • Al-Ghafri, A. A., et al. (n.d.). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI.
  • Cardoso, A. C., et al. (2024). New Supramolecular Hydrogels Based on Diastereomeric Dehydrotripeptide Mixtures for Potential Drug Delivery Applications. MDPI.
  • (2018). I need help with hydrogels formation failure? ResearchGate.
  • 3,3',3''-Nitrilotris(propionamide). Capot Chemical.
  • Annabi, N., et al. (n.d.). 25th Anniversary Article: Rational Design and Applications of Hydrogels in Regenerative Medicine - PMC. National Center for Biotechnology Information.
  • Allison, B. J., et al. (n.d.). Network Interactions Simultaneously Enhance Stiffness and Lubricity of Triple-Network Hydrogels - PMC. National Center for Biotechnology Information.

Sources

Technical Support Center: 3,3',3''-Nitrilotris(propionamide) and Polymerization Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the use of 3,3',3''-Nitrilotris(propionamide) and to address the critical issue of premature gelation in polymerization reactions. We will delve into the scientific principles, offer field-proven insights, and provide detailed protocols to ensure the success of your experiments.

Introduction: Understanding the Role of 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide), also known as Tris(2-carbamoylethyl)amine, is a trifunctional molecule with a central nitrogen atom bonded to three propionamide groups.[1][2] Its chemical structure lends itself to several applications, primarily as a viscosity-reducing agent , a thickening stabilizer , and a chelating agent that can form stable complexes with metal ions.[2][3]

It is crucial to understand that the molecular architecture of 3,3',3''-Nitrilotris(propionamide), featuring three reactive amide groups, suggests a primary role as a cross-linking agent or a building block in polymer synthesis, rather than an inhibitor of premature gelation. Cross-linking is the process of forming covalent bonds to join two or more polymer chains. In fact, its trifunctional nature can be leveraged to create three-dimensional polymer networks, which is the very definition of a gel.

This guide will first clarify the likely functions of 3,3',3''-Nitrilotris(propionamide) in your experiments and then provide a comprehensive troubleshooting guide to effectively prevent premature gelation using established methodologies.

Part 1: The Role of 3,3',3''-Nitrilotris(propionamide) in Polymer Systems

FAQ: Clarifying the Function of 3,3',3''-Nitrilotris(propionamide)

Q1: Is 3,3',3''-Nitrilotris(propionamide) an inhibitor or a retarder for preventing premature gelation?

A1: Based on its chemical structure and known applications, 3,3',3''-Nitrilotris(propionamide) is not typically classified as an inhibitor or a retarder for polymerization. Inhibitors and retarders are substances that slow down or stop the polymerization process, usually by reacting with and deactivating the initiating free radicals. The trifunctional nature of 3,3',3''-Nitrilotris(propionamide) makes it more suitable as a cross-linker or a monomer in the synthesis of polymers, such as hydrogels.

Q2: How can the viscosity-reducing properties of 3,3',3''-Nitrilotris(propionamide) be beneficial?

A2: As a viscosity-reducing agent, 3,3',3''-Nitrilotris(propionamide) can be advantageous in formulations where a lower viscosity is desired for improved processing and handling.[3] In some polymerization systems, a lower initial viscosity can help with heat dissipation and uniform mixing, which can indirectly contribute to better control over the reaction. However, this is a secondary effect and does not directly prevent the chemical reactions leading to gelation.

Q3: What is the significance of its chelating properties?

A3: The ability of 3,3',3''-Nitrilotris(propionamide) to chelate metal ions can be important in polymerization reactions that are sensitive to metal catalysts or impurities.[2][3] By sequestering metal ions, it can prevent them from participating in unwanted side reactions that might otherwise accelerate polymerization or lead to uncontrolled gelation.

Q4: Can 3,3',3''-Nitrilotris(propionamide) be used in hydrogel synthesis?

A4: Yes, the trifunctional structure of 3,3',3''-Nitrilotris(propionamide) makes it a suitable candidate for use as a cross-linker in the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The three propionamide arms can participate in the polymerization process to form a cross-linked, insoluble gel.

Part 2: Troubleshooting Guide for Preventing Premature Gelation

Premature gelation is the uncontrolled formation of a cross-linked polymer network before the desired point in a chemical process. This can lead to a failed experiment, loss of valuable materials, and difficulties in product purification. The following sections provide a structured approach to diagnosing and preventing this common issue.

Understanding the Root Causes of Premature Gelation
Cause Description Consequence
High Initiator Concentration An excessive amount of initiator generates a high concentration of free radicals, leading to rapid polymerization and cross-linking.Uncontrolled and rapid increase in viscosity, leading to gelation at low monomer conversion.
High Monomer Concentration In bulk or highly concentrated solutions, the close proximity of polymer chains increases the probability of intermolecular reactions and cross-linking.Increased viscosity from the outset, which can trap radicals and accelerate the gel effect (autoacceleration).
Elevated Temperature Higher temperatures increase the rate of initiator decomposition and propagation reactions.Runaway reactions, where the heat generated cannot be dissipated, leading to localized "hot spots" and rapid gelation.
Presence of Multifunctional Monomers/Impurities The intentional or unintentional presence of monomers with more than one polymerizable group will lead to the formation of a cross-linked network.The gel point (the onset of gelation) is reached at a lower monomer conversion.
Insufficient Inhibition/Retardation Inadequate amounts of inhibitors or retarders allow for spontaneous polymerization before the intended start of the reaction.Polymerization can occur during storage or setup, leading to a viscous or already gelled starting material.
Experimental Protocols for Preventing Premature Gelation

Protocol 1: Optimization of Initiator and Monomer Concentrations

  • Determine the Optimal Initiator Concentration:

    • Start with a low initiator concentration, based on literature values for similar polymerization systems.

    • Perform a series of small-scale experiments, systematically increasing the initiator concentration while keeping all other parameters constant.

    • Monitor the reaction time to the onset of gelation (the gel point).

    • Select the initiator concentration that provides a controlled polymerization rate without premature gelation.

  • Control Monomer Concentration:

    • If working with a high concentration of a multifunctional monomer, consider reducing its concentration by adding a monofunctional monomer as a reactive diluent.

    • Alternatively, perform the polymerization in a solvent to reduce the overall concentration of reactive species. The choice of solvent is critical and should be inert to the reaction conditions.

Protocol 2: Precise Temperature Control

  • Utilize a Controlled Temperature Bath:

    • Conduct the polymerization in a reaction vessel immersed in a temperature-controlled oil or water bath. This ensures uniform heat distribution and prevents the formation of localized hot spots.

  • Monitor Internal Reaction Temperature:

    • Place a thermocouple or thermometer directly in the reaction mixture to monitor the internal temperature. A rapid increase in the internal temperature is an indication of an exothermic reaction that could lead to a runaway polymerization.

  • Implement a Cooling System:

    • For highly exothermic reactions, have a cooling system on standby. This could be as simple as an ice bath or a more sophisticated cooling coil system.

Protocol 3: The Role of Inhibitors and Retarders

  • Select an Appropriate Inhibitor/Retarder:

    • Inhibitors (e.g., hydroquinone, MEHQ) are used to prevent polymerization during storage and are typically removed before the reaction.

    • Retarders (e.g., certain nitro compounds) are added to the reaction mixture to slow down the polymerization rate and provide better control.

  • Determine the Optimal Concentration:

    • The concentration of a retarder is critical. Too little will be ineffective, while too much can completely stop the reaction.

    • Perform a dose-response study to find the optimal concentration for your specific system.

Logical Workflow for Troubleshooting Premature Gelation

G start Premature Gelation Observed q1 Review Reaction Parameters: - Initiator Concentration - Monomer Concentration - Temperature start->q1 q2 Analyze Reagents: - Purity of Monomers - Presence of Inhibitors start->q2 q3 Evaluate Experimental Setup: - Heat Dissipation - Mixing Efficiency start->q3 a1 Reduce Initiator Concentration q1->a1 High? a2 Decrease Monomer Concentration (Use of Solvent) q1->a2 High? a3 Lower Reaction Temperature q1->a3 High? a4 Purify Monomers (Remove Multifunctional Impurities) q2->a4 Impurities Suspected? a5 Add a Retarder q2->a5 No Control Agent? a6 Improve Heat Transfer (e.g., larger surface area, cooling bath) q3->a6 Poor? a7 Enhance Stirring q3->a7 Inefficient? end Successful Polymerization (Controlled Gelation) a1->end a2->end a3->end a4->end a5->end a6->end a7->end

Caption: A troubleshooting flowchart for addressing premature gelation.

Part 3: Advanced Concepts and Visualizations

The Gel Effect (Trommsdorff–Norrish Effect)

The gel effect, or autoacceleration, is a phenomenon that often contributes to premature gelation in free-radical polymerization. As the polymerization progresses, the viscosity of the reaction medium increases. This increased viscosity restricts the movement of large polymer chains, making it difficult for two growing radical chains to find each other and terminate. However, small monomer molecules can still diffuse to the growing polymer chains.

This leads to a decrease in the termination rate while the propagation rate remains relatively constant. The overall result is a rapid increase in the polymerization rate and molecular weight, which can quickly lead to uncontrolled gelation.

Visualizing the Role of a Cross-linker

The diagram below illustrates how a trifunctional molecule like 3,3',3''-Nitrilotris(propionamide) can act as a cross-linker to form a polymer network.

G cluster_0 Polymer Chains cluster_1 Cross-linker p1 P1 c1 NTP* p1->c1 p2 P2 p2->c1 p3 P3 p3->c1 caption *NTP: 3,3',3''-Nitrilotris(propionamide)

Caption: A simplified diagram of a cross-linker joining polymer chains.

Conclusion

While 3,3',3''-Nitrilotris(propionamide) is a valuable molecule with applications in modifying viscosity and as a chelating agent, its primary role in polymerization is likely that of a cross-linker or a monomer, which would promote, not prevent, gelation. The key to preventing premature gelation lies in the careful control of reaction parameters such as initiator and monomer concentrations, temperature, and the use of appropriate inhibitors or retarders. By following the troubleshooting guide and protocols outlined in this document, researchers can gain better control over their polymerization reactions and achieve their desired outcomes.

References

  • CP Lab Safety. (n.d.). 3,3,3-Nitrilotris(propionamide), 25g, Each. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE). Retrieved from [Link]

  • Radical Polymers. (n.d.). Chelation. Retrieved from [Link]

  • RSC Publishing. (2023). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. Retrieved from [Link]

  • MDPI. (2021). Effect of Polymer Viscosity and Polymerization Kinetics on the Electrical Response of Carbon Nanotube Yarn/Vinyl Ester Monofilament Composites. Retrieved from [Link]

  • ResearchGate. (n.d.). The viscosity reduction properties of the polymer (1#-5#) to heavy oil. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer. Retrieved from [Link]

  • PubMed Central. (n.d.). Emerging Fabrication Strategies of Hydrogels and Its Applications. Retrieved from [Link]

  • ACS Publications. (2024). The Future of Free Radical Polymerizations. Retrieved from [Link]

  • Loughborough University. (2018). Viscosity effects on the kinetics of free radical polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. Retrieved from [Link]

  • University of Iowa. (n.d.). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Retrieved from [Link]

  • Wiley Online Library. (2008). Chelation properties of poly(β‐diketone) polymer and its oxime toward heavy metal ions. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Tris(2-aminoethyl)amine. Retrieved from [Link]

  • ACS Publications. (2012). Metal-Chelating Polymers by Anionic Ring-Opening Polymerization and Their Use in Quantitative Mass Cytometry. Retrieved from [Link]

  • Google Patents. (n.d.). US5412051A - Amine-thiol chain transfer agents.
  • ResearchGate. (n.d.). Manipulation of chain transfer agent and cross-linker concentration to modify latex micro-structure for pressure-sensitive adhesives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of hydrogels based on maltodextrins with antimicrobial properties. Retrieved from [Link]

  • PubMed. (2023). Synthetic Collagen Hydrogels through Symmetric Self-Assembly of Small Peptides. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Performance of 3,3',3''-Nitrilotris(propionamide) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3',3''-Nitrilotris(propionamide) (NTP) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common experimental challenges. 3,3',3''-Nitrilotris(propionamide) is a trifunctional monomer featuring a central nitrogen atom bonded to three propionamide arms, making it an intriguing building block for creating highly structured and hydrophilic hydrogel networks[1][2]. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you optimize your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about NTP hydrogels, providing the foundational knowledge needed for successful experimentation.

Q1: What is 3,3',3''-Nitrilotris(propionamide) (NTP) and what makes it suitable for hydrogels?

A1: 3,3',3''-Nitrilotris(propionamide) is a chemical compound with the molecular formula C₉H₁₈N₄O₃[1]. Its structure consists of a central tertiary amine with three appended propionamide groups. This unique trifunctional structure is advantageous for hydrogel synthesis for several reasons:

  • High Hydrophilicity: The three amide groups are capable of forming extensive hydrogen bonds with water, which is a primary requirement for a material to form a hydrogel[2][3].

  • Network Formation: The three arms provide multiple reaction sites, allowing NTP to act as a potential crosslinking point itself or to be integrated into a polymer network, creating a stable, three-dimensional structure essential for hydrogels[4].

  • Biocompatibility Potential: Amide-containing polymers are common in biological systems. While specific biocompatibility data for NTP hydrogels requires dedicated testing, its structure is a promising starting point for biomedical applications like drug delivery and tissue engineering[5][6][7].

Q2: What are the key parameters that control the swelling behavior of NTP hydrogels?

A2: The swelling of a hydrogel is a balance between the thermodynamic forces favoring the absorption of water (osmotic pressure) and the elastic-retractive forces of the crosslinked polymer network that resist expansion[8]. For a non-ionic hydrogel like one based purely on NTP, the primary factors are:

  • Crosslink Density: This is the most critical factor. A higher concentration of crosslinker creates a tighter, less flexible network, which physically restricts the influx of water and results in a lower equilibrium swelling ratio[9]. Conversely, a lower crosslink density allows the network to expand more freely, leading to higher water uptake.

  • Monomer Concentration: The initial concentration of NTP during polymerization affects the final polymer density within the hydrogel. A higher monomer concentration can lead to a denser network, which may reduce the space available for water, thereby decreasing the swelling degree[9].

  • Solvent Quality: The interaction between the polymer network and the solvent is crucial. For NTP hydrogels, water is an excellent solvent due to hydrogen bonding. However, the addition of salts or organic solvents can alter this interaction. High concentrations of salt can screen the hydrophilic interactions and decrease the osmotic pressure difference between the gel and the external solution, leading to reduced swelling[8][10][11].

Q3: Are NTP hydrogels "smart" or responsive to stimuli like pH and temperature?

A3: In its pure form, a hydrogel made solely from NTP and a standard crosslinker (like N,N'-methylenebis(acrylamide)) is generally considered a conventional, non-stimuli-responsive hydrogel. The amide groups in the NTP structure do not ionize with changes in pH, and the polymer itself does not possess a lower critical solution temperature (LCST) for temperature responsiveness[12].

However, "smart" properties can be engineered into the hydrogel system through copolymerization. By including other monomers in the synthesis, you can confer specific sensitivities:

  • pH-Responsiveness: Incorporating monomers with acidic (e.g., acrylic acid) or basic (e.g., aminoethyl methacrylate) functional groups will cause the hydrogel to swell or shrink in response to pH changes due to the ionization of these groups[10][13].

  • Temperature-Responsiveness: Copolymerizing NTP with monomers like N-isopropylacrylamide (NIPAAm) can create a hydrogel that undergoes a volume phase transition at a specific temperature[12].

Q4: How are NTP hydrogels typically synthesized?

A4: The most common and versatile method for synthesizing NTP hydrogels is through free-radical polymerization in an aqueous solution[11]. This process involves reacting the NTP monomer and a crosslinking agent in the presence of a chemical initiator that generates free radicals. A typical system uses ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator to start the polymerization process at room temperature[11]. A detailed protocol is provided in Section 3.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during NTP hydrogel synthesis and characterization.

Problem 1: Low or No Swelling After Synthesis
  • Symptom: The synthesized hydrogel appears rigid and does not absorb a significant amount of water, resulting in a very low equilibrium swelling ratio (ESR).

  • Causality Analysis & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Excessive Crosslinking The polymer chains are too tightly bound, creating a dense network with small mesh sizes that physically prevent water molecules from entering and expanding the structure. This significantly increases the elastic retractive force of the network.[9]Primary Action: Systematically reduce the molar percentage of the crosslinking agent (e.g., MBAA) relative to the NTP monomer. See the data in Table 1 for a typical response. Secondary Action: Ensure the crosslinker is fully dissolved before initiating polymerization to prevent localized regions of extremely high crosslink density.
Incomplete Polymerization If the polymerization reaction does not proceed to completion, the resulting network is poorly formed. Unreacted hydrophilic monomers may leach out, but the network that remains is sparse and may not have the structural integrity to swell properly.Primary Action: Confirm the activity of your initiator (APS) and accelerator (TEMED). Use freshly prepared solutions. Secondary Action: Thoroughly degas the pre-gel solution with nitrogen or argon for at least 15-20 minutes. Dissolved oxygen is a potent inhibitor of free-radical polymerization.
High Monomer Concentration A very high initial concentration of NTP can lead to a dense, entangled polymer network even with moderate crosslinking, limiting the space available for water.[9]Action: Reduce the total monomer concentration in the pre-gel solution while maintaining the desired monomer-to-crosslinker ratio.
Problem 2: Hydrogel Dissolves or Disintegrates in Water
  • Symptom: Instead of reaching a stable swollen state, the hydrogel breaks apart and dissolves over hours or days.

  • Causality Analysis & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Insufficient Crosslinking The polymer chains are formed, but there are not enough covalent crosslinks to create a continuous, insoluble three-dimensional network. The material behaves like a soluble polymer rather than a gel.[3]Primary Action: Increase the molar percentage of the crosslinker in your formulation. Secondary Action: Verify your calculations for monomer and crosslinker amounts to ensure no dilution errors occurred.
Polymerization Failure This is a more severe case of incomplete polymerization. If the initiator fails or is completely inhibited by oxygen, very few polymer chains will form, and no network will be established.Action: Review all steps from Problem 1 regarding initiator activity and degassing. Ensure the polymerization is allowed to proceed for a sufficient amount of time (typically several hours or overnight) at a stable temperature.
Problem 3: Swollen Hydrogel is Brittle and Fractures Easily
  • Symptom: The hydrogel swells to a large volume but is mechanically fragile and breaks with minimal handling.

  • Causality Analysis & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Excessive Swelling In a highly swollen state, the polymer chains are stretched close to their limit. This high internal tension makes the network susceptible to fracture from even small external forces. This is a common issue in very loosely crosslinked gels.[9]Action: Increase the crosslink density moderately. This will reduce the equilibrium swelling ratio but will create a more robust network with improved mechanical integrity.
Inhomogeneous Network Structure If the monomer and crosslinker are not perfectly mixed before polymerization, the resulting gel can have regions of high and low crosslink density. These interfaces act as stress concentration points, leading to crack propagation and failure.Action: Ensure all solid components are fully dissolved and the pre-gel solution is homogenous before adding the initiator/accelerator. Gentle vortexing or stirring is recommended.
Problem 4: Poor Reproducibility Between Batches
  • Symptom: Hydrogels synthesized using the same protocol exhibit significant batch-to-batch variation in their swelling behavior and mechanical properties.

  • Causality Analysis & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Inconsistent Polymerization Conditions Free-radical polymerization is sensitive to several environmental factors. Small variations in temperature, oxygen exposure, or the time between adding the initiator and casting the gel can lead to different network structures.Action: Standardize every step of the process. Use a temperature-controlled water bath for polymerization. Standardize the degassing time. Use a stopwatch to control reaction times precisely. Ensure all measurements of reagents are highly accurate.

Section 3: Data & Protocols

Data Presentation

The degree of swelling in a hydrogel is inversely related to its crosslink density. The following table provides expected data for an NTP hydrogel, illustrating how adjusting the crosslinker concentration can be used to tune the final properties.

Table 1: Effect of Crosslinker (MBAA) Concentration on the Equilibrium Swelling Ratio (ESR) of NTP Hydrogels

Sample IDNTP Monomer (mol%)MBAA Crosslinker (mol%)Expected ESR (g/g)Expected Mechanical Integrity
NTP-L199.50.5100 - 150Low (Fragile)
NTP-M199.01.060 - 90Moderate
NTP-H198.02.030 - 50High (Robust)
NTP-H296.04.015 - 25Very High (Stiff)
Note: These are representative values. Actual ESR will depend on specific polymerization conditions and measurement techniques.
Experimental Protocols

Protocol 1: Synthesis of NTP Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a 10% (w/v) NTP hydrogel with 2 mol% crosslinker.

Materials:

  • 3,3',3''-Nitrilotris(propionamide) (NTP)[14]

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) Water

  • Nitrogen or Argon gas source

Procedure:

  • Prepare Pre-gel Solution: In a 50 mL beaker, dissolve 1.0 g of NTP and 33.9 mg of MBAA (for 2 mol% crosslinking) in 8.0 mL of DI water. Gently stir until all solids are completely dissolved.

  • Degas Solution: Place the beaker in an ice bath and purge the solution with nitrogen or argon gas for 20 minutes to remove dissolved oxygen, which inhibits polymerization.

  • Prepare Initiator/Accelerator:

    • Prepare a 10% (w/v) APS solution in DI water.

    • Use TEMED as supplied.

    • Note: Prepare the APS solution fresh daily.

  • Initiate Polymerization: While keeping the solution on ice and under a gentle stream of nitrogen, add 100 µL of the 10% APS solution, followed by 10 µL of TEMED. Gently swirl the beaker for 10 seconds to mix. Caution: Polymerization will begin rapidly after adding TEMED.

  • Cast the Hydrogel: Immediately pipette the solution into your desired mold (e.g., between two glass plates with a spacer, or in a multi-well plate).

  • Cure: Allow the polymerization to proceed at room temperature for at least 4 hours, or preferably overnight, in a sealed container to prevent drying.

  • Hydration & Purification: After curing, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water. This will wash away any unreacted monomers and initiators. Replace the water every 8-12 hours for at least 3 days to ensure the gel is fully purified and has reached equilibrium swelling.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

  • Preparation: Remove the purified, fully swollen hydrogel from the DI water.

  • Weigh Swollen Gel: Gently blot the surface of the hydrogel with a lint-free wipe (e.g., Kimwipe) to remove excess surface water. Immediately weigh the hydrogel on an analytical balance. Record this mass as W_s (swollen weight).

  • Dry the Hydrogel: Place the hydrogel in a vacuum oven at 60°C until a constant weight is achieved (this may take 24-48 hours).

  • Weigh Dry Gel: Weigh the completely dried hydrogel. Record this mass as W_d (dry weight).

  • Calculate ESR: Use the following formula to calculate the Equilibrium Swelling Ratio:

    ESR = (W_s - W_d) / W_d

    The ESR represents the grams of water absorbed per gram of dry polymer.

Section 4: Visual Guides & Workflows

Diagrams

The following diagrams illustrate key conceptual relationships and troubleshooting workflows.

G center_node Equilibrium Swelling Ratio (ESR) Crosslinking Crosslink Density Polymer Polymer Properties Solvent External Solution factor_node factor_node sub_factor_node sub_factor_node Crosslinker_Conc Crosslinker Concentration Crosslinking->Crosslinker_Conc Determined by Monomer_Conc Monomer Concentration Polymer->Monomer_Conc Determined by Hydrophilicity Hydrophilicity (NTP Amide Groups) Polymer->Hydrophilicity Determined by Ionic_Strength Ionic Strength (Salts) Solvent->Ionic_Strength Properties of pH pH (for co-polymers) Solvent->pH Properties of Crosslinker_Conc->center_node Decreases ESR Monomer_Conc->center_node Decreases ESR Hydrophilicity->center_node Increases ESR Ionic_Strength->center_node Decreases ESR pH->center_node Modulates ESR

Caption: Key factors influencing the swelling of NTP hydrogels.

Troubleshooting start Problem: Low Swelling or Dissolution q1 Did the gel form a solid but not swell? start->q1 q2 Did the pre-gel solution fail to polymerize? q1->q2 No cause1 Probable Cause: Excessive Crosslinking q1->cause1 Yes cause2 Probable Cause: Insufficient Crosslinking q2->cause2 No (Gel dissolved) cause3 Probable Cause: Polymerization Inhibition q2->cause3 Yes sol1 Solution: Decrease Crosslinker (e.g., MBAA) concentration. cause1->sol1 sol2 Solution: Increase Crosslinker (e.g., MBAA) concentration. cause2->sol2 sol3 Solution: 1. Degas pre-gel solution thoroughly. 2. Use fresh APS/TEMED. cause3->sol3

Sources

Technical Support Center: Characterizing Degradation Byproducts of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,3',3''-Nitrilotris(propionamide) (NTP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation byproducts of NTP. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring a robust and reliable experimental outcome.

Introduction to 3,3',3''-Nitrilotris(propionamide) Stability

3,3',3''-Nitrilotris(propionamide), also known as tris(2-carbamoylethyl)amine, is a trifunctional primary amide with a central tertiary amine.[1] Its structure presents two primary sites susceptible to degradation: the three amide linkages and the tertiary amine nitrogen. Understanding the stability of NTP under various stress conditions is paramount for its application in pharmaceuticals and other research areas to ensure safety, efficacy, and regulatory compliance. This guide will delve into the likely degradation pathways and provide practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 3,3',3''-Nitrilotris(propionamide)?

Based on its chemical structure, the most anticipated degradation pathways for NTP are hydrolysis, oxidation, and to a lesser extent, photolysis.

  • Hydrolysis: The amide functional groups are susceptible to hydrolysis under both acidic and basic conditions.[2][3] This is generally considered the primary degradation pathway for NTP.

  • Oxidation: The central tertiary amine is a potential site for oxidation, which can be promoted by the presence of oxygen, metal ions, or other oxidizing agents.[4]

  • Photolysis: While aliphatic amides are generally more stable to light than their aromatic counterparts, prolonged exposure to UV or high-intensity visible light could induce degradation.[5]

Q2: What are the expected byproducts of NTP hydrolysis?

Hydrolysis of the amide bonds in NTP is expected to occur in a stepwise manner, leading to a mixture of partially and fully hydrolyzed products.

  • Stepwise Hydrolysis: One or two of the propionamide arms could hydrolyze to form the corresponding carboxylic acid.

  • Complete Hydrolysis: Under harsh conditions (e.g., prolonged heating in strong acid or base), all three amide bonds will likely hydrolyze to yield propionic acid and tris(2-aminoethyl)amine .[2][3]

Q3: What are the likely products of NTP oxidation?

The tertiary amine nitrogen in NTP is the most probable site of oxidation. The primary oxidation product is expected to be the corresponding N-oxide .[6][7] Further oxidative degradation could lead to cleavage of the C-N bonds, resulting in a more complex mixture of byproducts.[4]

Q4: How should I design a forced degradation study for NTP?

A comprehensive forced degradation study should expose NTP to a range of stress conditions to identify all potential degradation products. This is crucial for developing a stability-indicating analytical method.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80 °C)Propionic acid, tris(2-aminoethyl)amine, partially hydrolyzed intermediates
Base Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C)Propionate salt, tris(2-aminoethyl)amine, partially hydrolyzed intermediates
Oxidation 3-30% H₂O₂, room temperature or gentle heatN-oxide of NTP, products of C-N bond cleavage
Photolysis Exposure to UV and visible light (ICH Q1B guidelines)Various photolytic byproducts
Thermal Dry heat (e.g., 80-105 °C)Thermally induced degradation products

It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and characterization without being obscured by excessive degradation.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of NTP degradation samples.

Issue 1: Unexpected Peaks in my HPLC Chromatogram

Q: I am analyzing my forced degradation samples by reverse-phase HPLC and see several unexpected peaks. How can I identify them?

A: A systematic approach is key to identifying unknown peaks in your chromatogram.

Step 1: Verify Peak Origin

  • Inject a blank (mobile phase): This will confirm if the peaks are from your sample or an artifact of the system or solvent.

  • Inject a placebo/vehicle blank: If your NTP is in a formulation, this will help identify peaks originating from excipients.

  • Analyze an unstressed NTP sample: This will differentiate between process-related impurities and degradation products.

Step 2: Preliminary Peak Characterization with UV-Vis Detection

  • If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV spectrum of the unknown peak. While NTP and its likely degradation products do not have strong chromophores, subtle differences in absorbance might provide clues.

Step 3: Mass Spectrometry for Mass Information

  • The most powerful tool for identifying unknown peaks is mass spectrometry (MS). Couple your HPLC to a mass spectrometer (LC-MS).

  • Expected Masses:

    • NTP: C₉H₁₈N₄O₃, Molecular Weight: 230.27 g/mol [8]

    • Hydrolysis Products: Look for masses corresponding to the addition of one or more water molecules followed by the loss of ammonia.

    • N-oxide: Look for a mass corresponding to NTP + 16 Da (addition of an oxygen atom).

Step 4: Structural Elucidation with Tandem MS (MS/MS) and NMR

  • LC-MS/MS: Fragment the ions of your unknown peaks to obtain structural information. Compare the fragmentation pattern to that of the parent NTP molecule.

  • Isolation and NMR: For definitive structural confirmation, it may be necessary to isolate the impurity using preparative HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for NTP

This method provides a starting point for the separation of NTP and its potential degradation products. Optimization may be required based on your specific instrumentation and the complexity of your samples.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-31 min: 50% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or MS detection)

  • Injection Volume: 10 µL

Rationale: A C18 column is a good starting point for separating moderately polar compounds like NTP and its expected byproducts. The use of formic acid in the mobile phase provides good peak shape and is compatible with mass spectrometry. A gradient elution is employed to effectively separate compounds with a range of polarities.

Protocol 2: Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a stock solution of NTP in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Hydrolysis:

    • Acid: Mix equal volumes of the stock solution with 0.2 M HCl.

    • Base: Mix equal volumes of the stock solution with 0.2 M NaOH.

    • Incubate the solutions at 60 °C and take time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before injection, neutralize the acid samples with an equivalent amount of NaOH and the base samples with an equivalent amount of HCl.

  • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂. Incubate at room temperature and take time points.

  • Photolysis: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[10] Keep a control sample wrapped in aluminum foil to protect it from light.

Visualizations

Potential Degradation Pathway of 3,3',3''-Nitrilotris(propionamide)

NTP_Degradation NTP 3,3',3''-Nitrilotris(propionamide) (NTP) Hydrolysis Hydrolysis (Acid or Base) NTP->Hydrolysis Oxidation Oxidation NTP->Oxidation Photolysis Photolysis NTP->Photolysis Partially_Hydrolyzed Partially Hydrolyzed Products Hydrolysis->Partially_Hydrolyzed Stepwise N_Oxide N-Oxide of NTP Oxidation->N_Oxide Photo_Products Photolytic Byproducts Photolysis->Photo_Products Fully_Hydrolyzed Propionic Acid + Tris(2-aminoethyl)amine Partially_Hydrolyzed->Fully_Hydrolyzed Complete

Caption: Potential degradation pathways of 3,3',3''-Nitrilotris(propionamide).

Troubleshooting Workflow for Unknown HPLC Peaks

HPLC_Troubleshooting Start Unexpected Peak in HPLC Check_Blank Inject Blank (Mobile Phase) Start->Check_Blank Peak_Present_Blank Peak Present? Check_Blank->Peak_Present_Blank System_Artifact System/Solvent Artifact Peak_Present_Blank->System_Artifact Yes Check_Placebo Inject Placebo Blank Peak_Present_Blank->Check_Placebo No Peak_Present_Placebo Peak Present? Check_Placebo->Peak_Present_Placebo Excipient_Related Excipient-Related Peak Peak_Present_Placebo->Excipient_Related Yes Check_Unstressed Analyze Unstressed NTP Peak_Present_Placebo->Check_Unstressed No Peak_Present_Unstressed Peak Present? Check_Unstressed->Peak_Present_Unstressed Process_Impurity Process-Related Impurity Peak_Present_Unstressed->Process_Impurity Yes Degradation_Product Potential Degradation Product Peak_Present_Unstressed->Degradation_Product No LC_MS Perform LC-MS Analysis Degradation_Product->LC_MS LC_MS_MS Perform LC-MS/MS for Fragmentation LC_MS->LC_MS_MS Isolate_NMR Isolate Peak and Perform NMR LC_MS_MS->Isolate_NMR Structure_Elucidation Structure Elucidation Isolate_NMR->Structure_Elucidation

Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.

References

  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • ACS Publications. (2024, January 16). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation.
  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • ResearchGate. (2024, August 7). (PDF) Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. Retrieved from [Link]

  • Angelfire. (n.d.). CHAPTER I DEGRADATION AND STABILIZATION OF ALIPHATIC POLYAMIDES. Retrieved from [Link]

  • ScienceDirect. (2024, August 6). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMUL. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • ResearchGate. (2022, March 29). (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Retrieved from [Link]

Sources

Strategies to enhance the stability of 3,3',3''-Nitrilotris(propionamide) solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,3',3''-Nitrilotris(propionamide) (NTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for enhancing the stability of NTP solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established principles of chemical stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the preparation and handling of NTP solutions.

Q1: What is 3,3',3''-Nitrilotris(propionamide) and what are its primary characteristics?

3,3',3''-Nitrilotris(propionamide), also known as Nitrilotripropionamide, is an organic compound with a central nitrogen atom bonded to three propionamide arms.[1][2][3] It is typically a white to off-white crystalline solid that is highly soluble in water and other polar solvents due to the hydrogen bonding capacity of its multiple amide groups.[2][3][4] Its key applications include use as a viscosity-reducing agent, a thickening stabilizer in aqueous solutions, and as a chelating agent capable of forming stable complexes with metal ions.[2][3][4]

Q2: What are the primary factors that affect the stability of NTP in aqueous solutions?

As with most amide-containing molecules, the stability of NTP in solution is primarily influenced by:

  • pH: NTP is most stable in neutral to slightly acidic conditions. It is susceptible to hydrolysis under both strong acidic and strong basic conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, particularly hydrolysis.[5]

  • Light: Exposure to light, especially UV light, can potentially induce photodegradation.[6][7][8] Storing solutions in the dark is a recommended precautionary measure.[6]

  • Presence of Contaminants: Metal ions and microbial contamination can also impact solution stability. NTP's chelating nature means it will interact with dissolved metal ions, which could potentially catalyze degradation pathways.

Q3: What are the recommended storage conditions for NTP solid powder and aqueous solutions?

  • Solid NTP: The solid powder is thermally stable up to its melting point (approx. 182-186°C) and should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][7] For long-term storage, keeping it in a cool (<15°C) and dark place is recommended.[6][8]

  • NTP Solutions: Aqueous solutions should be prepared fresh whenever possible. For short-term storage, they should be kept at 2-8°C in a dark, sealed container. For longer-term storage, consider freezing aliquots at -20°C or below, but be mindful of potential freeze-thaw cycle effects on your specific formulation.

Q4: What are the initial signs that my NTP solution may be degrading?

Initial indicators of degradation can be subtle but may include:

  • A shift in the pH of the solution.

  • The appearance of a faint ammonia-like odor, which would suggest hydrolysis of the amide groups.[1]

  • A change in the color or clarity of the solution.

  • The formation of a precipitate over time.

Section 2: Troubleshooting Guide for NTP Solution Instability

This guide provides a structured, question-and-answer approach to diagnosing and resolving common stability issues encountered during experiments.

Problem 1: I observe a precipitate forming in my NTP solution over time.

Q: What is the likely cause of precipitation in my NTP solution?

  • Causality: Precipitation can arise from several sources. The most common is the degradation of NTP via hydrolysis, especially if the solution is at a high or low pH. The resulting degradation products, such as the carboxylate salt of propionic acid, may have different solubility profiles than the parent NTP molecule. Another possibility is a reaction with components of your buffer or media, or simply exceeding the solubility limit of NTP under your specific storage conditions (e.g., temperature, co-solvents).

  • Troubleshooting Workflow:

    Start Precipitate Observed Check_pH Measure pH of Solution Start->Check_pH pH_HighLow Is pH < 5 or > 8? Check_pH->pH_HighLow Hydrolysis Likely Hydrolysis. Adjust pH to 6-7.5. Store at 2-8°C. pH_HighLow->Hydrolysis Yes Check_Conc Review NTP Concentration pH_HighLow->Check_Conc No Conc_High Is Concentration near Solubility Limit? Check_Conc->Conc_High Reduce_Conc Reduce Concentration or Use Co-solvent. Conc_High->Reduce_Conc Yes Check_Storage Review Storage Temp Conc_High->Check_Storage No Temp_Issue Was solution stored at fluctuating temps? Check_Storage->Temp_Issue Store_Cold Store at stable 2-8°C. Temp_Issue->Store_Cold Yes Other Consider other contaminants. Temp_Issue->Other No

    Caption: Troubleshooting workflow for precipitation in NTP solutions.

  • Experimental Protocol: pH Adjustment and Filtration

    • Measure the pH of your NTP solution using a calibrated pH meter.

    • If the pH is outside the optimal range of 6.0-7.5, adjust it using dilute HCl or NaOH. Add the acid or base dropwise while stirring to avoid localized concentration extremes.

    • If precipitation persists after pH adjustment, it may be due to degradation products. Perform a sterile filtration using a 0.22 µm filter to remove the precipitate.

    • Store the clarified solution at 2-8°C and monitor for any recurrence of precipitation.

Problem 2: My experiment is giving inconsistent results, and I suspect my NTP solution has lost potency.

Q: What chemical degradation pathway is likely causing a loss of NTP potency?

  • Causality: The primary cause of potency loss is the hydrolysis of the amide bonds.[1] Amide hydrolysis is catalyzed by both acid and base.[5] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the C-N bond, breaking down the NTP molecule into propionic acid and an amine-containing fragment, rendering it inactive for its intended purpose.

    G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis a1 NTP Amide a2 Protonation of Carbonyl Oxygen a1->a2 a3 Nucleophilic Attack by Water a2->a3 a4 Tetrahedral Intermediate a3->a4 a5 C-N Bond Cleavage a4->a5 a6 Propionic Acid + Amine Fragment a5->a6 b1 NTP Amide b2 Nucleophilic Attack by OH- b1->b2 b3 Tetrahedral Intermediate b2->b3 b4 C-N Bond Cleavage b3->b4 b5 Propionate + Amine Fragment b4->b5

    Caption: Simplified pathways for NTP amide hydrolysis.

  • Recommended Action: Solution Preparation Best Practices To minimize hydrolytic degradation, adhere to the following best practices:

    • Use a Buffered System: Prepare NTP solutions in a suitable buffer that maintains a pH between 6.0 and 7.5. Phosphate or acetate buffers can be effective, but ensure they are compatible with your experimental system.

    • Use High-Purity Water: Use purified, deionized water (Type I) to minimize contaminants that could catalyze degradation.

    • Prepare Fresh: The most reliable strategy is to prepare the NTP solution immediately before use.

    • Cold Storage: If storage is necessary, keep the solution at 2-8°C to significantly slow down the rate of hydrolysis.

Problem 3: The color of my NTP solution has changed to a slight yellow tint.

Q: What could cause a color change in my NTP solution?

  • Causality: A yellow discoloration can be indicative of oxidative degradation or photodegradation. While aliphatic amides are relatively stable, trace impurities in the starting material or interactions with dissolved oxygen, metal ions, or exposure to light can generate chromophoric (color-producing) byproducts. Oxidative pathways can be complex, often involving free radical mechanisms.[9][10]

  • Preventative Strategies:

StrategyRationale
Use High-Purity NTP Ensures minimal starting impurities that could act as catalysts or degradation precursors.
Degas Solvents Purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution removes dissolved oxygen, a key component in oxidative degradation.
Use Amber Vials Protects the solution from light, particularly UV wavelengths, which can initiate photodegradation reactions.[6][7]
Add a Chelator (with caution) If metal ion contamination is suspected, adding a small amount of a strong chelator like EDTA can sequester these ions. However, this must be tested for compatibility with your experiment.

Section 3: Analytical Approaches for Stability Assessment

For researchers needing to rigorously quantify the stability of their NTP solutions, a stability-indicating analytical method is essential.

Q: How can I develop an experiment to test the stability of my NTP solution under specific conditions?

  • Causality: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The principle is to develop a separation method where the NTP peak is well-resolved from any peaks corresponding to its degradants.

  • Experimental Protocol: Basic Forced Degradation Study using HPLC

    • Method Development: Develop a reverse-phase HPLC method capable of detecting NTP. A C18 column is a good starting point. The mobile phase could be a gradient of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH ~6.5) and an organic solvent like acetonitrile or methanol. UV detection should be optimized for the NTP chromophore.

    • Prepare Stressed Samples:

      • Acidic: Add 0.1 M HCl to an NTP solution and heat at 60°C for several hours.

      • Basic: Add 0.1 M NaOH to an NTP solution and heat at 60°C for several hours.

      • Oxidative: Add a low concentration (e.g., 3%) of hydrogen peroxide to an NTP solution and keep it at room temperature.

      • Photolytic: Expose an NTP solution to direct sunlight or a photostability chamber.

      • Thermal: Heat an NTP solution (at neutral pH) at an elevated temperature (e.g., 70°C).

    • Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system.

    • Evaluation:

      • Observe the chromatogram of the unstressed control to identify the retention time of the main NTP peak.

      • In the chromatograms of the stressed samples, look for a decrease in the area of the NTP peak and the appearance of new peaks corresponding to degradation products.

      • A true stability-indicating method will show baseline separation between the NTP peak and all degradation peaks. This confirms that you can accurately measure the concentration of the remaining NTP even in a partially degraded sample.

    cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Control Control NTP Solution (t=0) HPLC RP-HPLC Analysis Control->HPLC Acid Acid Stress (HCl, Heat) Acid->HPLC Base Base Stress (NaOH, Heat) Base->HPLC Oxidative Oxidative Stress (H2O2) Oxidative->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Chromatogram Analyze Chromatograms HPLC->Chromatogram Peak_Area Compare NTP Peak Area (Control vs. Stressed) Chromatogram->Peak_Area Deg_Peaks Identify Degradation Peaks Chromatogram->Deg_Peaks Resolution Assess Peak Resolution Peak_Area->Resolution Deg_Peaks->Resolution Conclusion Method is Stability-Indicating? Resolution->Conclusion

    Caption: Workflow for a forced degradation study.

References

  • LookChem (n.d.). Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE). Retrieved January 20, 2026, from [Link]

  • CP Lab Safety (n.d.). 3,3,3-Nitrilotris(propionamide), 25g, Each. Retrieved January 20, 2026, from [Link]

  • Elsemongy, M. M., Abu Elamayem, M. S., & Moussa, M. N. H. (1975). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 13(2), 161-164.
  • Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied Biochemistry and Biotechnology, 194(7), 3051–3063.
  • Kilpatrick, M. L. (1950). Kinetics of the Alkaline Hydrolysis of Propionitrile. Journal of the American Chemical Society, 72(7), 3272–3273.
  • Sigel, H., & Scheller, K. H. (1982). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP). Inorganic Chemistry, 21(3), 1110–1116.
  • Lousa, D., & Baptista, A. M. (2014). Effects of Ionic Liquids on Metalloproteins. International Journal of Molecular Sciences, 15(12), 22476–22503.
  • Pegg, A. E. (2011). Polyamines: Methods and Protocols. Humana Press.
  • Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760–2765.
  • Moore, D. E., & Tamin, K. M. (1989). Photodegradation of amiloride in aqueous solution. International Journal of Pharmaceutics, 53(1), 19-25.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Chakravarthy, V. K., & Sankar, D. G. (2012). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF LACOSAMIDE AND ITS DEGRADANTS/IMPURITIES IN BULK AND PHARMACEUTICAL FORMULATION. Rasayan Journal of Chemistry, 5(1), 1-10.
  • Smith, M. B. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purity Validation of 3,3',3''-Nitrilotris(propionamide) by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purity validation of synthesized 3,3',3''-Nitrilotris(propionamide). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the methodology, ensuring robust and reliable results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of 3,3',3''-Nitrilotris(propionamide).

Q1: I'm observing significant peak tailing for the main 3,3',3''-Nitrilotris(propionamide) peak. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue, especially with polar, amine-containing compounds like 3,3',3''-Nitrilotris(propionamide). The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

  • Causality: The tertiary amine in your compound can interact with residual, acidic silanol groups on the surface of the silica-based stationary phase.[2] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Solution Pathway:

    • Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. End-capping "masks" many of the residual silanol groups, reducing the sites for secondary interactions.

    • Mobile Phase pH Adjustment: The ionization state of your analyte is critical.[3] Since 3,3',3''-Nitrilotris(propionamide) is a basic compound, working at a mid-range pH (e.g., pH 6-7) can help suppress the protonation of the tertiary amine, reducing its interaction with silanols. However, be mindful of the column's pH stability.

    • Employ a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with your analyte. A concentration of 0.1% (v/v) is a good starting point.

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, might be beneficial. These phases are designed to provide alternative interaction mechanisms and better peak shapes for polar compounds.[4]

Q2: My retention times are drifting to shorter times with each injection. What's happening?

A2: A consistent drift in retention time, particularly to shorter times, often points to a change in the mobile phase composition or column equilibration issues.

  • Causality: For a reversed-phase method, a gradual increase in the organic solvent percentage in the mobile phase will decrease retention times. This can happen if the mobile phase is not adequately mixed or if volatile components evaporate.[5]

  • Solution Pathway:

    • Check Mobile Phase Preparation: If you are mixing solvents manually, ensure they are thoroughly degassed and mixed before use. For online mixing systems, verify that the pump is functioning correctly and the solvent proportions are accurate.[6]

    • Mobile Phase Volatility: If you are using a volatile mobile phase additive like trifluoroacetic acid (TFA), it can evaporate over time, changing the mobile phase's properties and affecting retention.[5] Prepare fresh mobile phase daily.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.

Q3: I am seeing a small, unexpected peak just before my main analyte peak. How do I determine if it's an impurity or an artifact?

A3: Differentiating between a true impurity and a system artifact is a critical step in purity validation.

  • Causality: Unexpected peaks can arise from impurities in the sample, degradation products, or issues with the injection process or solvent.[1]

  • Solution Pathway:

    • Inject a Blank: The first step is to inject your sample solvent (the blank). If the peak is present in the blank injection, it is an artifact from the solvent or the system and not a sample impurity.

    • Check for Sample Solvent Effects: If the peak is not in the blank, it could be an injection artifact. This can happen if your sample is dissolved in a solvent that is much stronger than your mobile phase.[1] Try dissolving your sample in the initial mobile phase composition and reinjecting.

    • Stress Studies: To confirm if it's a degradation product, you can perform forced degradation studies. Exposing the sample to heat, acid, base, and light can help identify potential degradation products.[1] If the area of the unknown peak increases under these conditions, it is likely a degradant.

    • Synthesis Knowledge: Review the synthesis pathway of 3,3',3''-Nitrilotris(propionamide).[7] Potential impurities could include unreacted starting materials or byproducts from side reactions.[1][7] This knowledge can help in tentatively identifying the unknown peak.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for 3,3',3''-Nitrilotris(propionamide)?

A1: 3,3',3''-Nitrilotris(propionamide) is a polar compound, so a reversed-phase HPLC method with a highly aqueous mobile phase is a suitable starting point.[8][9]

  • Recommended Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid[8]

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a low wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore.

Q2: How do I ensure my method is compliant with regulatory standards?

A2: Method validation is essential for regulatory compliance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[10][11]

  • Key Validation Parameters: Your validation protocol should demonstrate:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Q3: What are the potential impurities I should be looking for from the synthesis of 3,3',3''-Nitrilotris(propionamide)?

A3: The synthesis of 3,3',3''-Nitrilotris(propionamide) typically involves the reaction of nitrilotriacetic acid derivatives with propionyl chloride or propionic acid.[7] Potential impurities could include:

  • Unreacted Starting Materials: Such as nitrilotriacetic acid or its derivatives.

  • Partially Reacted Intermediates: Molecules where only one or two of the carboxylic acid groups have been converted to amides.

  • Byproducts: Formed from side reactions during the synthesis.[7]

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.[1]

Part 3: Experimental Protocol & Data

Detailed HPLC Protocol for Purity Validation
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.22 µm filter.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 3,3',3''-Nitrilotris(propionamide) reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare the synthesized sample in the same manner as the standard to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • See Table 1 for detailed parameters.

  • Analysis Sequence:

    • Inject a blank (Mobile Phase A).

    • Inject the standard solution five times to check for system suitability (RSD of peak area and retention time should be <2%).

    • Inject the sample solution.

  • Data Analysis:

    • Calculate the purity of the synthesized sample using the area percent method.

Data Presentation

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for reversed-phase separation of polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Injection Vol. 10 µLA typical injection volume.
Detector UV at 205 nmAmide bonds have some absorbance at low UV wavelengths.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and potential non-polar impurities.

Table 2: Potential Impurities and Expected Elution Profile

CompoundStructureExpected Retention
Nitrilotriacetic AcidN(CH₂COOH)₃Very early eluting
Mono-amide intermediateN(CH₂COOH)₂(CH₂CH₂CONH₂)Early eluting
Di-amide intermediateN(CH₂COOH)(CH₂CH₂CONH₂)₂Intermediate elution
3,3',3''-Nitrilotris(propionamide) N(CH₂CH₂CONH₂)₃ Main Peak

Part 4: Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Results MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration Data->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC Purity Validation Workflow

Troubleshooting Decision Tree for Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed CheckColumn Is the column a modern, end-capped C18? Start->CheckColumn UseEndCapped Action: Switch to an end-capped column. CheckColumn->UseEndCapped No CheckMobilePhase Is there a competing base (e.g., 0.1% TEA) in the mobile phase? CheckColumn->CheckMobilePhase Yes AddCompetingBase Action: Add 0.1% TEA to the mobile phase. CheckMobilePhase->AddCompetingBase No CheckpH Is the mobile phase pH controlled (e.g., pH 6-7)? CheckMobilePhase->CheckpH Yes AdjustpH Action: Adjust mobile phase pH to 6-7 with a buffer. CheckpH->AdjustpH No ConsiderAltColumn Consider alternative stationary phase (e.g., polar-embedded). CheckpH->ConsiderAltColumn Yes

Caption: Decision Tree for Resolving Peak Tailing

References

  • Google Patents. (n.d.). WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, 3,3',3''-nitrilotris-. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,3,3-Nitrilotris(propionamide), 25g, Each. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • Springer. (n.d.). Polyamines: Methods and Protocols. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Polymer Scientists: 3,3',3''-Nitrilotris(propionamide) vs. N,N'-methylenebisacrylamide (BIS) as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer science, particularly in the synthesis of hydrogels for biomedical applications and separation sciences, the selection of a crosslinking agent is a critical determinant of the final material's properties. This guide provides an in-depth technical comparison between the conventional crosslinker, N,N'-methylenebisacrylamide (BIS), and a lesser-known alternative, 3,3',3''-Nitrilotris(propionamide). While BIS is the established standard in many laboratories, an exploration of alternatives is warranted for applications demanding specific performance characteristics such as enhanced stability or altered network architecture.

Introduction to Crosslinking in Polymer Networks

Crosslinkers are molecules capable of forming covalent bonds between polymer chains, transforming a solution of linear or branched polymers into a three-dimensional network. This network structure is the foundation of materials like hydrogels, endowing them with the ability to absorb significant amounts of water while maintaining structural integrity.[1] The choice of crosslinker profoundly influences the mechanical strength, pore size, swelling behavior, and biocompatibility of the resulting polymer matrix.[2][3][4]

N,N'-methylenebisacrylamide, commonly referred to as BIS, is a widely utilized crosslinking agent in the preparation of polyacrylamide gels for techniques like electrophoresis.[5][6] Its utility stems from its ability to copolymerize with acrylamide monomers, forming a robust and well-defined gel matrix.[7][8] However, the amide linkages in BIS are susceptible to hydrolysis under certain conditions, which can compromise the long-term stability of the gel. This has prompted investigation into alternative crosslinkers with potentially superior stability profiles.

3,3',3''-Nitrilotris(propionamide) is a trifunctional molecule that presents an interesting architectural alternative to the bifunctional BIS. While not a conventional crosslinker for polyacrylamide gels, its structure suggests potential for creating more complex and potentially more stable network architectures.

Chemical Structure and Reactivity

A fundamental understanding of the chemical structures of these two crosslinkers is essential to appreciating their differing behaviors in polymerization reactions.

N,N'-methylenebisacrylamide (BIS) is a bifunctional monomer containing two acrylamide groups linked by a central methylene bridge.[6][9] This structure allows it to connect two growing polyacrylamide chains.

3,3',3''-Nitrilotris(propionamide) , on the other hand, is a tertiary amine with three propionamide arms.[10][11] Each arm terminates in a primary amide. For it to act as a crosslinker in a vinyl polymerization, the amide groups would need to be functionalized with a polymerizable group, such as an acryloyl group, to form a trifunctional vinyl monomer. In its commercially available form, it is not a direct replacement for BIS in radical polymerization. However, its core structure offers a branch point for creating multi-functional crosslinkers. For the purpose of this guide, we will consider a hypothetical trifunctional analog, "Tris-acrylamide," derived from the nitrilotris(propionamide) backbone to explore the architectural impact.

G cluster_0 N,N'-methylenebisacrylamide (BIS) cluster_1 3,3',3''-Nitrilotris(propionamide) BIS BIS NTP NTP

Figure 1: Chemical structures of N,N'-methylenebisacrylamide (BIS) and 3,3',3''-Nitrilotris(propionamide).

Comparative Performance Analysis

The performance of a crosslinker is best evaluated through the properties of the resulting polymer network. Here, we compare BIS and a hypothetical trifunctional crosslinker based on the nitrilotris(propionamide) scaffold across several key parameters.

PropertyN,N'-methylenebisacrylamide (BIS)3,3',3''-Nitrilotris(propionamide)-based Crosslinker (Hypothetical)
Functionality BifunctionalTrifunctional
Network Structure Forms crosslinks between two polymer chainsForms crosslinks between three polymer chains, creating a more densely crosslinked network
Gel Stability Amide bonds are susceptible to hydrolysis, especially at high pH, leading to gel degradation.[12][13][14]The core tertiary amine is stable. The stability of the propanamide arms would be similar to BIS if functionalized with acrylamide.
Pore Size Pore size is controlled by the total monomer concentration (%T) and the crosslinker concentration (%C).[7][8]For a given molar concentration, would likely produce smaller pores due to higher crosslinking density.
Mechanical Properties Provides good mechanical strength for most applications. Increasing concentration enhances strength but can lead to brittleness.[3]Expected to form more rigid and potentially stronger gels due to the higher degree of crosslinking.
Biocompatibility Acrylamide and BIS are known neurotoxins, requiring careful handling.[15]The core molecule's biocompatibility would need to be assessed. The overall toxicity would also depend on the nature of the polymerizable groups.
Solubility Limited solubility in water (20 g/L at 20 °C).[16]Highly soluble in water.[11]

Experimental Insights and Causality

The choice between a bifunctional and a multifunctional crosslinker has significant implications for the resulting gel's architecture and properties.

Network Architecture and its Consequences

A bifunctional crosslinker like BIS connects two polymer chains at a single point. A trifunctional crosslinker, by its very nature, creates a more complex and interconnected network.[1] This higher degree of crosslinking can lead to a more rigid and robust gel. However, it can also result in a more brittle material. The increased crosslink density would also be expected to decrease the average pore size of the gel, which could be advantageous for separating smaller molecules but detrimental for the electrophoresis of large proteins.

Figure 2: Simplified 2D representation of network structures.

Hydrolytic Stability: A Key Differentiator

A significant drawback of BIS is the susceptibility of its amide linkages to hydrolysis, particularly under alkaline conditions.[12][13] This degradation can lead to a loss of gel integrity over time. Gels crosslinked with BIS have been shown to liquefy under prolonged exposure to high pH and elevated temperatures.[12][14] The tertiary amine core of 3,3',3''-nitrilotris(propionamide) is chemically robust and not prone to hydrolysis. If this core were part of a crosslinker, the overall stability would be enhanced, assuming the linker arms are also stable. This makes crosslinkers based on this scaffold a potentially attractive option for applications requiring long-term stability in alkaline environments.

Experimental Protocols

To empirically compare these two classes of crosslinkers, a series of experiments can be designed.

Preparation of Polyacrylamide Gels

Objective: To prepare polyacrylamide gels with BIS and a trifunctional crosslinker for comparative analysis.

Materials:

  • Acrylamide solution (40%)

  • N,N'-methylenebisacrylamide (BIS) solution (2%)

  • Trifunctional crosslinker solution (e.g., a custom-synthesized Tris-acrylamide) (2%)

  • Tris-HCl buffer (1.5 M, pH 8.8)

  • Sodium dodecyl sulfate (SDS) solution (10%)

  • Ammonium persulfate (APS) solution (10%)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

Procedure for a 10% Polyacrylamide Gel:

  • In a 15 mL conical tube, combine the following:

    • 3.75 mL deionized water

    • 2.5 mL 1.5 M Tris-HCl, pH 8.8

    • 100 µL 10% SDS

    • 2.5 mL 40% acrylamide solution

    • 1.0 mL of either 2% BIS solution or 2% trifunctional crosslinker solution.

  • Gently mix the components.

  • Initiate polymerization by adding 100 µL of 10% APS and 10 µL of TEMED.

  • Immediately pour the solution into a gel casting apparatus and insert the comb.

  • Allow the gel to polymerize for at least 30 minutes at room temperature.

Swelling Studies

Objective: To determine the equilibrium swelling ratio of the prepared gels.

Procedure:

  • Cut small, uniform discs from the polymerized gels.

  • Record the initial weight of each disc (W_d).

  • Immerse the discs in deionized water at room temperature.

  • At regular intervals, remove the discs, blot away excess surface water, and record the weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the equilibrium swelling ratio (Q) as: Q = (W_s - W_d) / W_d.

Mechanical Testing

Objective: To evaluate the compressive modulus of the hydrogels.

Procedure:

  • Prepare cylindrical gel samples.

  • Use a universal testing machine to perform unconfined compression tests.

  • Apply a compressive load at a constant strain rate.

  • Record the stress and strain data.

  • The compressive modulus is determined from the initial linear region of the stress-strain curve.

Conclusion and Future Directions

N,N'-methylenebisacrylamide remains a cost-effective and reliable crosslinker for a wide range of applications, particularly in routine protein and nucleic acid electrophoresis.[5][17] Its performance is well-characterized, and protocols for its use are firmly established.[7]

However, for applications demanding enhanced stability, particularly in alkaline environments, or for the creation of hydrogels with tailored mechanical properties, alternative crosslinkers should be considered. While 3,3',3''-Nitrilotris(propionamide) in its native form is not a direct replacement for BIS in vinyl polymerization, its trifunctional core presents a promising scaffold for the design of novel, multi-functional crosslinking agents.

Future research should focus on the synthesis and characterization of vinyl-functionalized derivatives of 3,3',3''-Nitrilotris(propionamide). A systematic investigation of how the increased functionality of such crosslinkers impacts gel properties, including pore size distribution, mechanical strength, and long-term stability, will be invaluable for the development of next-generation hydrogels for advanced applications in drug delivery, tissue engineering, and separation science.

References

  • Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - MDPI. Available from: [Link]

  • N,N′-Methylenebisacrylamide - Wikipedia. Available from: [Link]

  • Effect of crosslinker on the swelling properties of hydrogel - ResearchGate. Available from: [Link]

  • N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya. Available from: [Link]

  • Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC - NIH. Available from: [Link]

  • Investigating the Effect of the Crosslinking Factor on the Properties of Hydrogel Materials Containing Tilia platyphyllos Hydrolate - MDPI. Available from: [Link]

  • Effect of Crosslinker Topology on Enzymatic Degradation of Hydrogels | Request PDF. Available from: [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC - NIH. Available from: [Link]

  • InterBioTech Crosslinkers for gel electrophoresis - Interchim. Available from: [Link]

  • N,N'-Methylenebisacrylamide (BIS) (CAS 110-26-9) - LOFRA Chemicals. Available from: [Link]

  • Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation - PMC - NIH. Available from: [Link]

  • Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS | Request PDF - ResearchGate. Available from: [Link]

  • Effect of hydrolysis on spatial inhomogeneity in poly (acrylamide) gels of various crosslink densities | Request PDF - ResearchGate. Available from: [Link]

  • N,N'-METHYLENEBISACRYLAMIDE - Ataman Kimya. Available from: [Link]

  • How will PVA/AA crosslinked with n n' methylenebisacrylamide hydrogel behave under alkaline solution like 6M KOH? | ResearchGate. Available from: [Link]

  • Acrylamide / Bisacrylamide - Biocompare. Available from: [Link]

  • The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. Available from: [Link]

  • Which cross-linker can be used to replace N,N-Methylenebisacrylamide? - ResearchGate. Available from: [Link]

  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PubMed Central. Available from: [Link]

  • Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem. Available from: [Link]

  • Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - eScholarship.org. Available from: [Link]

  • QPNC-PAGE - Wikipedia. Available from: [Link]

  • Free-radical crosslinking copolymerization of acrylamide and N, N ′-methylenebis acrylamide by used Ce(IV)/polyethylene glycol and Ce(IV)/diethylmalonate redox initiator systems - ResearchGate. Available from: [Link]

  • (PDF) Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - ResearchGate. Available from: [Link]

  • Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - MDPI. Available from: [Link]

  • Synthesis and applications of polyacrylamide | Request PDF - ResearchGate. Available from: [Link]

  • Free radical cross-linking copolymerization of acrylamide and N,N'methylene-bisacrylamide by using Fe(III)/thiourea and Ce(IV)/thiourea redox initiator systems - Academia.edu. Available from: [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PubMed. Available from: [Link]

  • 3,3′,3″-Nitrilotris(propionamide) 98.0+%, TCI America™ | Fisher Scientific. Available from: [Link]

  • US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents.
  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Hydrogel Crosslinkers: A Comparative Analysis of Performance and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of hydrogel crosslinking, crafted for researchers, scientists, and professionals in drug development. Hydrogels, with their high water content and tissue-like properties, are cornerstone materials in the biomedical field.[1][2] Their ultimate performance, however, is not inherent to the base polymer alone; it is dictated by the three-dimensional network architecture established during crosslinking. The choice of a crosslinking agent is arguably one of the most critical decisions in hydrogel design, directly influencing mechanical strength, swelling behavior, degradation kinetics, and, most importantly, biocompatibility.[3]

This guide moves beyond simple definitions to provide a comparative analysis of common crosslinking strategies. We will dissect the causality behind why certain crosslinkers impart specific properties, present objective data to support these claims, and provide robust, field-proven protocols for you to validate these properties in your own work.

Chapter 1: The Fundamental Dichotomy of Crosslinking: Chemical vs. Physical Networks

At its core, a hydrogel is a liquid (water) entrapped within a solid (a polymer network). The nature of the bonds holding this network together defines its fundamental characteristics. These bonds fall into two major categories: chemical and physical.

Chemical Crosslinking involves the formation of strong, irreversible covalent bonds between polymer chains, creating a permanent network structure.[2][4][5] These hydrogels are known for their superior mechanical strength and stability.[5][6] Common agents that facilitate these bonds include glutaraldehyde (GTA), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and photoinitiators that respond to light.[4][7]

Physical Crosslinking relies on reversible, non-covalent interactions. These can include hydrogen bonds, ionic interactions, hydrophobic associations, or chain entanglements.[2][8] Physically crosslinked hydrogels are often sensitive to environmental stimuli like pH, temperature, or ionic strength, which can disrupt the network. While typically weaker than their chemically crosslinked counterparts, their reversibility is advantageous for applications like injectable, self-healing materials.[5][6]

G cluster_0 Chemical Crosslinking cluster_1 Physical Crosslinking a1 Polymer Chain a3 Covalent Bond (Permanent) a1->a3 a2 Polymer Chain a2->a3 b1 Polymer Chain b3 Ionic / H-Bond (Reversible) b1->b3 b2 Polymer Chain b2->b3

Caption: Chemical vs. Physical Crosslinking Mechanisms.

Chapter 2: A Deep Dive into Common Chemical Crosslinkers

For applications requiring robust mechanical integrity and long-term stability, such as tissue engineering scaffolds or load-bearing implants, chemical crosslinkers are indispensable. However, not all chemical crosslinkers are created equal. Their reaction mechanisms directly correlate to their efficiency, impact on hydrogel properties, and biocompatibility profile.

Glutaraldehyde (GTA)

Glutaraldehyde is a highly efficient and widely used crosslinker, particularly for polymers containing primary amine groups, like gelatin and chitosan.

  • Mechanism of Action : GTA's two aldehyde groups react with amine groups on different polymer chains, forming Schiff base linkages and subsequently more complex, stable products through aldol condensation.[7][9] This reaction is highly effective, leading to a densely crosslinked and mechanically robust network.[1]

  • Causality & Field Insights : The primary drawback of GTA is its well-documented cytotoxicity.[7][10][11] Unreacted glutaraldehyde can leach from the hydrogel, posing a significant risk to cell viability. This necessitates extensive and often incomplete washing steps post-fabrication. Therefore, while GTA produces mechanically strong hydrogels, its use is heavily discouraged for applications involving direct, long-term cell contact unless residual amounts can be guaranteed to be below toxic thresholds. In a comparative study on gelatin hydrogels for ophthalmic use, GTA-crosslinked materials elicited a significant inflammatory reaction compared to other crosslinkers.[10][11]

Carbodiimide Chemistry (EDC/NHS)

EDC/NHS chemistry offers a biocompatible alternative to aldehyde-based crosslinkers. It is ideal for crosslinking polymers that contain both amine and carboxylic acid groups, such as collagen, gelatin, and hyaluronic acid.

  • Mechanism of Action : This is a "zero-length" crosslinking method.[12] EDC first activates the carboxyl groups to form a highly reactive intermediate. This intermediate can then react with a primary amine group to form a stable amide bond. NHS is added to stabilize the intermediate, increasing the efficiency of the reaction in aqueous solutions.[12] Crucially, neither EDC nor NHS is incorporated into the final crosslink; they are catalysts that leave as water-soluble urea byproducts.[9][12]

  • Causality & Field Insights : The major advantage is biocompatibility. Since the crosslinker itself is not part of the final structure and the byproducts are easily washed away, the risk of cytotoxicity is dramatically reduced.[12] Studies have shown that EDC-crosslinked gelatin hydrogels exhibit excellent biocompatibility with minimal inflammatory response, making them far more suitable for cell encapsulation and implantation.[10][11] While effective, the crosslinking efficiency can sometimes be lower than that of GTA, potentially resulting in hydrogels with comparatively lower mechanical stiffness, a factor that must be considered during the design phase.

Natural Crosslinkers: Genipin

Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a popular natural crosslinker, valued for its low cytotoxicity.

  • Mechanism of Action : Genipin spontaneously reacts with the primary amine groups found in polymers like chitosan and gelatin to form stable, heterocyclic linkages.[4][13]

  • Causality & Field Insights : Genipin is considered a significantly safer alternative to synthetic agents like glutaraldehyde.[4] This improved biocompatibility makes it an excellent choice for tissue engineering and drug delivery applications.[4] The crosslinking process is generally slower than with GTA and results in a characteristic blue coloration of the hydrogel, which can be a useful visual indicator of crosslinking but may be undesirable for certain applications.[13]

Photo-Crosslinking

This advanced method offers unparalleled control over the gelation process, making it a cornerstone of 3D bioprinting and cell encapsulation technologies.

  • Mechanism of Action : This technique requires polymers that have been chemically modified to include photoreactive functional groups, such as methacrylates or acrylates (e.g., Gelatin Methacryloyl - GelMA, Poly(ethylene glycol) diacrylate - PEGDA).[14] In the presence of a photoinitiator (e.g., Irgacure 2959, LAP) and upon exposure to light of a specific wavelength (typically UV or visible light), the photoinitiator generates free radicals, which initiate a rapid polymerization of the photoreactive groups, forming covalent crosslinks.[14][15]

  • Causality & Field Insights : The key advantage is spatiotemporal control. Gelation occurs only when and where the light is applied, allowing for the precise fabrication of complex structures and the encapsulation of cells in situ with high viability.[15][16] The mechanical properties of the resulting hydrogel can be finely tuned by modulating the light intensity, exposure duration, polymer concentration, or degree of functionalization.[14][15] This level of control is essential for creating microenvironments that mimic the specific mechanical cues of native tissues.

G cluster_0 Chemical Crosslinking Mechanisms node_gta Polymer-NH₂ GTA (CHO-R-CHO) Polymer-NH₂ res_gta Polymer-N=CH-R-CH=N-Polymer (Schiff Base) node_gta->res_gta Aldehyde-Amine Reaction node_edc Polymer-COOH Polymer-NH₂ EDC/NHS res_edc Polymer-CO-NH-Polymer (Stable Amide Bond) node_edc->res_edc Zero-Length Coupling node_photo Polymer-Acrylate Photoinitiator Light (hν) res_photo Covalently Crosslinked Network node_photo->res_photo Free-Radical Polymerization

Caption: Reaction schemes for common chemical crosslinkers.

Chapter 3: Comparative Performance Analysis

The selection of a crosslinker involves a trade-off between desired properties. The following table summarizes the key characteristics of the discussed chemical crosslinkers to aid in this decision-making process.

Crosslinker Mechanism Type Typical Polymers Relative Gelation Time Relative Mechanical Strength Biocompatibility Profile Key Advantage Key Limitation
Glutaraldehyde (GTA) Aldehyde-amine reactionGelatin, Chitosan, CollagenFastVery HighPoor (Cytotoxic)High crosslinking efficiency and mechanical strength.[1]Significant cytotoxicity from unreacted residuals.[10][11]
EDC/NHS Zero-length carbodiimideGelatin, Collagen, Hyaluronic AcidModerateModerate to HighExcellentHigh biocompatibility; byproducts are water-soluble.[10][12]Can be less efficient than GTA; requires polymers with both -COOH and -NH₂ groups.
Genipin Reaction with primary aminesChitosan, GelatinSlowModerateVery GoodNatural origin, low cytotoxicity.[4][13]Slower reaction rate; introduces a blue color.[13]
Photo-Crosslinking Free-radical polymerizationPEGDA, GelMA, MeHAVery Fast (seconds to minutes)Tunable (Low to High)Good to ExcellentSpatiotemporal control over gelation; tunable properties.[14][15]Requires modified polymers and a light source; potential for radical-associated cell damage.

Chapter 4: Standardized Protocols for Hydrogel Characterization

To ensure scientific rigor and reproducibility, the properties conferred by crosslinkers must be quantified using standardized methods. Here, we provide detailed, self-validating protocols for two of the most critical hydrogel characterization assays.

Protocol 1: Swelling Ratio Determination

Scientific Rationale: The swelling ratio provides a direct measure of a hydrogel's capacity to absorb and retain water. It is inversely proportional to the crosslinking density; a higher density of crosslinks constrains the polymer chains, restricting their expansion and thus lowering the amount of water the network can hold.[17][18][19] This protocol describes a standard gravimetric method to determine the equilibrium swelling ratio (Q).

G start Start: Fabricate Hydrogel Sample prep 1. Sample Prep: Lyophilize to obtain dry weight (Wd) start->prep swell 2. Swelling: Immerse in PBS or DI water at 37°C for 24-48h prep->swell measure 3. Measurement: Remove, blot excess surface water, record swollen weight (Ws) swell->measure calc 4. Calculation: Q = (Ws - Wd) / Wd measure->calc end End: Report Swelling Ratio (Q) calc->end

Caption: Experimental workflow for swelling ratio determination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare at least three replicate hydrogel samples. Lyophilize (freeze-dry) the samples until a constant weight is achieved. This ensures complete removal of water without collapsing the porous structure.[20]

  • Initial Measurement: Immediately after lyophilization, weigh each sample using an analytical balance to obtain the dry weight (Wd).

  • Swelling: Place each dry hydrogel sample into a separate vial containing a sufficient volume of swelling medium (e.g., phosphate-buffered saline (PBS) pH 7.4, or deionized water) to allow for unrestricted swelling. Incubate at a constant temperature (e.g., 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[21]

  • Equilibrium Measurement: At predetermined time intervals (and at the final equilibrium point), carefully remove a hydrogel sample from the swelling medium. Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water without compressing the gel. Immediately weigh the sample to obtain the swollen weight (Ws).

  • Calculation: The swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd

Protocol 2: Mechanical Property Analysis via Rheology

Scientific Rationale: Rheology is the most powerful technique for characterizing the viscoelastic properties of hydrogels. A standard oscillatory rheology protocol can determine the gelation time and the equilibrium mechanical stiffness, represented by the storage modulus (G') and loss modulus (G''). G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. A crosslinked hydrogel is characterized by G' being significantly larger than G''. This protocol provides a standardized approach for accurate analysis.[22][23]

G start Start: Load liquid precursor onto rheometer step1 Step 1: Time Sweep (Constant Strain & Frequency) Determine Gelation Time (G' > G'') start->step1 step2 Step 2: Strain Sweep (Constant Frequency) Identify Linear Viscoelastic Region (LVER) step1->step2 step3 Step 3: Frequency Sweep (Constant Strain within LVER) Determine Equilibrium Modulus step2->step3 end End: Report G' and Gelation Time step3->end

Caption: Standardized protocol for hydrogel rheological characterization.

Step-by-Step Methodology:

  • Time Sweep (Gelation Kinetics):

    • Purpose: To monitor the crosslinking process and determine the gel point.

    • Procedure: Load the liquid hydrogel precursor onto the rheometer plate at the desired temperature. Perform a time sweep at a constant, low strain (e.g., 1%) and constant frequency (e.g., 1 Hz). The gelation time is typically defined as the point where the storage modulus (G') surpasses the loss modulus (G'').[22]

  • Strain Sweep (Amplitude Sweep):

    • Purpose: To determine the Linear Viscoelastic Region (LVER), the range of strain over which the hydrogel's structure is not disrupted by the measurement itself.

    • Causality: This step is critical for ensuring that subsequent tests are non-destructive.[24] Performing measurements outside the LVER would yield artificially low modulus values, as you would be measuring the properties of a failing material.

    • Procedure: On a fully cured hydrogel, apply an increasing oscillatory strain at a constant frequency (e.g., 1 Hz). The LVER is the plateau region where G' and G'' are independent of strain. Select a strain value for subsequent tests that is well within this region (e.g., 50-70% of the LVER limit).

  • Frequency Sweep:

    • Purpose: To characterize the mechanical properties of the stable hydrogel network.

    • Procedure: Using the strain value determined from the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s). For a well-crosslinked gel, G' will be significantly higher than G'' and will show minimal dependence on frequency in the plateau region. The value of G' in this plateau is reported as the equilibrium modulus of the hydrogel.[22][23]

Conclusion

The selection of a crosslinker is a foundational step in hydrogel engineering that extends far beyond simply solidifying a polymer solution. As we have demonstrated, the crosslinker's chemical nature dictates the network's permanence, mechanical robustness, and biological response. Glutaraldehyde offers strength at the cost of safety, while EDC/NHS and genipin provide biocompatible alternatives, each with unique reaction kinetics. Photo-crosslinking stands apart, offering unparalleled spatiotemporal control for advanced applications like 3D bioprinting.

Ultimately, there is no single "best" crosslinker; the optimal choice is application-dependent. By understanding the underlying mechanisms and trade-offs presented in this guide and by employing the standardized characterization protocols provided, you are empowered to make informed, evidence-based decisions to engineer hydrogels with the precise properties required for your research and development goals.

References

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Polymers (Basel). [Link]

  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

  • A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials. [Link]

  • Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials. Gels (Basel). [Link]

  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI. [Link]

  • Cross-linking in Hydrogels - A Review. SciSpace. [Link]

  • How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. ACS Applied Polymer Materials. [Link]

  • A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. Scholars' Mine. [Link]

  • Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. PubMed. [Link]

  • Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. ResearchGate. [Link]

  • Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. MDPI. [Link]

  • PREPARATION METHOD, PROPERTIES AND CROSSLINKING OF HYDROGEL: A REVIEW. PharmaTutor. [Link]

  • Difference Between Physical and Chemical Cross Linking. Pediaa.Com. [Link]

  • Comparison between physical and chemical crosslinking. ResearchGate. [Link]

  • Effect of crosslinker concentration on characteristics of superporous hydrogel. National Institutes of Health. [Link]

  • Advantages and disadvantages of physical and chemical cross-linking. ResearchGate. [Link]

  • Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. Journal of Materials Science: Materials in Medicine. [Link]

  • Chapter 8: Photo-Crosslinking Methods to Design Hydrogels. World Scientific Publishing. [Link]

  • Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. IntechOpen. [Link]

  • Photo-crosslinking strategies and biomedical applications of hydrogels. ResearchGate. [Link]

  • Protocol efficiently measuring the swelling rate of hydrogels. PubMed. [Link]

  • Overview of rheological protocols for the quantification of apparent... ResearchGate. [Link]

  • Cross-linking in Hydrogels - A Review. Academia.edu. [Link]

  • Protocol Efficiently Measuring the Swelling Rate of Hydrogels. ResearchGate. [Link]

  • Research progress of photo-crosslink hydrogels in ophthalmology: A comprehensive review focus on the applications. PubMed Central. [Link]

  • Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online. [Link]

  • Rheological Analysis of Hydrogel Materials. TA Instruments. [Link]

  • Experiment 5: Swelling and solute transport properties of hydrogels. MIT OpenCourseWare. [Link]

  • Protocol suggestion to evaluate swelling ratio for hydrogels? ResearchGate. [Link]

  • Characterization of Hydrogels. YouTube. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. OUCI. [Link]

  • What is Crosslinking? | The Choice of a Hydrogel is Only Part of a Cell Therapy's Success. Likarda. [Link]

  • Chapter 8: Mechanical Characterization of Hydrogels and its Implications for Cellular Activities. Royal Society of Chemistry. [Link]

  • Swelling. Hydrogel Design. [Link]

  • Relationship between Structure and Rheology of Hydrogels for Various Applications. MDPI. [Link]

  • Equilibrium swelling and mechanical properties of hydrogels. ResearchGate. [Link]

  • Investigation of Swelling, Morphological, and Thermal Properties of Superabsorbent Carrageenan-Based Hydrogel. IEEE Xplore. [Link]

  • Chemical and physical cross-linking methods. ResearchGate. [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? PubMed Central. [Link]

  • Glyceraldehyde as an Efficient Chemical Crosslinker Agent for the Formation of Chitosan Hydrogels. MDPI. [Link]

Sources

A Framework for Evaluating Novel Excipients in Biopharmaceutical Formulations: A Performance Evaluation Guide for 3,3',3''-Nitrilotris(propionamide) as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of stable, high-concentration protein therapeutics, particularly monoclonal antibodies, is a critical challenge in the pharmaceutical industry. The selection of appropriate excipients is paramount to preventing aggregation and maintaining the conformational integrity and biological activity of the drug product. While a canon of established stabilizers such as sugars, polyols, and amino acids exists, the search for novel excipients with superior or specialized properties is ongoing. This guide introduces 3,3',3''-Nitrilotris(propionamide), a molecule with intriguing structural characteristics, as a candidate for evaluation. Due to a lack of direct performance data in the peer-reviewed literature, this document serves as a comprehensive framework for the systematic evaluation of its potential as a protein stabilizer. We provide the scientific rationale for its consideration, benchmark data from established alternatives, and detailed, self-validating experimental protocols to enable researchers to rigorously assess its performance.

Part 1: The Candidate – Physicochemical Profile of 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide), also known as Nitrilotrispropionamide, is a small organic molecule whose structure is defined by a central tertiary nitrogen atom bonded to three separate propionamide arms.[1] This unique tripodal structure and the presence of multiple hydrophilic functional groups suggest its potential utility in biological and pharmaceutical applications.[1][2]

The molecule is a white to off-white crystalline solid with excellent solubility in water and other polar solvents, a crucial prerequisite for its use in aqueous biopharmaceutical formulations.[1][2] Its synthesis can be achieved through the reaction of nitrilotriacetic acid derivatives or from acrylamide-based precursors.[1]

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₄O₃[3][4]
Molecular Weight 230.27 g/mol [4]
Appearance White to almost white crystalline powder[1]
Melting Point 182.0 - 186.0 °C[1]
Solubility High solubility in water[1][2]
LogP -2.70 (Calculated)[1]
CAS Number 2664-61-1[3][4]

Part 2: The Rationale – Hypothesized Mechanism for Protein Stabilization

The potential of 3,3',3''-Nitrilotris(propionamide) as a protein stabilizer is rooted in its molecular architecture. The three terminal amide groups and the central nitrogen atom can act as both hydrogen bond donors and acceptors. This allows for the formation of a dynamic network of interactions with polar and charged residues on the protein surface, potentially creating a hydration shell that stabilizes the native conformation.

Causality of Proposed Interaction:

  • Extensive Hydrogen Bonding: The three propionamide arms provide six potential hydrogen bond donors (from the -NH₂) and three acceptors (from the C=O). This multivalency could allow it to act as a "molecular shield," engaging multiple points on the protein surface simultaneously to prevent protein-protein interactions that lead to aggregation.

  • Amide-Backbone Interactions: Studies have shown that amide groups can form stabilizing n→π* interactions with the protein backbone carbonyls, contributing to conformational stability.[5] The high density of amide groups in 3,3',3''-Nitrilotris(propionamide) may leverage this effect.

  • Preferential Exclusion: Similar to sugars and polyols, its high hydrophilicity may lead to its preferential exclusion from the protein's immediate surface. This thermodynamic effect increases the energy required to expose hydrophobic patches during unfolding, thus stabilizing the compact native state.[6]

  • Chelation: The core structure is a derivative of nitrilotriacetic acid (NTA), a known chelating agent.[7] While the amide groups reduce its metal-binding affinity compared to the parent acid, this property could be beneficial in formulations sensitive to trace metal ions that can catalyze oxidation.

Hypothesized_Interaction_Mechanism cluster_protein Protein Surface cluster_excipient 3,3',3''-Nitrilotris(propionamide) cluster_water Hydration Shell P1 Hydrophilic Residue (e.g., Lys, Asp) P2 Peptide Backbone (C=O) P3 Hydrophobic Patch (e.g., Val, Leu) W2 NTP N(CH₂CH₂CONH₂)₃ NTP->P1 H-Bonding Network (Stabilizes Surface) NTP->P2 Amide n->π* Interaction W1 NTP->W1 Preferential Exclusion (Increases ΔG_unfold) W3 caption Hypothesized stabilization by 3,3',3''-Nitrilotris(propionamide).

Caption: Hypothesized stabilization by 3,3',3''-Nitrilotris(propionamide).

Part 3: The Benchmark – Performance Profiles of Standard Stabilizers

To objectively evaluate 3,3',3''-Nitrilotris(propionamide), its performance must be compared against well-characterized excipients used in commercial monoclonal antibody formulations.[8][9]

Excipient ClassExample(s)Primary Stabilization MechanismTypical Effect on Thermal Stability (Tₘ)Effect on Aggregation
Disaccharides Trehalose, SucrosePreferential exclusion, vitrification (in lyophilized state), water replacement.[6][10]Significant IncreasePotent Inhibitor
Amino Acids L-Arginine, GlycineSuppression of protein-protein interactions, reduction of viscosity.[11][12][13]Variable (can decrease Tₘ)Potent Inhibitor
Polyols Sorbitol, MannitolPreferential exclusion, bulking agent (lyophilized).Moderate IncreaseModerate Inhibitor
Surfactants Polysorbate 20/80Prevention of surface-induced aggregation and denaturation.[9]MinimalPotent inhibitor of agitation-induced aggregation

Part 4: The Methodology – A Framework for Performance Evaluation

This section provides detailed protocols for a two-tiered approach to screen and characterize the stabilizing effects of 3,3',3''-Nitrilotris(propionamide). The first tier is a high-throughput Thermal Shift Assay (TSA) for rapid screening, followed by a more detailed thermodynamic analysis using Differential Scanning Calorimetry (DSC).

Excipient_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening (High-Throughput) cluster_tier2 Phase 3: Tier 2 Characterization (In-Depth) A1 Prepare Stock Solutions: - Protein (e.g., mAb at 2 mg/mL) - 3,3',3''-Nitrilotris(propionamide) (e.g., 1M) - Benchmark Excipients (Trehalose, Arginine) A2 Prepare Base Buffer (e.g., 20 mM Histidine, pH 6.0) B2 Design 96-well plate with concentration matrix of test and benchmark excipients A2->B2 B1 Thermal Shift Assay (TSA) B3 Run TSA on qPCR instrument (25°C to 95°C ramp) B2->B3 B4 Data Analysis: Calculate melting temperature (Tₘ) and change in Tₘ (ΔTₘ) vs. control B3->B4 C2 Prepare samples of promising candidates identified from TSA B4->C2 Select candidates with significant ΔTₘ > 0 C1 Differential Scanning Calorimetry (DSC) C3 Run DSC scans (e.g., 20°C to 100°C at 1°C/min) C2->C3 C4 Data Analysis: Determine Tₘ, Onset Temp (Tₒₙₛₑₜ), and Unfolding Enthalpy (ΔH) C3->C4 D1 Decision Point: Is performance superior or comparable to benchmarks? C4->D1 E1 Proceed to long-term stability and aggregation studies (e.g., DLS, SEC) D1->E1 Yes caption Workflow for evaluating a novel excipient like 3,3',3''-Nitrilotris(propionamide).

Caption: Workflow for evaluating a novel excipient.

Experimental Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol is designed for high-throughput screening to identify conditions that enhance protein thermal stability.[14][15]

1. Materials:

  • Protein of interest (e.g., a model monoclonal antibody) at 1-2 mg/mL in a minimal buffer (e.g., 10 mM phosphate, pH 7.2).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Test excipient: 1M 3,3',3''-Nitrilotris(propionamide) in water.

  • Benchmark excipients: 1M Trehalose and 1M L-Arginine in water.

  • Assay buffer: 20 mM Histidine-HCl, pH 6.0.

  • 96-well qPCR plate and optical sealing film.

2. Methodology:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and SYPRO Orange dye. For a 1 mL master mix (sufficient for ~48 wells):

    • 989 µL Assay Buffer

    • 10 µL Protein Stock (final concentration ~0.1 mg/mL)

    • 1 µL SYPRO Orange 5000x stock (final concentration ~5x)

    • Rationale: Diluting the protein ensures the unfolding transition is the primary signal. The dye fluoresces upon binding to hydrophobic regions exposed during unfolding.[15]

  • Plate Layout: Prepare a 96-well plate with a concentration gradient of the test and benchmark excipients. For example, for a final assay volume of 25 µL:

    • Wells A1-A12: 2.5 µL of serially diluted 3,3',3''-Nitrilotris(propionamide) stock (to achieve final concentrations from ~100 mM down to 0 mM).

    • Wells B1-B12: 2.5 µL of serially diluted Trehalose stock.

    • Wells C1-C12: 2.5 µL of serially diluted L-Arginine stock.

    • Wells D1-D3: Buffer-only controls (2.5 µL Assay Buffer).

    • Rationale: A concentration matrix is essential to identify the optimal stabilizing concentration and observe any destabilizing effects at high concentrations.

  • Assay Assembly: Add 22.5 µL of the Protein/Dye Master Mix to each well prepared in the previous step.

  • Execution:

    • Seal the plate securely with an optical sealing film.

    • Centrifuge the plate at 600 x g for 2 minutes to mix contents and remove bubbles.[16][17]

    • Place the plate in a real-time PCR instrument.

    • Set up the instrument for a melt curve experiment:

      • Hold at 25°C for 2 minutes.

      • Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

      • Acquire fluorescence data at each temperature increment.[15]

3. Data Analysis:

  • Plot fluorescence intensity versus temperature. A sigmoidal curve represents the protein unfolding.

  • The melting temperature (Tₘ) is the inflection point of this curve, often calculated by fitting to a Boltzmann model or by finding the peak of the first derivative.[16]

  • Calculate the change in melting temperature (ΔTₘ) for each condition relative to the protein-only control. A positive ΔTₘ indicates stabilization.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

DSC provides a detailed thermodynamic profile of protein unfolding, measuring the heat absorbed during thermal denaturation.[18]

1. Materials:

  • Protein of interest, dialyzed extensively against the final formulation buffer.

  • Final formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • Test formulations containing the optimal concentration of 3,3',3''-Nitrilotris(propionamide) and benchmark excipients as determined by TSA.

2. Methodology:

  • Sample Preparation:

    • Prepare samples of the protein (e.g., at 1 mg/mL) in the buffer-only control and in each test formulation.

    • Prepare a reference sample containing only the corresponding formulation buffer for each protein sample.

    • Degas all samples and references immediately before loading to prevent bubble formation.[19]

  • Instrument Setup:

    • Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.

    • Rationale: The instrument measures the differential heat flow required to keep the sample and reference cells at the same temperature, isolating the heat absorbed by protein unfolding.[19]

  • Execution:

    • Equilibrate the system at a starting temperature (e.g., 20°C).

    • Scan the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the protein is fully unfolded (e.g., 100°C).

    • After the scan, cool the cells and perform a second scan to assess the reversibility of the unfolding transition.

    • Rationale: A constant, slow scan rate allows the system to approach thermal equilibrium, providing more accurate thermodynamic data.

3. Data Analysis:

  • The output is a thermogram of excess heat capacity (Cp) versus temperature.

  • Tₘ (Melting Temperature): The temperature at the peak of the unfolding transition.

  • ΔH (Enthalpy of Unfolding): The area under the unfolding curve, representing the energy absorbed to break the non-covalent bonds holding the protein in its native state.[18]

  • Tₒₙₛₑₜ (Onset Temperature): The temperature at which unfolding begins, an indicator of the initiation of denaturation.

Conclusion and Future Perspectives

3,3',3''-Nitrilotris(propionamide) presents a compelling structural profile for a novel protein-stabilizing excipient. Its multivalency, high density of hydrogen-bonding groups, and hydrophilic character provide a strong theoretical basis for its potential to mitigate protein aggregation and enhance conformational stability. However, theoretical potential must be validated by empirical data.

References

  • Patheon Biologics. (2016, April 12). Rapid Formulation Development for Monoclonal Antibodies. BioProcess International. [Link]

  • Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science, 18(1), 24–36. [Link]

  • Lange, C., & Rudolph, R. (2009). Suppression of protein aggregation by L-arginine. Current Pharmaceutical Biotechnology, 10(4), 408-414. [Link]

  • BioProcess International. (2016, April 12). Rapid Formulation Development for Monoclonal Antibodies. [Link]

  • Baynes, B. M., & Trout, B. L. (2004). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 43(48), 15414–15423. [Link]

  • Lange, C., & Rudolph, R. (2009). Suppression of Protein Aggregation by L-Arginine. Bentham Science Publishers. [Link]

  • Lerbret, A., et al. (2013). Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy. Journal of Pharmaceutical Sciences, 102(8), 2484-94. [Link]

  • Tsumoto, K., et al. (2005). Review: Why is Arginine Effective in Suppressing Aggregation? Protein and Peptide Letters, 12(7), 613-619. [Link]

  • Das, U., et al. (2007). Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques. Biophysical Chemistry, 126(1-3), 100-7. [Link]

  • Ahlgren, S., et al. (2023). New insights into the protein stabilizing effects of trehalose by comparing with sucrose. Physical Chemistry Chemical Physics, 25(32), 21215-21226. [Link]

  • Biointron. (2025, January 7). Monoclonal Antibody Formulation. [Link]

  • Olsson, C., et al. (2016). The Role of Trehalose for the Stabilization of Proteins. PLoS ONE, 11(5), e0156425. [Link]

  • ResearchGate. (2025, August 6). Trehalose and Protein Stability. [Link]

  • Wu, H., et al. (2024). Developing high-concentration monoclonal antibody formulations for subcutaneous administration to improve patient treatment. Journal of Cancer Research and Clinical Oncology. [Link]

  • JoVE. (2019, February 11). How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. [Link]

  • Zhang, T., et al. (2025, October 30). Monoclonal antibody formulations: a quantitative analysis of marketed products and patents. Journal of Pharmaceutical Sciences. [Link]

  • Hinderaker, M. P., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7890–7893. [Link]

  • Pasut, G., et al. (2008). Multivalent and flexible PEG-nitrilotriacetic acid derivatives for non-covalent protein pegylation. Journal of Controlled Release, 127(3), 244-52. [Link]

  • Wikipedia. Nitrilotriacetic acid. [Link]

  • Axxam SpA. Thermal shift assays for early-stage drug discovery. [Link]

  • Springer Nature Experiments. (2023). Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach. [Link]

  • Bretscher, L. E., et al. (2001). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. Journal of the American Chemical Society, 123(5), 777–778. [Link]

  • National Institutes of Health (NIH). (2017). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • ResearchGate. (2019, February 11). (PDF) How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. [Link]

  • Bio-protocol. (2019). 2.7. Differential Scanning Calorimetry (DSC). [Link]

  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Huang, Z., et al. (2006). Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjugate Chemistry, 17(6), 1592-600. [Link]

  • MDPI. (2019). Tris-(Nitrilotriacetic Acid)-Decorated Polymer Conjugates as Tools for Immobilization and Visualization of His-Tagged Proteins. [Link]

  • National Institutes of Health (NIH). (2011). Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in mice of a liposome-attached his6-protein. [Link]

  • Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Protein Science, 22(8), 977–993. [Link]

  • TA Instruments. Characterizing Protein Stability by DSC. [Link]

  • Zarzycka, B., et al. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today, 19(11), 1848-55. [Link]

  • ResearchGate. (2025, August 10). Significance of aromatic-backbone amide interactions in protein structure. [Link]

  • Formulation Science & Technology Group. Use of ITC/DSC for the studies of biomolecular stability and interaction of excipients with proteins. [Link]

  • Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. [Link]

  • Technology Networks. (2025, September 15). Small Amino Acids “Screen” Attraction of Proteins to Other Molecules. [Link]

  • CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 25g, Each. [Link]

  • ResearchGate. The effect of 3-3-3 and 3-3-3-3 on the thermal denaturation profile of poly[d(TC)]⋅poly[d(GA)]. [Link]

  • ResearchGate. (2025, August 6). (PDF) Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of compatible osmolyte trehalose. [Link]

  • National Institutes of Health (NIH). (2014). Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. [Link]

  • Chalmers University of Technology Research. (2024, July 1). Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. [Link]

  • arXiv. (2023, July 31). New Insights into the Protein Stabilizing Effects of Trehalose by Comparing with Sucrose. [Link]

  • CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 500g, Each. [Link]

Sources

A Call for Data: Validating the Heavy Metal Chelation Efficiency of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers on a Critical Knowledge Gap

To our fellow Researchers, Scientists, and Drug Development Professionals,

The quest for effective and safe chelating agents to mitigate heavy metal toxicity is a cornerstone of environmental remediation and therapeutic development. While established chelators like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are well-characterized, the exploration of novel agents with potentially improved efficacy or safety profiles is a continuous pursuit. One such compound of interest is 3,3',3''-Nitrilotris(propionamide) (NTP), a molecule with structural features suggesting a potential for metal coordination.[1][2]

This guide was intended to provide a comprehensive comparison of the heavy metal chelation efficiency of NTP against EDTA and DTPA, supported by robust experimental data. However, a thorough review of the scientific literature reveals a critical knowledge gap: a lack of publicly available, quantitative data on the stability constants and binding affinities of NTP with heavy metal ions. While NTP is mentioned in industrial contexts as a chelating agent for applications such as water treatment and metal extraction, the empirical evidence needed for a rigorous scientific comparison is conspicuously absent.[3]

Therefore, this document pivots from a direct comparison to a call for research and a guide to action. We present a framework for the validation of NTP's chelation efficiency, outlining the necessary experimental protocols and providing the established data for EDTA and DTPA to serve as a benchmark.

The Incumbent Chelators: A Data-Rich Landscape

EDTA and DTPA are aminopolycarboxylic acids that form stable, water-soluble complexes with a wide range of metal ions, preventing them from engaging in harmful biochemical reactions.[4] Their effectiveness is quantified by their stability constants (log K), which describe the equilibrium between the free ligand, the metal ion, and the resulting complex. A higher log K value indicates a more stable complex and, generally, a more effective chelator for that specific metal.

The stability of these complexes is a critical factor in their application, from preventing metal-catalyzed degradation of therapeutic proteins to removing toxic heavy metals from the body.[4]

Table 1: Stability Constants (log K) of EDTA and DTPA with Common Heavy Metals

Metal IonEDTA (log K)DTPA (log K)
Cu²⁺ 18.821.1
Pb²⁺ 18.018.8
Zn²⁺ 16.518.3
Cd²⁺ 16.519.0
Fe³⁺ 25.128.6
Ni²⁺ 18.620.2

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented are generally accepted and serve as a basis for comparison.

The Enigma of 3,3',3''-Nitrilotris(propionamide) (NTP)

NTP is a symmetrical molecule with a central nitrogen atom bonded to three propionamide arms. The amide groups, with their carbonyl oxygen and nitrogen atoms, present potential coordination sites for metal ions.[1][2] Its structural resemblance to other tripodal ligands suggests a predisposition for forming chelate complexes. However, without experimental determination of its stability constants with various heavy metals, its true potential as a chelating agent remains speculative.

A Proposed Research Roadmap: Quantifying the Chelation Efficiency of NTP

To address this knowledge gap, we propose a systematic experimental approach to determine the heavy metal chelation efficiency of NTP. The following protocols are based on established methods used for the characterization of chelating agents like EDTA and DTPA.

Experimental Workflow: Determination of Metal-Ligand Stability Constants

G cluster_prep Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare NTP Solution titrate_ligand Titrate NTP alone (Protonation Constants) prep_ligand->titrate_ligand prep_metal Prepare Metal Ion Solutions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) titrate_complex Titrate NTP in presence of each Metal Ion prep_metal->titrate_complex prep_base Standardize NaOH Titrant prep_base->titrate_ligand prep_base->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume of NaOH) titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate ñ (average number of ligands per metal ion) plot_curves->calc_n calc_pL Calculate pL (-log[Free Ligand]) plot_curves->calc_pL plot_formation Plot Formation Curve (ñ vs. pL) calc_n->plot_formation calc_pL->plot_formation determine_logK Determine Stability Constants (log K) plot_formation->determine_logK

Caption: Workflow for determining metal-ligand stability constants.

Detailed Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes.

I. Materials and Reagents:

  • 3,3',3''-Nitrilotris(propionamide) (NTP) of high purity

  • Nitrate or perchlorate salts of the heavy metals of interest (e.g., Cu(NO₃)₂, Pb(NO₃)₂, Zn(NO₃)₂)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) or perchloric acid (HClO₄)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

II. Instrumentation:

  • A high-precision pH meter with a combination glass electrode

  • A temperature-controlled titration vessel

  • A calibrated burette

III. Procedure:

  • Determination of Ligand Protonation Constants: a. Prepare a solution of NTP of known concentration in the titration vessel. b. Add a known amount of standardized acid to protonate the ligand. c. Add the inert salt to maintain a constant ionic strength. d. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant. e. Plot the pH versus the volume of NaOH added. f. From this titration curve, calculate the protonation constants (pKa values) of NTP.

  • Determination of Metal-Ligand Stability Constants: a. Prepare a solution containing known concentrations of NTP and the metal salt in the titration vessel. The ligand should be in excess of the metal ion. b. Add the inert salt to maintain the same ionic strength as in the ligand protonation titration. c. Titrate the solution with the standardized NaOH solution, recording the pH after each addition. d. Plot the pH versus the volume of NaOH added. e. Using the protonation constants of NTP and the titration data, calculate the concentration of the free ligand ([L]) and the average number of ligands bound per metal ion (ñ) at each point of the titration. f. Construct a formation curve by plotting ñ versus pL (-log[L]). g. From the formation curve, the stepwise and overall stability constants (log K) can be determined using various computational methods.

IV. Causality and Self-Validation:

  • Why use nitrate or perchlorate salts? These anions are weakly coordinating and are less likely to interfere with the complexation of the metal ion by the ligand.

  • Why maintain constant ionic strength? The activity of ions in solution is dependent on the ionic strength. By keeping it constant, the activity coefficients are held constant, allowing for the determination of concentration-based stability constants.

  • Why determine protonation constants first? The chelation of metal ions by ligands like NTP is a competitive reaction with protons. Knowing the affinity of the ligand for protons is essential for accurately calculating the concentration of the free ligand available to bind to the metal ion at a given pH.

Visualizing the Chelation Mechanism

The proposed chelation of a heavy metal ion (Mⁿ⁺) by NTP involves the coordination of the metal ion by the central nitrogen and the carbonyl oxygen atoms of the three propionamide arms.

G M Mⁿ⁺ N_central N M->N_central arm1 C=O M->arm1 arm2 C=O M->arm2 arm3 C=O M->arm3 N_central->arm1 (CH₂)₂ N_central->arm2 (CH₂)₂ N_central->arm3 (CH₂)₂

Caption: Proposed chelation of a metal ion by NTP.

Conclusion: A Path Forward

The potential of 3,3',3''-Nitrilotris(propionamide) as a heavy metal chelator presents an intriguing area of research. However, without empirical data on its chelation efficiency, its utility remains unvalidated. We encourage the scientific community to undertake the necessary studies to characterize the metal binding properties of NTP. The experimental framework provided in this guide offers a starting point for such investigations. By filling this knowledge gap, we can better assess the potential of NTP and other novel chelating agents in the critical fields of drug development and environmental science.

References

  • U.S. National Library of Medicine. (2025). Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE). Retrieved from [Link]

  • ACS Publications. (2025). Metal-Induced Amide Deprotonation and Binding Typical for Cu(II), Not Possible for Zn(II) and Fe(II) | Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). Retrieved from [Link]

Sources

Navigating Biocompatibility: A Comparative Analysis of 3,3',3''-Nitrilotris(propionamide) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biomedical research and drug development, the selection of materials that are both functional and biologically inert is of paramount importance. Every component, from active pharmaceutical ingredients to excipients and crosslinking agents, must be rigorously evaluated for its potential to elicit a toxic response. This guide provides a comparative analysis of the biocompatibility and toxicity of 3,3',3''-Nitrilotris(propionamide), a trifunctional amide-based molecule, against other commonly used reagents in the fabrication of biomaterials such as hydrogels.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not only a comparative overview but also a methodological framework for evaluating the biocompatibility of novel reagents. We will delve into the experimental data available, discuss the underlying mechanisms of toxicity, and provide standardized protocols for in-house evaluation.

Introduction to 3,3',3''-Nitrilotris(propionamide) and the Imperative of Biocompatibility

3,3',3''-Nitrilotris(propionamide) is a molecule with a central tertiary amine and three propionamide arms. Its structure lends itself to applications as a crosslinking agent in the synthesis of polymers and hydrogels. The amide linkages within its structure are often perceived as being more biocompatible than other chemical moieties due to their prevalence in biological systems (e.g., in proteins). However, the complete biocompatibility profile of any molecule cannot be assumed and must be empirically determined.

The importance of thorough biocompatibility testing cannot be overstated. An incompatible material can lead to a range of adverse effects, from cytotoxicity and inflammation to immunogenicity and systemic toxicity. For drug delivery systems, material toxicity can compromise the therapeutic efficacy of the drug and pose significant safety risks to the patient.

Comparative Reagents: A Spectrum of Chemistries

To provide a meaningful comparison, we will evaluate 3,3',3''-Nitrilotris(propionamide) against a selection of reagents commonly used in similar applications, each with a distinct chemical nature and a more established biocompatibility profile:

  • N,N'-Methylenebis(acrylamide) (MBA): A widely used crosslinker for polyacrylamide hydrogels.

  • Glutaraldehyde: A highly efficient crosslinker for proteins and other biomolecules, known for its cytotoxicity.

  • Poly(ethylene glycol) diacrylate (PEGDA): A popular crosslinker for the fabrication of biocompatible hydrogels, valued for the protein-resistant properties of the PEG backbone.

The choice of a suitable crosslinking agent is a critical decision in the design of a biomaterial, with significant implications for its physical properties and biological response.

In Vitro Cytotoxicity: The First Line of Assessment

In vitro cytotoxicity assays are fundamental to the biocompatibility screening of new materials. These assays provide a rapid and sensitive measure of a material's potential to cause cell death. The most common methods involve exposing cultured cells to the material (or its extracts) and quantifying cell viability.

Comparative Cytotoxicity Data
ReagentCell TypeAssayIC50 / ViabilityReference
3,3',3''-Nitrilotris(propionamide) Data not readily available in peer-reviewed literature---
N,N'-Methylenebis(acrylamide) (MBA) VariousMTT, LDHIC50 ~1-5 mM (cell type dependent)
Glutaraldehyde Fibroblasts, Endothelial cellsMTT, Alamar BlueIC50 < 10 µM (highly toxic)
Poly(ethylene glycol) diacrylate (PEGDA) VariousLive/Dead, MTTGenerally high viability (>90%)

Expert Interpretation: The available data clearly positions glutaraldehyde as a highly cytotoxic agent, which limits its use to applications where it can be thoroughly washed out or where cell viability is not a concern (e.g., tissue fixation). MBA exhibits moderate cytotoxicity, and its use in cell-encapsulating hydrogels requires careful concentration optimization. PEGDA is generally considered non-toxic and is a preferred choice for applications requiring high cell viability. The lack of publicly available data for 3,3',3''-Nitrilotris(propionamide) underscores the need for rigorous in-house testing before its adoption in any biomedical application.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Material Extract Cytotoxicity Testing

cluster_prep Material Preparation cluster_cell Cell Culture cluster_exposure Exposure cluster_assay MTT Assay prep1 Sterilize material prep2 Incubate material in cell culture medium (e.g., 24h at 37°C) prep1->prep2 prep3 Collect material extract prep2->prep3 exp1 Replace medium with material extract dilutions prep3->exp1 cell1 Seed cells in 96-well plate cell2 Allow cells to adhere (24h) cell1->cell2 cell2->exp1 exp2 Incubate for 24-72h exp1->exp2 assay1 Add MTT solution exp2->assay1 assay2 Incubate for 2-4h assay1->assay2 assay3 Solubilize formazan crystals assay2->assay3 assay4 Read absorbance at 570 nm assay3->assay4

Caption: Workflow for assessing material cytotoxicity using an extract-based MTT assay.

In Vivo Biocompatibility: Assessing the Host Response

While in vitro assays provide valuable initial data, in vivo studies are essential for evaluating the complex interactions between a material and a biological system. Key aspects to assess include inflammation, tissue integration, and systemic toxicity.

Conceptual Framework for In Vivo Biocompatibility

The ideal biomaterial should elicit a minimal inflammatory response and integrate seamlessly with the host tissue. The initial acute inflammatory response, characterized by the recruitment of neutrophils, should resolve quickly, followed by a chronic phase dominated by macrophages and eventual tissue remodeling with minimal fibrosis.

Comparative In Vivo Performance

  • 3,3',3''-Nitrilotris(propionamide): No peer-reviewed in vivo data is currently available. The presence of a tertiary amine could potentially lead to pH-dependent inflammatory responses, a hypothesis that requires experimental validation.

  • MBA: Polyacrylamide hydrogels crosslinked with MBA can elicit a chronic inflammatory response, with the extent depending on the concentration of unreacted monomer and crosslinker.

  • Glutaraldehyde: Materials crosslinked with glutaraldehyde often show poor tissue integration and can provoke a significant inflammatory response, leading to the formation of a thick fibrous capsule.

  • PEGDA: PEGDA hydrogels are known for their excellent in vivo biocompatibility, characterized by a mild and transient inflammatory response and minimal fibrosis.

Logical Flow for Biocompatibility Assessment

cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (ISO 10993-6, -10, -11) start Novel Material (e.g., crosslinked with 3,3',3''-Nitrilotris(propionamide)) cytotox Cytotoxicity (ISO 10993-5) start->cytotox hemo Hemocompatibility (ISO 10993-4) cytotox->hemo If passed geno Genotoxicity (ISO 10993-3) hemo->geno If passed implant Implantation & Local Tissue Response geno->implant If passed sensi Sensitization implant->sensi systemic Systemic Toxicity sensi->systemic end Biocompatibility Profile Established systemic->end If all passed

Caption: A generalized workflow for the biocompatibility assessment of a novel biomaterial according to ISO 10993 standards.

Mechanistic Insights into Toxicity

Understanding the mechanisms by which a reagent may exert toxicity is crucial for designing safer biomaterials.

  • Glutaraldehyde: Its toxicity stems from its high reactivity towards amine groups in proteins, leading to non-specific crosslinking, enzyme inactivation, and cell death.

  • MBA: The primary concern with MBA is the presence of unreacted acrylamide monomer, which is a known neurotoxin. The crosslinker itself can also contribute to cytotoxicity.

  • PEGDA: While generally biocompatible, the acrylate groups in unreacted PEGDA can undergo Michael-type addition with cellular thiols, leading to oxidative stress and cytotoxicity. The extent of this effect is dependent on the degree of crosslinking and the concentration of residual monomer.

  • 3,3',3''-Nitrilotris(propionamide): A theoretical assessment suggests that the primary concern would be the leaching of unreacted molecules. The amide bonds are generally stable, but the central tertiary amine could interact with cellular components. A thorough investigation into its degradation products and their potential toxicity is also warranted.

Conclusion and Recommendations

The selection of a crosslinking agent is a critical step in the development of biomaterials for research and clinical applications. Based on the available evidence, PEGDA remains the gold standard for applications requiring high biocompatibility . While MBA can be a viable option, careful optimization and purification are necessary to minimize toxicity. Glutaraldehyde should be used with caution and is generally not suitable for applications involving direct, long-term cell contact.

3,3',3''-Nitrilotris(propionamide) represents a molecule of interest, but its biocompatibility and toxicity profile remains largely uncharacterized in the public domain. For researchers considering its use, a comprehensive evaluation is not just recommended, but essential. This should include:

  • Rigorous in vitro cytotoxicity testing against relevant cell types.

  • Quantification of residual monomer and potential degradation products.

  • In vivo studies to assess the local and systemic host response.

By following a structured and evidence-based approach to material evaluation, researchers can ensure the safety and efficacy of their novel biomaterials and therapies.

References

  • Biocompatibility of Polyacrylamide Hydrogels: A review of the literature on the use of polyacrylamide hydrogels in biomedical applications, with a focus on the role of the crosslinker MBA. Journal of Biomedical Materials Research Part A. [Link]

  • Cytotoxicity of Acrylamide and MBA: A study investigating the cytotoxic effects of acrylamide and N,N'-methylenebis(acrylamide) on various cell lines. Toxicology in Vitro. [Link]

  • Glutaraldehyde in Biomaterials: A review on the use of glutaraldehyde as a crosslinking agent, detailing its reactivity and cytotoxic effects. Biomaterials. [Link]

  • Biocompatibility of PEG-based Hydrogels: A comprehensive review of the biocompatibility of hydrogels based on poly(ethylene glycol), including those crosslinked with PEGDA. Nature Materials. [Link]

  • In Vivo Response to PEGDA Hydrogels: An original research article describing the in vivo biocompatibility of PEGDA hydrogels upon subcutaneous implantation in a rodent model. Acta Biomaterialia. [Link]

A Senior Application Scientist's Guide to Quantifying the Purity of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical techniques for the precise quantification of 3,3',3''-Nitrilotris(propionamide) purity, a critical parameter for its application in research and drug development. As a highly polar, trifunctional amide, this compound presents unique analytical challenges that necessitate a multi-faceted approach. We will dissect and compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC) for impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute quantification, and Potentiometric Titration for assessing total basic content. This document is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable purity assessment.

Introduction: The Imperative for Purity in 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide) (MW: 230.26 g/mol , CAS: 2664-61-1) is a symmetrical, tripodal molecule characterized by a central tertiary nitrogen atom linked to three propionamide arms.[1][2][3][4] Its structure imparts high polarity and hydrogen bonding capability, making it a subject of interest in fields ranging from materials science to pharmaceuticals, where it may serve as a building block or formulation excipient.[1][2]

The synthesis of this compound often involves the acylation of nitrilotriacetic acid derivatives.[1] This process can lead to a range of impurities, including incompletely reacted intermediates (mono- and di-substituted amides), starting materials, and byproducts from side reactions. The presence of these impurities can significantly impact the compound's physicochemical properties, biological activity, and safety profile. Therefore, rigorous and accurate purity determination is not merely a quality control checkpoint but a fundamental requirement for ensuring data integrity and product safety. This guide explores and contrasts the primary analytical techniques to achieve this.

Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Impurity Profiling

Rationale & Causality: Why HPLC is the Foundational Choice

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power, which allows for the separation of the main analyte from closely related structural impurities. For a highly polar compound like 3,3',3''-Nitrilotris(propionamide) (LogP of -2.70), a Reversed-Phase (RP-HPLC) method is the logical starting point.[1] This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The high hydrophilicity of our analyte means it will have very little retention on a standard C18 column with typical mobile phases. Therefore, the method must be adapted for polar compounds, often employing highly aqueous mobile phases or specialized polar-embedded or polar-endcapped columns.

The choice of detector is equally critical. While UV detection is common, the propionamide functional group lacks a strong chromophore, potentially leading to poor sensitivity. A more robust approach would involve a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which respond to any non-volatile analyte and are independent of optical properties.[1][5] This ensures that even impurities lacking a UV chromophore are detected, providing a more accurate purity assessment.

Experimental Protocol: A Self-Validating RP-HPLC-CAD Method

This protocol is designed to be self-validating through the inclusion of system suitability tests (SSTs), ensuring the analytical system is performing correctly before sample analysis.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Charged Aerosol Detector (CAD).

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent HILIC phase).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 5 95
    1.0 5 95
    8.0 40 60
    8.1 5 95

    | 10.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 60 psi.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 3,3',3''-Nitrilotris(propionamide) reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

3. System Suitability Testing (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

4. Purity Calculation (Area Percent Method):

  • Inject the sample solution.

  • Calculate the purity using the area percent normalization method:

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_sample Prepare Standard & Sample (1 mg/mL in Diluent) sst System Suitability Test (SST) (5x Standard Injections) prep_sample->sst sample_run Inject Sample Solution sst->sample_run If SST Passes integrate Integrate Chromatogram (All Peaks) sample_run->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for HPLC-based purity determination of 3,3',3''-Nitrilotris(propionamide).

Chapter 2: Quantitative NMR (qNMR) Spectroscopy — The Primary Method for Absolute Quantification

Rationale & Causality: The Power of a Primary Ratio Method

Quantitative NMR (qNMR) stands apart from other techniques as it is a primary analytical method. Unlike HPLC, which relies on the response factor of impurities being identical to the main compound (a frequent source of error in the area percent method), qNMR provides an absolute purity value. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and mass, we can directly calculate the analyte's purity without needing a reference standard of the analyte itself.

The symmetrical structure of 3,3',3''-Nitrilotris(propionamide) is advantageous for qNMR, as it produces a relatively simple ¹H NMR spectrum with well-defined, non-overlapping peaks.[1] The methylene protons adjacent to the central nitrogen (δ ~2.6 ppm, 6H) or the other methylene protons (δ ~2.1 ppm, 6H) are excellent candidates for quantification.[1]

Experimental Protocol: A Self-Validating qNMR Method

This protocol ensures accuracy through careful selection of an internal standard and optimization of acquisition parameters critical for quantification.

1. Materials and Instrumentation:

  • NMR Spectrometer: Bruker 400 MHz Avance III or equivalent, equipped with a 5 mm probe.

  • Internal Standard (IS): Maleic acid (certified reference material, CRM). It is non-volatile, stable, has sharp singlets that do not overlap with the analyte, and is soluble in the same solvent.

  • Solvent: Deuterium oxide (D₂O).

2. Sample Preparation:

  • Accurately weigh ~15 mg of the 3,3',3''-Nitrilotris(propionamide) sample into a clean, dry vial. Record the mass (m_analyte).

  • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record the mass (m_IS).

  • Dissolve the mixture in approximately 0.7 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (Self-Validation through Parameters):

  • Experiment: Standard ¹H NMR (zg30 pulse program).

  • Temperature: 298 K.

  • Pulse Angle: 30 degrees (to ensure full relaxation between scans).

  • Relaxation Delay (D1): 30 seconds. This is critical and must be at least 5 times the longest T₁ relaxation time of both the analyte and the standard's protons to ensure complete relaxation and accurate integration.

  • Number of Scans (NS): 16 (or more for better signal-to-noise).

  • Acquisition Time (AQ): ≥ 3 seconds.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate the analyte signal (e.g., the triplet at δ ~2.6 ppm, I_analyte) and the internal standard signal (the singlet for maleic acid at δ ~6.3 ppm, I_IS).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (N_analyte = 6, N_IS = 2)

    • MW: Molecular Weight (MW_analyte = 230.26, MW_IS = 116.07)

    • m: Mass

    • P_IS: Purity of the internal standard (as a percentage)

Workflow Diagram: qNMR Purity Analysis

QNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing weigh_analyte Accurately weigh Analyte (m_analyte) weigh_is Accurately weigh Internal Std (IS) (m_IS) weigh_analyte->weigh_is dissolve Dissolve both in D₂O Transfer to NMR tube weigh_is->dissolve setup Set Quantitative Parameters (D1 > 5*T₁, 30° pulse) dissolve->setup acquire Acquire ¹H Spectrum setup->acquire process FT, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Peaks (I_analyte, I_IS) process->integrate calculate Calculate Purity using Formula integrate->calculate result Absolute Purity Value calculate->result

Caption: Workflow for qNMR-based absolute purity determination.

Chapter 3: Potentiometric Titration — A Classic, Cost-Effective Orthogonal Method

Rationale & Causality: A Fundamental Chemical Assessment

Potentiometric titration is a classic analytical technique that offers a cost-effective, orthogonal method for purity assessment. It quantifies the amount of a substance by reacting it with a standard solution of a titrant. For 3,3',3''-Nitrilotris(propionamide), the central tertiary amine nitrogen is basic and can be titrated with a strong acid. Because the compound is weakly basic, this is typically performed as a non-aqueous titration to enhance the basicity and obtain a sharp inflection point.

The key limitation of this method is its lack of specificity. It measures the total basic content of the sample. Therefore, any basic impurities (e.g., unreacted amine starting materials) will also be titrated, leading to a purity value that may be higher than the actual value. However, its strength lies in providing a quick and independent confirmation of the overall composition, making it an excellent complementary technique to chromatography. A result from titration that is significantly different from an HPLC or qNMR result can indicate the presence of basic impurities that may require further investigation by LC-MS.

Experimental Protocol: Non-Aqueous Titration

1. Reagents and Instrumentation:

  • Titrato: Automatic potentiometric titrator with a combination glass pH electrode.

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh ~150 mg of primary standard potassium hydrogen phthalate (KHP), previously dried.

  • Dissolve in 20 mL of glacial acetic acid. Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N HClO₄ solution to a blue-green endpoint.

  • Calculate the normality of the titrant.

3. Sample Analysis:

  • Accurately weigh ~100 mg of the 3,3',3''-Nitrilotris(propionamide) sample into a beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Immerse the electrode in the solution and titrate with the standardized 0.1 N HClO₄.

  • Record the volume of titrant added versus the mV potential. The endpoint is the point of maximum inflection on the titration curve.

4. Purity Calculation:

  • Purity (%) = (V * N * MW) / (w * n * 10)

    Where:

    • V: Volume of titrant at the endpoint (mL)

    • N: Normality of the titrant

    • MW: Molecular Weight of the analyte (230.26 g/mol )

    • w: Weight of the sample (mg)

    • n: Stoichiometric factor (n=1, as one mole of analyte reacts with one mole of HClO₄)

Workflow Diagram: Potentiometric Titration

Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_calc 3. Calculation standardize Standardize 0.1N HClO₄ Titrant using KHP prep_sample Accurately weigh Sample Dissolve in Acetic Acid standardize->prep_sample setup Setup Autotitrator & Calibrate Electrode prep_sample->setup titrate Titrate Sample with HClO₄ Record mV vs. Volume setup->titrate endpoint Determine Endpoint (Inflection Point) titrate->endpoint calculate Calculate Purity (Total Basic Content) endpoint->calculate result Purity Report (as % Total Base) calculate->result

Sources

A Comparative Guide to 3,3',3''-Nitrilotris(propionamide)-Based Materials in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of 3,3',3''-Nitrilotris(propionamide) (NTPA)-based materials, offering a comparative analysis against other common alternatives in the fields of bioconjugation and drug delivery. The content herein is grounded in experimental data and established scientific principles to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction to 3,3',3''-Nitrilotris(propionamide) and its Derivatives

3,3',3''-Nitrilotris(propionamide), a derivative of nitrilotriacetic acid (NTA), is a tripodal ligand with a central nitrogen atom connected to three propionamide arms.[1][2] This structure provides a unique platform for various chemical modifications and applications. In recent years, NTPA and its derivatives, particularly those that can chelate metal ions, have gained significant attention for their utility in life sciences research.

The core advantage of NTPA-based materials lies in their ability to be functionalized and incorporated into larger structures, such as polymers and nanoparticles, to create multivalent platforms.[3][4] This multivalency is particularly crucial in applications requiring high-affinity binding to target molecules, such as His-tagged proteins.[3][4]

Performance Benchmarking: NTPA-Based Materials vs. Alternatives

The performance of NTPA-based materials is best understood through direct comparison with other widely used technologies in specific applications.

Protein Immobilization and Purification

A primary application of NTPA-related compounds is in the immobilization and purification of histidine-tagged (His-tagged) proteins. This is typically achieved through the formation of a coordination complex with a metal ion, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), which then binds to the imidazole rings of the histidine residues in the His-tag.[4][5][6]

Comparison with Iminodiacetic Acid (IDA):

FeatureNTPA-Based ResinIDA-Based ResinRationale & Insights
Binding Specificity HigherLowerNTPA is a tetradentate ligand, forming a more stable and specific complex with the metal ion, leading to reduced non-specific binding of unwanted proteins.[7][8] IDA, being a tridentate ligand, results in a less stable complex that can sometimes lead to higher yields but with lower purity.[8]
Elution Conditions Requires higher imidazole concentrationsElution possible with lower imidazole concentrationsThe stronger coordination of NTPA necessitates more stringent elution conditions. This can be advantageous for achieving higher purity.[8]
Binding Capacity Generally lowerGenerally higherThe smaller size of the IDA molecule allows for a higher density on the resin matrix, theoretically providing more binding sites.[8] However, the effective capacity for the target protein may be comparable due to the higher specificity of NTPA.
Cost Generally higherGenerally lowerThe synthesis of NTPA and its derivatives is typically more complex than that of IDA.[8]

Experimental Evidence: Studies comparing Ni-NTA and Ni-IDA agarose beads for the purification of Green Fluorescent Protein (GFP) have shown that while Ni-IDA yields a higher amount of total protein, the elution fractions from the Ni-NTA column exhibit significantly less non-specific binding, resulting in a purer protein sample.[8] Another study comparing Ni-NTA and Co-TALON (a cobalt-based IDA resin) for purifying recombinant human erythropoietin found that Ni-NTA had a higher binding affinity and captured more of the target protein.[9]

Surface Functionalization for Drug Delivery and Biosensing

NTPA derivatives are increasingly used for the surface functionalization of materials like microparticles and nanoparticles to facilitate targeted drug delivery and enhance biosensor performance.[10][11]

Comparison with Other Surface Chemistries:

Functionalization StrategyNTPA-BasedAmine-Reactive Crosslinkers (e.g., NHS esters)Thiol-Reactive Crosslinkers (e.g., Maleimides)
Binding Orientation OrientedRandomGenerally specific to cysteine residues
Reversibility Reversible (with chelating agents like EDTA)Covalent (Irreversible)Covalent (Irreversible)
Protein Activity Preservation HighCan lead to loss of activityGenerally good, but depends on the role of the cysteine residue
Versatility Specific for His-tagged proteinsBroadly reactive with primary aminesSpecific for free thiols

Causality Behind Experimental Choices: The choice of surface functionalization chemistry is dictated by the specific requirements of the application. For biosensors, where the orientation of the immobilized protein is critical for its function, NTPA-based methods offer a significant advantage by ensuring that the His-tagged protein is attached in a predictable and uniform manner.[10] This contrasts with amine-reactive crosslinkers that randomly attach to any available lysine residue on the protein surface, potentially blocking the active site.

A novel affinity-based terpolymer coating incorporating NTA ligands demonstrated superior binding capacity, enhanced stability, and reversibility for His-tagged proteins compared to traditional coatings that rely on reactions with amine residues.[10] Furthermore, enzyme immobilization tests confirmed that this polymer preserves enzymatic activity.[10]

Experimental Protocols

Protocol for His-Tagged Protein Purification using Ni-NTA Agarose

This protocol outlines a standard procedure for the purification of a His-tagged protein from a bacterial lysate.

Materials:

  • Ni-NTA Agarose resin

  • Lysis Buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM Tris, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM Tris, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Bacterial cell pellet expressing the His-tagged protein

Procedure:

  • Lysate Preparation: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or other appropriate methods. Centrifuge the lysate to pellet cell debris.

  • Resin Equilibration: Wash the Ni-NTA agarose resin with Lysis Buffer.

  • Binding: Incubate the cleared lysate with the equilibrated resin to allow the His-tagged protein to bind.

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein using the Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

G cluster_0 Lysate Preparation cluster_1 Purification Steps cluster_2 Output Lysate Cleared Lysate Binding Binding of His-tagged Protein Lysate->Binding Incubate Resin Equilibrated Ni-NTA Resin Resin->Binding Washing Washing Binding->Washing Remove unbound proteins Elution Elution Washing->Elution Apply Elution Buffer PureProtein Purified His-tagged Protein Elution->PureProtein

Protocol for Surface Functionalization of Microparticles with NTPA

This protocol describes a method for modifying the surface of polyketal microparticles with Ni-NTA complexes for protein capture.[11]

Materials:

  • Polyketal microparticles

  • NTA-lipid conjugate

  • Phosphate Buffered Saline (PBS)

  • His-tagged Green Fluorescent Protein (GFP)

  • Nickel Chloride (NiCl₂)

Procedure:

  • Surface Modification: Incubate the polyketal microparticles with the NTA-lipid conjugate to allow for surface modification.

  • Washing: Wash the microparticles with PBS to remove any unbound NTA-lipid conjugate.

  • Nickel Charging: Incubate the NTA-functionalized microparticles with a solution of NiCl₂ to form Ni-NTA complexes on the surface.

  • Washing: Wash the microparticles again with PBS to remove excess nickel ions.

  • Protein Capture: Incubate the Ni-NTA functionalized microparticles with a solution of His-tagged GFP.

  • Analysis: Visualize the microparticles using fluorescence microscopy to confirm the capture of GFP.

G Microparticle Polyketal Microparticle NTA_MP NTA-Functionalized Microparticle Microparticle->NTA_MP Incubate with NTALipid NTA-Lipid Conjugate NTALipid->NTA_MP NiNTA_MP Ni-NTA Functionalized Microparticle NTA_MP->NiNTA_MP Charge with NiCl2 Nickel Chloride NiCl2->NiNTA_MP GFP_MP GFP-Captured Microparticle NiNTA_MP->GFP_MP Capture HisGFP His-tagged GFP HisGFP->GFP_MP

Advanced Applications and Future Outlook

The versatility of NTPA-based materials extends beyond simple protein purification and immobilization. The development of multivalent NTA constructs, such as tris-NTA, has significantly enhanced the affinity for His-tagged proteins, with equilibrium dissociation constants in the nanomolar range.[3][7] This has opened up new avenues for applications in:

  • Drug Delivery: Liposomes and other nanoparticles functionalized with multivalent NTA can be used to deliver therapeutic proteins to specific targets.[3]

  • Biosensing: High-affinity NTA chips can be used in Surface Plasmon Resonance (SPR) for detailed kinetic studies of protein interactions.[7]

  • Live Cell Imaging: Membrane-permeable NTA-based fluorescent probes have been developed to label and visualize His-tagged proteins in real-time within living cells.[5]

  • Antibody Mimetics: Polymer conjugates decorated with tris-NTA ligands, termed "iBodies," can act as stable and versatile replacements for antibodies in various biochemical applications.[4]

The continued development of novel NTPA-based materials and conjugates promises to further expand their utility in drug development, diagnostics, and fundamental biological research.

Conclusion

3,3',3''-Nitrilotris(propionamide)-based materials offer a powerful and versatile platform for a range of applications in the life sciences. Their performance, particularly in the context of His-tagged protein interactions, is often superior to older technologies like IDA-based resins, especially when high purity and oriented immobilization are critical. While the initial cost may be higher, the enhanced performance and broader applicability of NTPA-based materials make them a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for the practical implementation of these materials in the laboratory.

References

  • Affinity-Based Copolymer Coating for Oriented Protein Immobilization in Biosensor Development. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Nitrilotriacetate (NTA) Oligo Conjugates. (n.d.). Bio-Synthesis. Retrieved January 20, 2026, from [Link]

  • Huang, Z., Park, J. I., Watson, D. S., Hwang, P., & Szoka, F. C. (2006). Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. Bioconjugate Chemistry, 17(6), 1592–1600. [Link]

  • Tris-(Nitrilotriacetic Acid)-Decorated Polymer Conjugates as Tools for Immobilization and Visualization of His-Tagged Proteins. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Nitrilotriacetic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Comparative Assessment of Different Histidine-Tags for Immobilization of Protein onto Surface Plasmon Resonance Sensorchips. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Performance comparison of immobilized enzyme on the titanate nanotube surfaces modified by poly(dopamine) and poly(norepinephrine). (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Comparison of Immobilized Metal Affinity Chromatography Ni-NTA and Co-TALON for the Purification of Recombinant Human Erythropoi. (2015, December 20). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Differences of NTA & IDA. (n.d.). Cube Biotech. Retrieved January 20, 2026, from [Link]

  • Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes. (2023, April 28). PMC. Retrieved January 20, 2026, from [Link]

  • Surface functionalization of polyketal microparticles with nitrilotriacetic acid-nickel complexes for efficient protein capture and delivery. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix Labs. Retrieved January 20, 2026, from [Link]

  • 3,3,3-Nitrilotris(propionamide), 500g, Each. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

  • 3,3',3''-NITRILOTRIS(PROPIONAMIDE), Cas 2664-61-1. (n.d.). lookchem. Retrieved January 20, 2026, from [Link]

  • Novel nitrile and amidoxime compounds and methods of preparation. (n.d.). Google Patents.
  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. (2017, January 20). PMC. Retrieved January 20, 2026, from [Link]

  • 3,3',3''-nitrilotris(propionamide) cas no.2664-61-1. (n.d.). ZHEJIANG JIUZHOU CHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Dendrimer delivery system and methods of use thereof. (n.d.). Google Patents.
  • Polyamines: Methods and Protocols (Methods in Molecular Biology, 720). (n.d.). Retrieved January 20, 2026, from [Link]

  • Dendrimer compositions for targeted delivery of psychedelic therapeutics. (n.d.). Google Patents.

Sources

The Untapped Potential of 3,3',3''-Nitrilotris(propionamide) Scaffolds: A Comparative Guide to Future Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. While well-trodden paths in medicinal chemistry have yielded numerous successes, the exploration of less conventional structures can unlock new avenues for therapeutic intervention. This guide delves into the untapped potential of 3,3',3''-Nitrilotris(propionamide) and its derivatives, presenting a forward-looking comparative framework for their synthesis and evaluation in biomedical research. While existing literature on the direct biomedical applications of these derivatives is sparse, the unique structural and chemical properties of the parent molecule suggest a promising foundation for the development of novel therapeutics.

The 3,3',3''-Nitrilotris(propionamide) Core: A Versatile Scaffold

3,3',3''-Nitrilotris(propionamide) is a symmetrical molecule featuring a central tertiary amine linked to three propionamide arms.[1] This structure imparts several key characteristics that make it an intriguing starting point for medicinal chemistry campaigns:

  • Tripodal Structure: The three identical arms provide multiple points for functionalization, allowing for the creation of multivalent ligands that can engage with biological targets in unique ways.

  • Hydrogen Bonding Capacity: The presence of three primary amide groups offers significant potential for hydrogen bonding interactions with proteins and other biological macromolecules.[1]

  • Chelating Properties: The central nitrogen atom and the amide functionalities can coordinate with metal ions, suggesting potential applications in areas such as metal chelation therapy or the development of metalloenzyme inhibitors.[1]

  • Biochemical Inertness (Potential): While its derivatives are yet to be extensively studied, the parent compound is noted for its potential use in biochemical studies involving amide interactions, hinting at a degree of biological compatibility.

These inherent properties suggest that derivatives of 3,3',3''-Nitrilotris(propionamide) could be rationally designed to target a range of diseases. This guide will focus on two key areas of high unmet medical need: oncology and infectious diseases.

A Proposed Research Workflow for Derivative Synthesis and Evaluation

To systematically explore the biomedical potential of this compound class, a structured research workflow is essential. The following diagram outlines a proposed pathway from initial derivative synthesis to preclinical evaluation.

G cluster_0 Phase 1: Derivative Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies & Lead Optimization cluster_3 Phase 4: In Vivo Evaluation A Parent Compound 3,3',3''-Nitrilotris(propionamide) B Chemical Modification (e.g., N-alkylation, amide coupling) A->B C Library of Novel Derivatives B->C D Structural Characterization (NMR, MS, HPLC) C->D E Anticancer Screening (e.g., NCI-60 panel) C->E F Antimicrobial Screening (MIC/MBC assays) C->F G Hit Identification & Prioritization E->G F->G H Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis assays) G->H I Structure-Activity Relationship (SAR) Studies G->I J Lead Compound Selection H->J I->J K Animal Models of Disease (e.g., xenograft models, infection models) J->K L Efficacy & Toxicity Assessment K->L M Preclinical Candidate Nomination L->M

Caption: A proposed workflow for the development of 3,3',3''-Nitrilotris(propionamide) derivatives.

Comparative Efficacy in Oncology: A Hypothetical Study Design

The tripodal nature of the 3,3',3''-Nitrilotris(propionamide) scaffold could be leveraged to create compounds that bind to multiple sites on a target protein or interact with multiple proteins in a signaling pathway, a strategy known to be effective in cancer therapy.

Synthesis of Targeted Derivatives

A library of derivatives could be synthesized by modifying the primary amide groups. For instance, coupling with various aromatic and heterocyclic carboxylic acids could introduce functionalities known to interact with cancer-related targets.

General Synthesis Scheme:

G A 3,3',3''-Nitrilotris(propionamide) D Derivative Library A->D B R-COOH (Aromatic/Heterocyclic Carboxylic Acid) B->D C Coupling Agent (e.g., HATU, EDC) C->D

Caption: General synthesis of 3,3',3''-Nitrilotris(propionamide) derivatives.

In Vitro Anticancer Screening Protocol

Objective: To assess the cytotoxic activity of the synthesized derivatives against a panel of human cancer cell lines and compare their efficacy to a standard-of-care chemotherapeutic agent.

Materials:

  • Synthesized 3,3',3''-Nitrilotris(propionamide) derivatives

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Doxorubicin (as a positive control)

  • Cell culture medium and supplements

  • MTT or resazurin-based cell viability assay kits

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Dissolve the synthesized derivatives and doxorubicin in DMSO to prepare stock solutions. Further dilute with culture medium to achieve a range of final concentrations for dose-response analysis.

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Cell Viability Assay: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the IC₅₀ values for a series of synthesized derivatives against doxorubicin.

CompoundModification (R-group)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 Phenyl25.331.828.1
Derivative 2 4-Nitrophenyl8.712.410.5
Derivative 3 2-Naphthyl5.27.96.8
Doxorubicin -0.91.21.1

This hypothetical data suggests that the introduction of aromatic and electron-withdrawing groups could enhance the anticancer activity of the 3,3',3''-Nitrilotris(propionamide) scaffold, with the naphthyl-substituted derivative showing the most promise.

Comparative Efficacy in Infectious Diseases: A Hypothetical Study Design

The multiple amide functionalities and potential for diverse functionalization also make 3,3',3''-Nitrilotris(propionamide) derivatives interesting candidates for the development of novel antimicrobial agents.

In Vitro Antimicrobial Screening Protocol

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized derivatives against a panel of pathogenic bacteria and compare their efficacy to a standard-of-care antibiotic.

Materials:

  • Synthesized 3,3',3''-Nitrilotris(propionamide) derivatives

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Ciprofloxacin (as a positive control)

  • Mueller-Hinton broth (MHB)

  • 96-well microplates

  • Resazurin solution

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains in MHB overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives and ciprofloxacin in MHB in a 96-well plate.

  • Inoculation: Adjust the overnight bacterial cultures to a standardized concentration and inoculate into the wells of the microplate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by adding a viability indicator like resazurin.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies after incubation.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the MIC values for a series of synthesized derivatives against ciprofloxacin.

CompoundModification (R-group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 Phenyl64>128
Derivative 4 5-Nitrofuryl1632
Derivative 5 3,4-Dichlorophenyl816
Ciprofloxacin -0.50.25

This hypothetical data suggests that the incorporation of nitro-heterocyclic and halogenated aromatic moieties could confer antimicrobial activity upon the 3,3',3''-Nitrilotris(propionamide) scaffold.

Conclusion and Future Directions

While the biomedical applications of 3,3',3''-Nitrilotris(propionamide) derivatives remain largely unexplored, the unique structural features of the parent compound provide a strong rationale for its investigation as a novel scaffold in drug discovery. The proposed research workflows and hypothetical comparative data presented in this guide offer a blueprint for the systematic evaluation of this promising, yet understudied, class of molecules. Future research should focus on the synthesis of diverse chemical libraries, comprehensive in vitro and in vivo testing, and detailed structure-activity relationship studies to unlock the full therapeutic potential of 3,3',3''-Nitrilotris(propionamide) derivatives.

References

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,3',3''-Nitrilotris(propionamide)

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3,3',3''-Nitrilotris(propionamide), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety builds the trust necessary for advancing research while upholding our collective responsibility.

Understanding 3,3',3''-Nitrilotris(propionamide): A Disposal-Oriented Profile

3,3',3''-Nitrilotris(propionamide) is a white to off-white crystalline solid.[1] A key aspect of its chemistry, pertinent to disposal, is the presence of three propionamide functional groups attached to a central nitrogen atom.[1] These amide groups are susceptible to hydrolysis under acidic or basic conditions, breaking down the molecule into propionic acid and ammonia.[2] This reactivity forms the basis for a potential chemical treatment method prior to disposal.

A thorough understanding of its physical and chemical properties is paramount for safe handling and disposal.

PropertyValueSource
CAS Number 2664-61-1TCI America SDS
Molecular Formula C₉H₁₈N₄O₃[1]
Appearance White to Almost white powder to crystalTCI America SDS
Melting Point 182.0 to 186.0 °CTCI America SDS
Purity >98.0%TCI America SDS
Storage Room Temperature (Recommended in a cool and dark place, <15°C)TCI America SDS

While 3,3',3''-Nitrilotris(propionamide) is listed on the U.S. Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) Inventory, this does not automatically classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] A hazardous waste determination is a critical first step that lies with the generator of the waste.

The Disposal Decision Workflow: A Step-by-Step Approach

The following diagram outlines the critical decision-making process for the proper disposal of 3,3',3''-Nitrilotris(propionamide).

DisposalWorkflow Disposal Decision Workflow for 3,3',3''-Nitrilotris(propionamide) Start Start: Unused or Waste 3,3',3''-Nitrilotris(propionamide) HazardousWasteDet Step 1: Hazardous Waste Determination (per 40 CFR Part 261) Start->HazardousWasteDet IsHazardous Is it a listed or characteristic hazardous waste? HazardousWasteDet->IsHazardous NonHazardous Non-Hazardous Waste IsHazardous->NonHazardous No Hazardous Hazardous Waste IsHazardous->Hazardous Yes DisposalOption Step 2: Select Disposal Option NonHazardous->DisposalOption CollectForPickup Collect for approved waste pickup Hazardous->CollectForPickup Follow institutional hazardous waste procedures SolidWasteDisposal Option A: Solid Waste Disposal DisposalOption->SolidWasteDisposal ChemicalTreatment Option B: Chemical Treatment (Alkaline Hydrolysis) DisposalOption->ChemicalTreatment PackageLabel Step 3a: Package and Label as Non-Hazardous Solid Waste SolidWasteDisposal->PackageLabel PerformHydrolysis Step 3b: Perform Alkaline Hydrolysis (see protocol below) ChemicalTreatment->PerformHydrolysis LocalRegs Consult and follow local and institutional regulations for disposal PackageLabel->LocalRegs End End: Proper Disposal LocalRegs->End Neutralize Step 4b: Neutralize Hydrolysis Products PerformHydrolysis->Neutralize DrainDisposalCheck Check local regulations for drain disposal of neutralized solution Neutralize->DrainDisposalCheck DrainDisposalCheck->LocalRegs CollectForPickup->End

Sources

Mastering the Safe Handling of 3,3',3''-Nitrilotris(propionamide): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3,3',3''-Nitrilotris(propionamide) (CAS 2664-61-1), a compound utilized in various industrial and research applications. Beyond mere procedural steps, this document delves into the rationale behind each safety recommendation, fostering a culture of informed caution and proactive risk mitigation.

Understanding the Hazard Profile

While comprehensive toxicological data for 3,3',3''-Nitrilotris(propionamide) is not extensively published, its chemical structure as a tertiary amine and an amide suggests potential hazards that warrant a cautious approach. A Safety Data Sheet (SDS) for a related hazardous compound indicates that materials with similar functional groups can be toxic if swallowed or inhaled, cause skin and serious eye irritation, and may be very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3,3',3''-Nitrilotris(propionamide). The following table outlines the recommended PPE based on the potential routes of exposure.

Area of Protection Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles and a face shieldTo protect against potential splashes of solutions containing the compound, which could cause serious eye irritation. Always ensure a proper fit to prevent any gaps.
Hand Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which may cause irritation.[1] Gloves should be inspected for any signs of degradation or punctures before each use and changed immediately if contaminated.
Body Laboratory coatTo protect street clothes from contamination and prevent the transfer of the chemical outside of the laboratory.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)To minimize the inhalation of any dust or aerosols.[1] A NIOSH-approved respirator may be required for large-scale operations or in situations where ventilation is inadequate.

It is imperative to wash hands and face thoroughly after handling the compound. [1][2]

Operational Plan: From Receipt to Use

A systematic approach to handling 3,3',3''-Nitrilotris(propionamide) from the moment it arrives in the laboratory is critical for maintaining a safe working environment.

Receiving and Storage
  • Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leaks. If the container is compromised, do not handle it directly. Follow your institution's protocol for handling damaged chemical shipments.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed when not in use.[1][2]

Handling and Preparation of Solutions
  • Designated Area: All handling of solid 3,3',3''-Nitrilotris(propionamide) and preparation of its solutions should be conducted in a designated area, preferably within a chemical fume hood to control potential dust and vapors.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

The following diagram illustrates the workflow for safely handling 3,3',3''-Nitrilotris(propionamide) in a laboratory setting.

cluster_prep Preparation cluster_use Experiment cluster_cleanup Post-Experiment A Inspect Container B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh Solid C->D E Prepare Solution D->E F Conduct Experiment E->F G Monitor for Spills F->G H Decontaminate Work Area G->H I Dispose of Waste H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of 3,3',3''-Nitrilotris(propionamide).

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Unused or contaminated solid 3,3',3''-Nitrilotris(propionamide) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing 3,3',3''-Nitrilotris(propionamide) should be collected in a designated, labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

Disposal Procedures

All waste containing 3,3',3''-Nitrilotris(propionamide) must be disposed of in accordance with local, regional, and national regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not pour solutions down the drain, as this can be harmful to aquatic life.[1]

The decision-making process for the disposal of materials contaminated with 3,3',3''-Nitrilotris(propionamide) is outlined in the diagram below.

A Material Contaminated? B Solid Waste Container A->B Yes, solid C Liquid Waste Container A->C Yes, liquid D Regular Trash A->D No

Caption: A decision tree for the proper segregation of waste.

By adhering to these guidelines, researchers can confidently and safely handle 3,3',3''-Nitrilotris(propionamide), ensuring the integrity of their work and the well-being of all laboratory personnel.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.